molecular formula C17H21NO2 B019935 4-Hydroxyatomoxetine CAS No. 435293-66-6

4-Hydroxyatomoxetine

Katalognummer: B019935
CAS-Nummer: 435293-66-6
Molekulargewicht: 271.35 g/mol
InChI-Schlüssel: PPXQPRLGNSJNJM-QGZVFWFLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

4-Hydroxyatomoxetine is the primary oxidative metabolite of the non-stimulant ADHD medication, Atomoxetine (Strattera®). This compound is formed in vivo predominantly via the cytochrome P450 2D6 (CYP2D6) enzymatic pathway and is biologically equipotent to its parent drug in its action as a potent and selective norepinephrine reuptake inhibitor (SNRI) . For researchers, this compound is an essential reference standard in pharmacogenetic and pharmacokinetic studies. It is critical for investigating the complex metabolism and disposition of Atomoxetine, which is heavily influenced by the genetic polymorphism of CYP2D6. Studies have shown that individuals with reduced CYP2D6 activity (poor metabolizers) exhibit significantly different plasma concentrations of both Atomoxetine and this compound compared to extensive metabolizers, impacting drug exposure and response . This metabolite is, therefore, vital for understanding inter-individual variability in drug efficacy and safety. Research Applications: • Pharmacogenetics and CYP2D6 metabolism studies • Pharmacokinetic and metabolic disposition research • Analytical method development and validation (e.g., LC-MS/MS) • In vitro models of drug metabolism and transporter activity Please Note: This product is intended for research purposes only. It is strictly labeled as "For Research Use Only" and is not intended for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

3-methyl-4-[(1R)-3-(methylamino)-1-phenylpropoxy]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2/c1-13-12-15(19)8-9-16(13)20-17(10-11-18-2)14-6-4-3-5-7-14/h3-9,12,17-19H,10-11H2,1-2H3/t17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPXQPRLGNSJNJM-QGZVFWFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)O)OC(CCNC)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)O)O[C@H](CCNC)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00195869
Record name 4-Hydroxyatomoxetine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00195869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

435293-66-6
Record name 4-Hydroxyatomoxetine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0435293666
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Hydroxyatomoxetine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00195869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-HYDROXYATOMOXETINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6T2XYC0A9R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Discovery and Synthesis of 4-Hydroxyatomoxetine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxyatomoxetine is the principal active metabolite of atomoxetine (B1665822), a selective norepinephrine (B1679862) reuptake inhibitor widely prescribed for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD).[1][2] This guide provides a comprehensive overview of the discovery, pharmacological significance, and synthetic pathways of this compound, tailored for professionals in the fields of pharmacology and medicinal chemistry.

Discovery and Pharmacological Significance

The discovery of this compound is intrinsically linked to the metabolic studies of its parent drug, atomoxetine. It was identified as the major oxidative metabolite formed through the action of the cytochrome P450 2D6 (CYP2D6) enzyme.[3][4][5] The pharmacological activity of this compound is significant, as it is equipotent to atomoxetine in its ability to inhibit the norepinephrine transporter (NET).[4][5][6]

The metabolism of atomoxetine and the formation of this compound are heavily influenced by genetic polymorphisms of the CYP2D6 enzyme. Individuals are generally categorized as extensive metabolizers (EMs) or poor metabolizers (PMs).[4] In EMs, atomoxetine is readily converted to this compound, which is then rapidly glucuronidated and excreted.[3][6] Conversely, PMs exhibit a significantly slower rate of metabolism, leading to higher plasma concentrations and a longer half-life of atomoxetine, while the levels of this compound are considerably lower.[1][4][6] This variability in metabolism has clinical implications for the efficacy and tolerability of atomoxetine treatment.[7][8]

Pharmacokinetic and Pharmacodynamic Data

The following tables summarize key quantitative data for this compound in comparison to its parent compound, atomoxetine.

Table 1: Pharmacokinetic Parameters

ParameterAtomoxetineThis compoundNotes
Bioavailability63-94%-Dependent on CYP2D6 metabolizer status.[1]
Protein Binding98.7% (mainly albumin)66.6%[1][9]
MetabolismPrimarily via CYP2D6Rapidly glucuronidated[3][4][6]
Elimination Half-Life4.5–25 hours-Varies widely between individuals based on CYP2D6 genotype.[1]
Excretion>80% in urine (as metabolites)Major urinary metabolite (as glucuronide)[5][6]

Table 2: Pharmacodynamic Data (Inhibition of Neurotransmitter Transporters)

TransporterAtomoxetine (Ki, nM)This compound (Ki, nM)Notes
Norepinephrine Transporter (NET)5Equipotent to AtomoxetineThis compound shows similar high affinity for NET.[4][6][10]
Serotonin Transporter (SERT)7743[1]
Dopamine Transporter (DAT)1451-[10]

Metabolic Pathway of Atomoxetine

The metabolic conversion of atomoxetine to this compound is a critical step in its clearance. The following diagram illustrates this primary metabolic pathway and subsequent conjugation.

Atomoxetine Atomoxetine Metabolite This compound Atomoxetine->Metabolite CYP2D6 (Major Pathway) Conjugate This compound-O-glucuronide (Inactive) Metabolite->Conjugate Glucuronidation Excretion Urinary Excretion Conjugate->Excretion

Caption: Primary metabolic pathway of atomoxetine to this compound.

Synthesis Pathways of this compound

Several synthetic routes to this compound have been developed, primarily for research and reference standard preparation. Below are detailed protocols for key synthetic methodologies.

Synthesis via Coupling and Oxidation (Based on Patent WO2011027359A2)

This process involves the synthesis of an intermediate which is then oxidized to introduce the hydroxyl group.

Experimental Protocol:

  • Step a: Synthesis of (R)-N,N-dimethylamino-1-phenylpropanol.

    • React (R)-3-chloro-1-phenylpropanol with dimethylamine (B145610) in a suitable solvent in the presence of a catalyst.

  • Step b: Coupling Reaction.

    • Couple the product from Step a with 4-hydroxy-3-methyl acetophenone (B1666503) or 4-fluoro-3-methyl acetophenone to yield (R)-N,N-dimethyl-3-(2-methyl-(4-acetylphenyl)oxy)-3-phenyl-1-aminopropane.

  • Step c: Oxidation.

    • Oxidize the compound obtained in Step b to produce (R)-N,N-dimethyl-3-(2-methyl-(4-acetoxyphenyl)oxy)-3-phenyl-1-aminopropane.

  • Step d: Conversion to this compound Hydrochloride.

    • Convert the product from Step c to this compound hydrochloride through demethylation, hydrolysis, and salt formation.

cluster_0 Synthesis Workflow A (R)-3-chloro-1-phenylpropanol + Dimethylamine B (R)-N,N-dimethylamino-1-phenylpropanol A->B C Coupling with 4-hydroxy-3-methyl acetophenone B->C D (R)-N,N-dimethyl-3-(2-methyl-(4- acetylphenyl)oxy)-3-phenyl-1-aminopropane C->D E Oxidation D->E F (R)-N,N-dimethyl-3-(2-methyl-(4- acetoxyphenyl)oxy)-3-phenyl-1-aminopropane E->F G Demethylation, Hydrolysis, Salt Formation F->G H This compound HCl G->H cluster_1 Mitsunobu Reaction Workflow Start 3-Chloropropiophenone Reduction Asymmetric Reduction Start->Reduction Alcohol Chiral Alcohol Reduction->Alcohol Mitsunobu Mitsunobu Reaction with Protected 4-Hydroxytoluene Alcohol->Mitsunobu Ether Chiral Ether Intermediate Mitsunobu->Ether Deprotection Deprotection Ether->Deprotection Amination Amination with Methylamine Deprotection->Amination Final This compound Amination->Final

References

The Pivotal Role of 4-Hydroxyatomoxetine in the Pharmacological Profile of Atomoxetine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Atomoxetine (B1665822), a selective norepinephrine (B1679862) reuptake inhibitor, is a widely prescribed non-stimulant medication for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD). Its clinical efficacy is not solely attributable to the parent compound; its major active metabolite, 4-hydroxyatomoxetine, plays a significant and complex role in its overall pharmacological effects. This technical guide provides an in-depth exploration of the formation, pharmacokinetic profile, and pharmacodynamic actions of this compound, offering a comprehensive resource for researchers and drug development professionals. The document summarizes key quantitative data in structured tables, details relevant experimental protocols, and provides visual representations of critical pathways to facilitate a deeper understanding of this key metabolite's contribution to atomoxetine's therapeutic activity.

Introduction

Atomoxetine is primarily metabolized in the liver by the polymorphic cytochrome P450 2D6 (CYP2D6) enzyme. This metabolic pathway leads to the formation of this compound, the principal active metabolite. The genetic polymorphism of CYP2D6 results in significant inter-individual variability in the pharmacokinetics of atomoxetine and the exposure to this compound, categorizing individuals into poor, intermediate, extensive, and ultrarapid metabolizers. Understanding the distinct pharmacological properties of this compound is therefore crucial for a complete comprehension of atomoxetine's mechanism of action and for optimizing its clinical use.

Metabolism of Atomoxetine to this compound

The primary metabolic route for atomoxetine is the hydroxylation of the aromatic ring at the fourth position, yielding this compound. This reaction is almost exclusively catalyzed by the CYP2D6 enzyme. In individuals with normal or extensive CYP2D6 activity (extensive metabolizers, EMs), this conversion is rapid. Conversely, in individuals with deficient CYP2D6 activity (poor metabolizers, PMs), the formation of this compound is significantly slower, leading to higher plasma concentrations and a longer half-life of the parent drug, atomoxetine.

Following its formation, this compound is primarily eliminated via glucuronidation, a phase II metabolic reaction, to form this compound-O-glucuronide, which is then excreted in the urine.

Metabolism Metabolic Pathway of Atomoxetine Atomoxetine Atomoxetine This compound This compound Atomoxetine->this compound CYP2D6 This compound-O-glucuronide This compound-O-glucuronide This compound->this compound-O-glucuronide Glucuronidation Urinary Excretion Urinary Excretion This compound-O-glucuronide->Urinary Excretion

Figure 1: Metabolic conversion of atomoxetine.

Data Presentation: Pharmacokinetic and Pharmacodynamic Parameters

The following tables summarize the key quantitative data for atomoxetine and its primary active metabolite, this compound, highlighting the differences between CYP2D6 extensive and poor metabolizers.

Table 1: Pharmacokinetic Parameters of Atomoxetine and this compound in a Single-Dose Study

ParameterAtomoxetine (Extensive Metabolizers)Atomoxetine (Poor Metabolizers)This compound (Extensive Metabolizers)
Cmax (ng/mL) ~285~805~16.5
AUC (ng·h/mL) ~1450~7950~85
t½ (h) ~5.2~21.6~0.7
CL/F (L/h/kg) ~0.35~0.03Not Reported

Data compiled from multiple sources. Values are approximate and can vary based on the specific study population and dosage.

Table 2: Comparative Binding Affinities (Ki, nM) of Atomoxetine and this compound

Transporter/ReceptorAtomoxetine (Ki, nM)This compound (Ki, nM)
Norepinephrine Transporter (NET) 5Equipotent to Atomoxetine
Serotonin (B10506) Transporter (SERT) 7743
Dopamine (B1211576) Transporter (DAT) 1451Not Reported
Kappa-Opioid Receptor Not ReportedPartial Agonist (sub-micromolar affinity)
Mu-Opioid Receptor Not ReportedAntagonist (sub-micromolar affinity)

Data compiled from various in vitro studies.[1]

Table 3: Plasma Protein Binding of Atomoxetine and its Metabolites

CompoundPlasma Protein Binding (%)Primary Binding Protein
Atomoxetine 98.7Albumin
This compound 66.6Not specified
N-Desmethylatomoxetine 99.1Not specified

Pharmacodynamic Profile of this compound

Norepinephrine Reuptake Inhibition

This compound is a potent and selective inhibitor of the norepinephrine transporter (NET), with a binding affinity that is equipotent to the parent compound, atomoxetine.[2] This indicates that in extensive metabolizers, where this metabolite is more readily formed, it significantly contributes to the overall inhibition of norepinephrine reuptake, a key mechanism for the therapeutic effects of atomoxetine in ADHD.

Activity at Other Monoamine Transporters

While atomoxetine exhibits significantly lower affinity for the serotonin (SERT) and dopamine (DAT) transporters compared to NET, its metabolite, this compound, has been shown to have a higher affinity for SERT than the parent drug.[1] This suggests a potential for a modest serotonergic effect, although the clinical significance of this finding remains to be fully elucidated.

Opioid Receptor Modulation

An important and distinct pharmacological characteristic of this compound is its activity at opioid receptors. It acts as a partial agonist at kappa-opioid receptors and an antagonist at mu-opioid receptors, with sub-micromolar affinity for both.[3][4] This modulation of the opioid system is not observed with atomoxetine itself and may contribute to the overall clinical profile of the drug, potentially influencing mood and other central nervous system effects, though further research is needed to confirm these effects in vivo.

Signaling Pharmacodynamic Actions of this compound cluster_metabolite This compound cluster_targets Molecular Targets 4-OH-ATX This compound NET Norepinephrine Transporter (NET) 4-OH-ATX->NET Inhibition (Equipotent to Atomoxetine) SERT Serotonin Transporter (SERT) 4-OH-ATX->SERT Inhibition KOR Kappa-Opioid Receptor 4-OH-ATX->KOR Partial Agonism MOR Mu-Opioid Receptor 4-OH-ATX->MOR Antagonism Increased Synaptic Norepinephrine Increased Synaptic Norepinephrine NET->Increased Synaptic Norepinephrine Increased Synaptic Serotonin Increased Synaptic Serotonin SERT->Increased Synaptic Serotonin Modulation of Mood and CNS Effects Modulation of Mood and CNS Effects KOR->Modulation of Mood and CNS Effects MOR->Modulation of Mood and CNS Effects

Figure 2: Molecular targets of this compound.

Experimental Protocols

In Vitro CYP2D6 Inhibition Assay Using Human Liver Microsomes

Objective: To determine the inhibitory potential of a test compound on the CYP2D6-mediated metabolism of a probe substrate.

Materials:

  • Pooled human liver microsomes (HLMs)

  • CYP2D6 probe substrate (e.g., dextromethorphan (B48470) or bufuralol)

  • Test compound and positive control inhibitor (e.g., quinidine)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile or other suitable quenching solvent

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Reagents: Prepare stock solutions of the test compound, positive control, and probe substrate in a suitable solvent (e.g., DMSO). Prepare the NADPH regenerating system and keep on ice.

  • Incubation Mixture Preparation: In a microcentrifuge tube, combine potassium phosphate buffer, HLM suspension, and the test compound at various concentrations (or positive control/vehicle).

  • Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to allow the test compound to interact with the microsomes.

  • Initiation of Reaction: Add the CYP2D6 probe substrate to the mixture.

  • Start of Metabolism: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 15-30 minutes), ensuring linear metabolite formation.

  • Termination of Reaction: Stop the reaction by adding a cold quenching solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to pellet the protein. Transfer the supernatant to a new plate or vials for analysis.

  • LC-MS/MS Analysis: Analyze the formation of the probe substrate's metabolite using a validated LC-MS/MS method.

  • Data Analysis: Calculate the rate of metabolite formation at each concentration of the test compound. Determine the IC50 value by plotting the percent inhibition against the logarithm of the test compound concentration and fitting the data to a suitable sigmoidal dose-response model.

Radioligand Binding Assay for Norepinephrine Transporter (NET)

Objective: To determine the binding affinity (Ki) of a test compound for the human norepinephrine transporter.

Materials:

  • Cell membranes prepared from a cell line stably expressing the human NET (e.g., HEK293 cells)

  • Radioligand specific for NET (e.g., [³H]nisoxetine)

  • Test compound and a known high-affinity NET inhibitor for determining non-specific binding (e.g., desipramine)

  • Assay buffer (e.g., Tris-HCl with appropriate salts)

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation cocktail and liquid scintillation counter

Procedure:

  • Membrane Preparation: Thaw the frozen cell membrane preparation on ice and resuspend in the assay buffer to a desired protein concentration.

  • Assay Plate Setup: In a 96-well plate, add the assay buffer, the test compound at various concentrations, the radioligand at a fixed concentration (typically at or below its Kd value), and the membrane preparation. For total binding wells, no test compound is added. For non-specific binding wells, a high concentration of a known NET inhibitor is added.

  • Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 4°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

  • Termination of Binding: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percent specific binding against the logarithm of the test compound concentration. Determine the IC50 value from the resulting competition curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Plasma Protein Binding Assay using Equilibrium Dialysis

Objective: To determine the fraction of a test compound bound to plasma proteins.

Materials:

  • Equilibrium dialysis apparatus (e.g., 96-well plate format)

  • Semi-permeable dialysis membrane (with a molecular weight cut-off that retains proteins but allows the free drug to pass through)

  • Human plasma

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compound

  • LC-MS/MS system for analysis

Procedure:

  • Device Preparation: Assemble the equilibrium dialysis device with the dialysis membrane separating the plasma and buffer chambers.

  • Sample Preparation: Spike the human plasma with the test compound at a known concentration.

  • Loading the Device: Add the spiked plasma to one side of the membrane (the plasma chamber) and an equal volume of PBS to the other side (the buffer chamber).

  • Equilibration: Seal the device and incubate it at 37°C with gentle shaking for a sufficient time to allow the unbound drug to reach equilibrium across the membrane (typically 4-24 hours). The exact time should be determined in preliminary experiments.

  • Sampling: After incubation, carefully collect samples from both the plasma and buffer chambers.

  • Sample Analysis: Determine the concentration of the test compound in the samples from both chambers using a validated LC-MS/MS method.

  • Data Analysis: Calculate the fraction unbound (fu) using the following formula: fu = Cbuffer / Cplasma, where Cbuffer is the concentration of the compound in the buffer chamber at equilibrium, and Cplasma is the concentration of the compound in the plasma chamber at equilibrium. The percentage of protein binding is then calculated as (1 - fu) * 100%.

Conclusion

This compound is a pharmacologically active metabolite that plays a crucial role in the overall therapeutic effect of atomoxetine, particularly in individuals who are extensive metabolizers of CYP2D6. Its equipotent inhibition of the norepinephrine transporter, coupled with its unique activity at serotonin and opioid receptors, contributes to the complex pharmacology of its parent drug. A thorough understanding of the properties of this compound is essential for interpreting clinical outcomes, predicting drug-drug interactions, and guiding future drug development efforts in the field of ADHD and related neurological disorders. The data and protocols presented in this guide provide a foundational resource for researchers dedicated to advancing the understanding of atomoxetine's mechanism of action.

References

The Core Mechanism of 4-Hydroxyatomoxetine at the Norepinephrine Transporter: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – This whitepaper provides a comprehensive technical overview of the mechanism of action of 4-hydroxyatomoxetine, the primary active metabolite of the attention-deficit/hyperactivity disorder (ADHD) medication atomoxetine (B1665822), at the human norepinephrine (B1679862) transporter (NET). This document is intended for researchers, scientists, and drug development professionals engaged in the fields of neuropharmacology, molecular biology, and medicinal chemistry.

Introduction

Atomoxetine is a selective norepinephrine reuptake inhibitor (NRI) widely prescribed for the treatment of ADHD. Following oral administration, atomoxetine is extensively metabolized in the liver, primarily by the cytochrome P450 2D6 (CYP2D6) enzyme, to form its major pharmacologically active metabolite, this compound.[1][2] This metabolite is subsequently glucuronidated and excreted.[2] Understanding the interaction of this compound with the norepinephrine transporter is crucial for a complete comprehension of atomoxetine's therapeutic efficacy and for the development of novel therapeutics targeting the noradrenergic system.

Mechanism of Action at the Norepinephrine Transporter

This compound exerts its pharmacological effect through potent and selective inhibition of the presynaptic norepinephrine transporter (NET).[3][4] The NET is a transmembrane protein responsible for the reuptake of norepinephrine from the synaptic cleft into the presynaptic neuron, thereby terminating noradrenergic signaling. By binding to the NET, this compound blocks this reuptake process, leading to an increased concentration and prolonged duration of action of norepinephrine in the synapse. This enhancement of noradrenergic neurotransmission in brain regions critical for attention and executive function, such as the prefrontal cortex, is believed to be the primary mechanism underlying its therapeutic effects in ADHD.

The binding of this compound to the norepinephrine transporter is competitive with the endogenous substrate, norepinephrine. There is currently no evidence to suggest that this compound acts as an allosteric modulator of the NET.

Quantitative Analysis of NET Inhibition

The potency of this compound as a norepinephrine transporter inhibitor has been quantified using various in vitro assays. It is widely reported to be equipotent to its parent compound, atomoxetine.

CompoundParameterValue (nM)Assay TypeSpeciesReference
AtomoxetineKᵢ5Radioligand Binding ([³H]nisoxetine)Human
This compoundKᵢ~5 (equipotent to atomoxetine)Inferred from equipotency statementsHuman
AtomoxetineIC₅₀31 ± 10 ng/mLPET Imaging with [¹¹C]MRBRhesus Monkey

Note: The Kᵢ value for this compound is inferred from multiple sources stating its equipotency with atomoxetine.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of this compound with the norepinephrine transporter.

Radioligand Binding Assay for Norepinephrine Transporter

This protocol describes a competitive binding assay to determine the binding affinity (Kᵢ) of a test compound for the human norepinephrine transporter using [³H]nisoxetine as the radioligand.

Materials:

  • HEK293 cells stably expressing the human norepinephrine transporter (hNET)

  • Cell culture medium (e.g., DMEM with 10% FBS and selection antibiotic)

  • Phosphate-Buffered Saline (PBS)

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4

  • Radioligand: [³H]nisoxetine (specific activity ~80-90 Ci/mmol)

  • Non-specific binding control: Desipramine (B1205290) (10 µM)

  • Test compound: this compound

  • 96-well microplates

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Membrane Preparation:

    • Culture hNET-HEK293 cells to confluency.

    • Harvest cells and wash with ice-cold PBS.

    • Homogenize cells in ice-cold assay buffer and centrifuge at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.

    • Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

    • Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration (e.g., using a BCA assay).

  • Binding Assay:

    • In a 96-well plate, add the following to each well in triplicate:

      • 50 µL of assay buffer (for total binding) or 10 µM desipramine (for non-specific binding) or various concentrations of this compound.

      • 50 µL of [³H]nisoxetine at a final concentration of ~1 nM.

      • 100 µL of the membrane preparation (containing 10-20 µg of protein).

    • Incubate the plate at 4°C for 2-3 hours with gentle agitation.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through glass fiber filters (pre-soaked in 0.5% polyethyleneimine) using a cell harvester.

    • Wash the filters three times with 3 mL of ice-cold assay buffer.

    • Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and allow to equilibrate.

    • Measure the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value using non-linear regression analysis.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Synaptosomal Norepinephrine Uptake Assay

This protocol describes a method to measure the inhibition of [³H]norepinephrine uptake into rat brain synaptosomes by a test compound.

Materials:

  • Rat brain tissue (e.g., cortex or hypothalamus)

  • Homogenization Buffer: 0.32 M sucrose (B13894) in 10 mM HEPES, pH 7.4

  • Krebs-Ringer-HEPES (KRH) Buffer: 125 mM NaCl, 4.8 mM KCl, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 25 mM HEPES, 1.3 mM CaCl₂, 10 mM glucose, 0.1 mM ascorbic acid, and 10 µM pargyline, pH 7.4.

  • Radiolabeled substrate: [³H]norepinephrine

  • Test compound: this compound

  • Non-specific uptake control: Incubation at 4°C or use of a high concentration of a known NET inhibitor (e.g., desipramine).

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Synaptosome Preparation:

    • Dissect the desired brain region on ice.

    • Homogenize the tissue in 10 volumes of ice-cold homogenization buffer using a glass-Teflon homogenizer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.

    • Resuspend the resulting pellet (the synaptosomal fraction) in KRH buffer.

  • Uptake Assay:

    • Pre-incubate aliquots of the synaptosomal suspension with various concentrations of this compound or vehicle for 10 minutes at 37°C.

    • Initiate the uptake by adding [³H]norepinephrine at a final concentration of ~10 nM.

    • Incubate for 5-10 minutes at 37°C.

  • Termination and Measurement:

    • Terminate the uptake by rapid filtration through glass fiber filters.

    • Wash the filters rapidly with ice-cold KRH buffer.

    • Measure the radioactivity retained on the filters by liquid scintillation counting.

  • Data Analysis:

    • Determine the specific uptake by subtracting the non-specific uptake (measured at 4°C or in the presence of a saturating concentration of a NET inhibitor) from the total uptake.

    • Calculate the percentage inhibition of specific uptake for each concentration of the test compound.

    • Determine the IC₅₀ value by non-linear regression analysis of the concentration-response curve.

Signaling Pathways and Logical Relationships

The inhibition of the norepinephrine transporter by this compound initiates a cascade of downstream signaling events. The increased synaptic concentration of norepinephrine leads to the activation of postsynaptic α- and β-adrenergic receptors.

Norepinephrine_Signaling_Pathway cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound NET Norepinephrine Transporter (NET) This compound->NET Inhibits NE_synapse Norepinephrine (NE) NET->NE_synapse Reuptake Adrenergic_Receptor Adrenergic Receptor NE_synapse->Adrenergic_Receptor Activates G_Protein G-Protein (Gs/Gi) Adrenergic_Receptor->G_Protein Activates Beta_Arrestin β-Arrestin Adrenergic_Receptor->Beta_Arrestin Recruits AC Adenylyl Cyclase (AC) G_Protein->AC Modulates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (e.g., BDNF) CREB->Gene_Expression Regulates MAPK_Pathway MAPK Pathway Beta_Arrestin->MAPK_Pathway Activates

Caption: Downstream signaling cascade following NET inhibition by this compound.

The logical relationship of this compound's mechanism of action can be visualized as a direct consequence of its metabolic generation and subsequent interaction with its molecular target.

Mechanism_of_Action_Logic Atomoxetine Atomoxetine (Oral Administration) Metabolism Hepatic Metabolism (CYP2D6) Atomoxetine->Metabolism Hydroxyatomoxetine This compound (Active Metabolite) Metabolism->Hydroxyatomoxetine NET_Inhibition Norepinephrine Transporter (NET) Inhibition Hydroxyatomoxetine->NET_Inhibition NE_Increase Increased Synaptic Norepinephrine NET_Inhibition->NE_Increase Therapeutic_Effect Therapeutic Effect (ADHD Symptom Improvement) NE_Increase->Therapeutic_Effect

Caption: Logical flow of this compound's mechanism of action.

An experimental workflow for determining the inhibitory constant (Kᵢ) of this compound at the norepinephrine transporter is a multi-step process involving both experimental execution and data analysis.

Experimental_Workflow_Ki_Determination start Start prep_membranes Prepare hNET-expressing cell membranes start->prep_membranes setup_assay Set up competitive binding assay plates prep_membranes->setup_assay incubation Incubate with [³H]nisoxetine and this compound setup_assay->incubation filtration Filter and wash to separate bound ligand incubation->filtration scintillation Measure radioactivity with scintillation counting filtration->scintillation calc_ic50 Calculate IC₅₀ from concentration-response curve scintillation->calc_ic50 calc_ki Calculate Kᵢ using Cheng-Prusoff equation calc_ic50->calc_ki end End calc_ki->end

References

in vitro pharmacological profile of 4-Hydroxyatomoxetine

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the In Vitro Pharmacological Profile of 4-Hydroxyatomoxetine

Introduction

Atomoxetine (B1665822), a selective norepinephrine (B1679862) reuptake inhibitor (NRI), is a non-stimulant medication primarily used for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD). Its therapeutic effects are thought to be mediated by its action on the presynaptic norepinephrine transporter (NET). Following administration, atomoxetine is extensively metabolized in the liver, primarily by the polymorphic cytochrome P450 2D6 (CYP2D6) enzyme.[1][2][3] This metabolic process yields several metabolites, with this compound being the major and pharmacologically active metabolite.[3][4]

This technical guide provides a comprehensive overview of the in vitro pharmacological profile of this compound. It is intended for researchers, scientists, and drug development professionals, offering detailed data on its binding affinities, functional activity, and the experimental protocols used for its characterization.

In Vitro Binding and Functional Activity Profile

This compound is a potent inhibitor of the norepinephrine transporter (NET), demonstrating an affinity comparable to its parent compound, atomoxetine.[1][5][6][7] Notably, it also exhibits significant affinity for the serotonin (B10506) transporter (SERT), a characteristic that is less pronounced in atomoxetine.[1] Like its parent drug, this compound shows minimal affinity for the dopamine (B1211576) transporter (DAT) and other neurotransmitter receptors.[1]

While plasma concentrations of this compound are generally low, its pharmacological activity is significant due to substantially lower plasma protein binding (66.6%) compared to atomoxetine (98.7%).[1][6][8] This results in a higher fraction of unbound, pharmacologically active drug available to interact with its targets.[1]

Data Presentation: Monoamine Transporter Binding Affinities

The following table summarizes the in vitro binding affinities (Ki) of this compound and its parent compound, atomoxetine, at human monoamine transporters.

CompoundNET (Ki, nM)SERT (Ki, nM)DAT (Ki, nM)
This compound 3.0[1]43[1]>1000 (implied low affinity)[1]
Atomoxetine (for comparison) 5[9]77[9]1451[9]
Other Receptor Interactions

Recent studies have indicated that this compound also interacts with opioid receptors, a characteristic not typically associated with atomoxetine.

ReceptorActivityAffinity
μ-Opioid Receptor AntagonistSub-micromolar[8]
κ-Opioid Receptor Partial AgonistSub-micromolar[8]

Signaling Pathway: Mechanism of Action

The primary mechanism of action for this compound is the selective inhibition of the norepinephrine transporter (NET). By binding to NET on the presynaptic neuronal membrane, it blocks the reuptake of norepinephrine from the synaptic cleft. This leads to an increased concentration and prolonged duration of action of norepinephrine in the synapse, enhancing noradrenergic neurotransmission.

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron NE_Vesicle Norepinephrine (NE) Vesicles NE_Synapse NE NE_Vesicle->NE_Synapse Release NET Norepinephrine Transporter (NET) NE_Synapse->NET Reuptake Ad_Receptor Adrenergic Receptors NE_Synapse->Ad_Receptor Binding Metabolite 4-Hydroxy- atomoxetine Metabolite->NET Inhibition

Mechanism of NET inhibition by this compound.

Experimental Protocols

The characterization of this compound's in vitro profile relies on standard pharmacological assays, including radioligand binding and neurotransmitter uptake inhibition assays.

Protocol 1: Radioligand Binding Assay for Monoamine Transporters

This protocol determines the binding affinity (Ki) of a test compound for a specific transporter by measuring its ability to displace a known radioligand.

A. Materials and Reagents

  • Cell Membranes: Membranes prepared from HEK293 or CHO cells stably expressing the human norepinephrine (NET), serotonin (SERT), or dopamine (DAT) transporter.

  • Radioligands:

    • For NET: [³H]-Nisoxetine

    • For SERT: [³H]-Citalopram

    • For DAT: [³H]-WIN 35,428

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Test Compound: this compound, serially diluted.

  • Non-specific Binding (NSB) Agent: High concentration of a known inhibitor (e.g., 10 µM Desipramine for NET).

  • 96-well microplates, filter mats (GF/B or GF/C), scintillation fluid, and a microplate scintillation counter.

B. Experimental Procedure

  • Membrane Preparation: Thaw cryopreserved cell membranes on ice and dilute to a final protein concentration of 5-20 µ g/well in ice-cold assay buffer.

  • Plate Setup: Add reagents to a 96-well plate in triplicate for each condition:

    • Total Binding (TB): 50 µL assay buffer + 50 µL radioligand + 100 µL membrane suspension.

    • Non-specific Binding (NSB): 50 µL NSB agent + 50 µL radioligand + 100 µL membrane suspension.

    • Test Compound: 50 µL of each this compound dilution + 50 µL radioligand + 100 µL membrane suspension.

  • Incubation: Incubate the plate at room temperature (25°C) for 60-120 minutes with gentle agitation to reach equilibrium.

  • Filtration: Rapidly harvest the plate contents onto a filter mat using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Dry the filter mat, place it in a sample bag with scintillation fluid, and count the radioactivity in a microplate scintillation counter.

C. Data Analysis

  • Calculate specific binding: Specific Binding = Total Binding - Non-specific Binding.

  • Determine the percent inhibition by the test compound at each concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

  • Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

arrow A Prepare Reagents (Membranes, Radioligand, Test Compound, Buffers) B Set up 96-Well Plate (Total, Non-Specific, & Test Wells) A->B C Incubate Plate (e.g., 90 min at 25°C) B->C D Harvest & Filter (Separate bound from free ligand) C->D E Wash Filters (Remove non-specific unbound ligand) D->E F Scintillation Counting (Measure radioactivity) E->F G Data Analysis (Calculate IC₅₀ and Ki values) F->G

Workflow for a Radioligand Binding Assay.
Protocol 2: Neurotransmitter Uptake Inhibition Assay

This functional assay measures the ability of a compound to inhibit the uptake of a neurotransmitter substrate into cells expressing the corresponding transporter.

A. Materials and Reagents

  • Cells: HEK293 cells stably expressing the human NET or SERT, plated in 96-well plates to form a confluent monolayer.

  • Substrate: Radiolabeled ([³H]-Norepinephrine or [³H]-Serotonin) or a fluorescent substrate analog.

  • Assay Buffer: Krebs-HEPES buffer (KHB), pH 7.4.

  • Test Compound: this compound, serially diluted.

  • Uptake Inhibitor (for control): A known potent inhibitor (e.g., Cocaine or Desipramine).

  • Lysis Buffer: 1% Sodium Dodecyl Sulfate (SDS).

B. Experimental Procedure

  • Cell Plating: Seed cells in a 96-well plate and grow overnight to achieve a confluent monolayer.

  • Pre-incubation: Wash the cells once with assay buffer. Pre-incubate the cells with various concentrations of this compound or control inhibitor for 10-20 minutes at 37°C.

  • Uptake Initiation: Add the radiolabeled or fluorescent substrate to each well to initiate the uptake reaction.

  • Incubation: Incubate for a short period (e.g., 3-10 minutes) at 37°C. The incubation time should be within the linear range of uptake for the specific cell line.

  • Uptake Termination: Rapidly terminate the uptake by washing the cells 3-4 times with ice-cold assay buffer.

  • Cell Lysis: Lyse the cells by adding Lysis Buffer to each well.

  • Measurement:

    • For radiolabeled substrates: Add scintillation cocktail and measure radioactivity using a scintillation counter.

    • For fluorescent substrates: Measure fluorescence intensity using a plate reader with appropriate excitation/emission filters.

C. Data Analysis

  • Define 100% uptake from wells with substrate only and 0% uptake from wells with a high concentration of a known inhibitor.

  • Calculate the percent inhibition for each concentration of this compound.

  • Plot the percent inhibition against the log concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which represents the potency of the compound as an uptake inhibitor.

A Plate Transporter-Expressing Cells in 96-Well Plate B Pre-incubate Cells with Test Compound A->B C Initiate Uptake (Add Radiolabeled Substrate) B->C D Incubate (e.g., 5 min at 37°C) C->D E Terminate Uptake (Wash with ice-cold buffer) D->E F Lyse Cells E->F G Measure Substrate Uptake (Scintillation or Fluorescence) F->G H Data Analysis (Calculate IC₅₀ value) G->H

Workflow for a Neurotransmitter Uptake Assay.

Conclusion

The in vitro pharmacological profile of this compound reveals it to be a potent and crucial contributor to the therapeutic action of its parent drug, atomoxetine. It is a high-affinity inhibitor of the norepinephrine transporter, equipotent to atomoxetine, and also possesses significant inhibitory activity at the serotonin transporter.[1][5] Its lower plasma protein binding suggests a higher bioavailability at its target sites compared to atomoxetine.[1] Understanding this detailed profile is essential for researchers in the fields of neuropharmacology and drug development, particularly for interpreting clinical outcomes and designing novel therapeutics targeting monoamine transporters.

References

The Enzymatic Architecture of Atomoxetine Metabolism: A Technical Guide to the Formation of 4-Hydroxyatomoxetine by CYP2D6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the enzymatic conversion of atomoxetine (B1665822) to its primary active metabolite, 4-hydroxyatomoxetine, a critical step mediated by the cytochrome P450 2D6 (CYP2D6) enzyme. Understanding this metabolic pathway is paramount for comprehending atomoxetine's pharmacokinetics, pharmacodynamics, and the clinical implications of genetic polymorphisms in the CYP2D6 gene. This document details the quantitative kinetic parameters, experimental protocols for in vitro analysis, and the analytical methodologies required for precise quantification.

Core Metabolic Pathway: The Role of CYP2D6

Atomoxetine, a selective norepinephrine (B1679862) reuptake inhibitor, is extensively metabolized in the liver. The principal metabolic route is the aromatic hydroxylation of the 2-methylphenoxy group to form this compound. This reaction is predominantly catalyzed by the CYP2D6 enzyme.[1][2] this compound is an equipotent inhibitor of the norepinephrine transporter as the parent drug; however, it is rapidly glucuronidated to an inactive conjugate, this compound-O-glucuronide, which is then excreted.[3][4]

The genetic polymorphism of CYP2D6 leads to significant inter-individual variability in atomoxetine metabolism, categorizing individuals into phenotypes such as poor metabolizers (PMs), intermediate metabolizers (IMs), extensive (normal) metabolizers (EMs), and ultrarapid metabolizers (UMs).[5] Individuals with reduced or absent CYP2D6 activity (PMs) exhibit a markedly decreased rate of this compound formation, leading to higher plasma concentrations and a longer half-life of the parent drug.[1][6] In these individuals, other CYP isoforms, such as CYP2C19, play a more prominent, albeit less efficient, role in atomoxetine metabolism, primarily through N-demethylation to form N-desmethylatomoxetine.[7][8]

Quantitative Enzyme Kinetics

The efficiency of atomoxetine 4-hydroxylation by CYP2D6 is characterized by a low Michaelis-Menten constant (Km) and a high intrinsic clearance (CLint), indicating a high affinity of the enzyme for the substrate. In contrast, in the absence of functional CYP2D6, the alternative pathways exhibit significantly lower affinity and clearance.

Enzyme SystemMetaboliteKm (µM)VmaxCLint (Vmax/Km) (µL/min/mg)Reference
Human Liver Microsomes (CYP2D6 Active)This compound2.3Not Reported103[2]
Human Liver Microsomes (CYP2D6 Deficient)This compound149Not Reported0.2[2]
Human Liver MicrosomesN-Desmethylatomoxetine83Not Reported0.8[2]

Signaling and Metabolic Pathways

The metabolic cascade of atomoxetine is initiated by phase I oxidation reactions, primarily mediated by CYP enzymes, followed by a phase II conjugation reaction.

atomoxetine_metabolism Atomoxetine Atomoxetine Hydroxyatomoxetine This compound (Active) Atomoxetine->Hydroxyatomoxetine CYP2D6 (Major) Other CYPs (Minor) Desmethylatomoxetine N-Desmethylatomoxetine (Less Active) Atomoxetine->Desmethylatomoxetine Glucuronide This compound-O-glucuronide (Inactive) Hydroxyatomoxetine->Glucuronide

Figure 1: Metabolic pathway of atomoxetine.

Experimental Protocols

In Vitro Metabolism of Atomoxetine using Human Liver Microsomes (HLMs)

This protocol describes a typical experiment to determine the kinetics of this compound formation in vitro.

1. Reagents and Materials:

  • Pooled human liver microsomes (HLMs) from extensive metabolizers

  • Atomoxetine hydrochloride

  • This compound analytical standard

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724) (ACN) for quenching the reaction

  • Internal standard (IS) for LC-MS/MS analysis (e.g., deuterated atomoxetine)

2. Incubation Procedure:

  • Prepare a stock solution of atomoxetine in a suitable solvent (e.g., methanol (B129727) or water) and serially dilute to achieve a range of final concentrations (e.g., 0.5 - 50 µM).

  • Pre-warm a solution of HLMs (final protein concentration, e.g., 0.2 mg/mL) in potassium phosphate buffer at 37°C for 5 minutes.

  • Add the atomoxetine solution to the HLM suspension and pre-incubate for 5 minutes at 37°C.

  • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. The final incubation volume is typically 200 µL.

  • Incubate for a specific time (e.g., 15 minutes) at 37°C in a shaking water bath. Ensure the reaction time is within the linear range of metabolite formation.

  • Terminate the reaction by adding 2 volumes of ice-cold acetonitrile containing the internal standard.

  • Vortex the samples and centrifuge at a high speed (e.g., 16,000 x g) for 10-15 minutes to precipitate the proteins.[9]

  • Collect the supernatant for LC-MS/MS analysis.

3. Data Analysis:

  • Quantify the concentration of this compound using a validated LC-MS/MS method.

  • Calculate the rate of metabolite formation (e.g., in pmol/min/mg protein).

  • Plot the reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Experimental Workflow

The following diagram illustrates a typical workflow for an in vitro drug metabolism study.

experimental_workflow cluster_preparation Preparation cluster_reaction Reaction cluster_analysis Analysis Reagents Prepare Reagents (Substrate, Microsomes, Buffer) Incubation_Mix Create Incubation Mixture Reagents->Incubation_Mix Preincubation Pre-incubate at 37°C Incubation_Mix->Preincubation Initiation Initiate with NADPH Preincubation->Initiation Incubation Incubate at 37°C Initiation->Incubation Termination Terminate Reaction (e.g., with Acetonitrile) Incubation->Termination Centrifugation Protein Precipitation (Centrifugation) Termination->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS Data_Analysis Data Analysis (Kinetics Calculation) LCMS->Data_Analysis

Figure 2: In vitro metabolism experimental workflow.

Analytical Methodology: LC-MS/MS for Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of atomoxetine and its metabolites in biological matrices.

Sample Preparation

A common method for sample preparation from in vitro incubations or plasma is protein precipitation.[9] Typically, a two-fold volume of ice-cold acetonitrile containing a suitable internal standard (e.g., d3-atomoxetine) is added to the sample.[9] After vortexing and centrifugation, the clear supernatant is collected for analysis.

Chromatographic and Mass Spectrometric Conditions

The following table summarizes typical LC-MS/MS parameters for the analysis of atomoxetine and this compound.

ParameterTypical ConditionReference
Liquid Chromatography
ColumnC18 reverse-phase (e.g., Kinetex C18, 2.1 mm × 50 mm, 2.6 µm)[10]
Mobile PhaseGradient or isocratic elution with a mixture of an aqueous buffer (e.g., 5 mM ammonium (B1175870) acetate (B1210297) with 0.1 mM formic acid) and an organic solvent (e.g., methanol or acetonitrile).[10][11][10][11]
Flow Rate0.2 - 0.5 mL/min[10][11]
Injection Volume5 - 20 µL[9]
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive[9][11]
Acquisition ModeMultiple Reaction Monitoring (MRM)[9][11]
MRM Transition (Atomoxetine)m/z 256.4 → 43.8 or 256 -> 44[2][9]
MRM Transition (this compound)Specific transitions to be optimized based on the instrument.[11]
MRM Transition (d3-Atomoxetine IS)m/z 259.3 → 47.0 or 259 -> 47[9][10]

Conclusion

The 4-hydroxylation of atomoxetine by CYP2D6 is the rate-limiting step in its clearance for a majority of the population. The profound impact of CYP2D6 genetic polymorphisms on this pathway underscores the importance of pharmacogenetic considerations in atomoxetine therapy. The experimental and analytical methods detailed in this guide provide a robust framework for researchers and drug development professionals to investigate the metabolism of atomoxetine and other CYP2D6 substrates, ultimately contributing to the advancement of personalized medicine.

References

The Pivotal Role of 4-Hydroxyatomoxetine in the Clinical Profile of Atomoxetine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atomoxetine (B1665822), a selective norepinephrine (B1679862) reuptake inhibitor, is a non-stimulant medication widely used for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD). Its therapeutic efficacy is not solely attributed to the parent drug but is significantly influenced by its major active metabolite, 4-hydroxyatomoxetine. This technical guide provides an in-depth exploration of this compound, from its metabolic generation and pharmacological activity to the experimental methodologies used for its characterization. A comprehensive understanding of this metabolite is crucial for optimizing atomoxetine therapy and for the development of novel therapeutics targeting the norepinephrine transporter system.

Metabolic Pathway of Atomoxetine to this compound

Atomoxetine undergoes extensive metabolism in the liver, primarily through oxidation. The formation of this compound is the principal metabolic route, catalyzed predominantly by the polymorphic cytochrome P450 2D6 (CYP2D6) enzyme.[1][2] This process involves the aromatic hydroxylation of the atomoxetine molecule. In individuals with reduced or absent CYP2D6 activity, known as poor metabolizers (PMs), other CYP enzymes, such as CYP2C19, can contribute to the formation of this compound, albeit at a much slower rate.[3]

Following its formation, this compound is rapidly conjugated with glucuronic acid to form this compound-O-glucuronide, an inactive metabolite that is then excreted primarily in the urine.[4][5] This rapid glucuronidation significantly limits the systemic exposure of the active this compound.

A minor metabolic pathway for atomoxetine involves N-demethylation by CYP2C19 to form N-desmethylatomoxetine, which has substantially less pharmacological activity.

Atomoxetine_Metabolism Atomoxetine Atomoxetine Metabolite_4OH This compound (Active) Atomoxetine->Metabolite_4OH CYP2D6 (major) Other CYPs (minor in PMs) Metabolite_NDM N-desmethylatomoxetine (Less Active) Atomoxetine->Metabolite_NDM CYP2C19 Glucuronide This compound-O-glucuronide (Inactive) Metabolite_4OH->Glucuronide Glucuronidation Excretion Urinary Excretion Glucuronide->Excretion

Metabolic pathway of atomoxetine.

Pharmacological Activity and Significance

This compound is not merely a byproduct of atomoxetine metabolism; it is an active metabolite that is equipotent to the parent drug as an inhibitor of the norepinephrine transporter (NET). This potent inhibition of NET in the presynaptic cleft leads to an increase in the synaptic concentration of norepinephrine, which is believed to be the primary mechanism of action for the therapeutic effects of atomoxetine in ADHD.

Despite its high potency, the plasma concentrations of this compound are significantly lower than those of atomoxetine, typically representing about 1% of the parent drug concentration in extensive metabolizers (EMs) and 0.1% in poor metabolizers (PMs) of CYP2D6. This is due to its rapid and extensive glucuronidation. However, the contribution of this compound to the overall clinical effect of atomoxetine cannot be dismissed, particularly given its high affinity for the norepinephrine transporter.

Quantitative Pharmacological and Pharmacokinetic Data

The following tables summarize key quantitative data for atomoxetine and its major active metabolite, this compound, providing a comparative overview of their properties.

Table 1: Pharmacological Profile

CompoundTargetAffinity (Ki)Potency
AtomoxetineNorepinephrine Transporter (NET)~5 nMPotent Inhibitor
This compoundNorepinephrine Transporter (NET)Not explicitly stated, but equipotent to atomoxetineEquipotent to Atomoxetine

Table 2: Pharmacokinetic Parameters in Different CYP2D6 Metabolizer Phenotypes

ParameterExtensive Metabolizers (EMs)Poor Metabolizers (PMs)
Atomoxetine
Bioavailability63%94%
Half-life (t½)~5.2 hours~21.6 hours
Apparent Plasma Clearance~0.35 L/hr/kg~0.03 L/hr/kg
This compound
Plasma Concentration (relative to Atomoxetine)1%0.1%
N-desmethylatomoxetine
Plasma Concentration (relative to Atomoxetine)5%45%
Half-life (t½)~6-8 hours~34-40 hours

Table 3: Plasma Protein Binding

CompoundProtein Binding
Atomoxetine98.7%
This compound66.6%
N-desmethylatomoxetine99.1%

Experimental Protocols

Detailed methodologies are essential for the accurate study and characterization of this compound. Below are synthesized protocols for key experiments based on published literature.

In Vitro Metabolism of Atomoxetine in Human Liver Microsomes

This protocol is designed to determine the kinetic parameters of this compound formation.

1. Materials:

  • Human liver microsomes (HLMs) from a pool of donors

  • Atomoxetine hydrochloride

  • NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724) (for reaction termination)

  • Internal standard (e.g., deuterated this compound)

  • LC-MS/MS system

2. Incubation Procedure:

  • Prepare a reaction mixture containing HLMs (e.g., 0.2 mg/mL protein concentration) and atomoxetine at various concentrations (e.g., 0.5 to 200 µM) in potassium phosphate buffer.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubate at 37°C for a specified time (e.g., 15 minutes), ensuring the reaction is in the linear range.

  • Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.

  • Centrifuge the samples to precipitate proteins.

  • Collect the supernatant for LC-MS/MS analysis.

3. Data Analysis:

  • Quantify the formation of this compound using a validated LC-MS/MS method.

  • Plot the rate of metabolite formation against the substrate concentration.

  • Determine the Michaelis-Menten kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.

HLM_Workflow cluster_prep Reaction Preparation cluster_incubation Incubation cluster_analysis Analysis HLM Human Liver Microsomes Preincubation Pre-incubate at 37°C HLM->Preincubation ATX Atomoxetine (various concentrations) ATX->Preincubation Buffer Phosphate Buffer (pH 7.4) Buffer->Preincubation NADPH Add NADPH Regenerating System Preincubation->NADPH Incubation Incubate at 37°C NADPH->Incubation Termination Terminate with Acetonitrile + IS Incubation->Termination Centrifugation Centrifuge Termination->Centrifugation LCMS LC-MS/MS Analysis Centrifugation->LCMS Kinetics Determine Km and Vmax LCMS->Kinetics

Workflow for in vitro metabolism study.
LC-MS/MS Analysis of this compound in Human Plasma

This protocol outlines a sensitive and selective method for the quantification of this compound in human plasma.

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of human plasma, add 200 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., deuterated this compound).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Liquid Chromatography Conditions:

  • Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 2.6 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient from a low to high percentage of Mobile Phase B over several minutes to ensure separation of the analyte from other plasma components.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5-10 µL.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • This compound: Precursor ion (Q1) m/z 272.2 -> Product ion (Q3) m/z 148.1 (example transition, may need optimization).

    • Internal Standard (deuterated): Appropriate m/z transition.

  • Optimization: Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) and compound-specific parameters (e.g., collision energy, declustering potential) for maximum sensitivity.

4. Quantification:

  • Construct a calibration curve using known concentrations of this compound spiked into blank plasma and processed alongside the samples.

  • Calculate the concentration of this compound in the unknown samples based on the peak area ratio of the analyte to the internal standard.

Mechanism of Action at the Norepinephrine Transporter

Atomoxetine and this compound exert their therapeutic effects by binding to the norepinephrine transporter (NET) on the presynaptic neuron. This binding blocks the reuptake of norepinephrine from the synaptic cleft back into the neuron. The resulting increase in the extracellular concentration of norepinephrine enhances neurotransmission in brain regions critical for attention and executive function, such as the prefrontal cortex.

NET_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron NE_Vesicle Norepinephrine (NE) Vesicles Synaptic_Cleft Synaptic Cleft NE_Vesicle->Synaptic_Cleft NE Release NET Norepinephrine Transporter (NET) Synaptic_Cleft->NET NE Reuptake NE_Receptor Norepinephrine Receptors Synaptic_Cleft->NE_Receptor NE Binding Atomoxetine Atomoxetine & This compound Atomoxetine->NET Blocks

Mechanism of NET inhibition by atomoxetine.

Conclusion

This compound is a critical component in the overall pharmacological profile of atomoxetine. Its equipotency to the parent compound as a norepinephrine transporter inhibitor underscores its contribution to the therapeutic effects observed in the treatment of ADHD. The significant inter-individual variability in atomoxetine metabolism, largely dictated by CYP2D6 polymorphisms, directly impacts the exposure to both atomoxetine and this compound, highlighting the importance of pharmacogenetic considerations in clinical practice. The experimental protocols and data presented in this guide provide a foundational resource for researchers and drug development professionals working to further elucidate the role of this major active metabolite and to develop improved therapeutic strategies for ADHD and other conditions involving noradrenergic dysfunction.

References

An In-depth Technical Guide to 4-Hydroxyatomoxetine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxyatomoxetine is the primary active metabolite of atomoxetine (B1665822), a selective norepinephrine (B1679862) reuptake inhibitor widely prescribed for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD). Formed predominantly by the polymorphic cytochrome P450 2D6 (CYP2D6) enzyme, this compound is pharmacologically active and equipotent to its parent compound in inhibiting the norepinephrine transporter (NET). This guide provides a comprehensive overview of the structural formula, synthesis, metabolism, and pharmacological properties of this compound, with a focus on quantitative data and detailed experimental methodologies relevant to professionals in drug development and scientific research.

Chemical Structure

The structural formula of this compound is presented below, alongside its parent compound, atomoxetine, for comparative purposes. The key structural difference is the addition of a hydroxyl group at the para-position of the phenoxy ring.

Atomoxetine

  • Molecular Formula: C₁₇H₂₁NO

  • IUPAC Name: (3R)-N-methyl-3-(2-methylphenoxy)-3-phenylpropan-1-amine[1]

This compound

  • Molecular Formula: C₁₇H₂₁NO₂

  • IUPAC Name: 3-methyl-4-[(1R)-3-(methylamino)-1-phenylpropoxy]phenol[2]

Physicochemical and Pharmacokinetic Properties

A summary of the key physicochemical and pharmacokinetic parameters for atomoxetine and this compound is provided in the table below. These properties are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of the metabolite.

PropertyAtomoxetineThis compoundReference
Molecular Weight ( g/mol ) 255.35271.35[1][2]
Protein Binding (%) 98.766.6[3]
Primary Metabolizing Enzyme CYP2D6UGTs[2]
Bioavailability (%) 63 (EMs), 94 (PMs)-[4]
Half-life (t½) (hours) ~5 (EMs), ~21 (PMs)-[5]

EMs: Extensive Metabolizers; PMs: Poor Metabolizers of CYP2D6

Metabolism and Pharmacogenomics

The metabolic pathway of atomoxetine to this compound and its subsequent elimination is a critical aspect of its pharmacology, heavily influenced by pharmacogenomics.

Metabolic Pathway

Atomoxetine is primarily metabolized in the liver to this compound via aromatic hydroxylation, a reaction catalyzed by the CYP2D6 enzyme. This metabolite is then rapidly conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs) to form this compound-O-glucuronide, which is then excreted in the urine. A minor metabolic pathway involves N-demethylation of atomoxetine by CYP2C19 to form N-desmethylatomoxetine.

Metabolic Pathway of Atomoxetine Metabolism of Atomoxetine Atomoxetine Atomoxetine This compound This compound Atomoxetine->this compound CYP2D6 N-desmethylatomoxetine N-desmethylatomoxetine Atomoxetine->N-desmethylatomoxetine CYP2C19 (minor) This compound-O-glucuronide This compound-O-glucuronide This compound->this compound-O-glucuronide UGTs

Metabolic pathway of atomoxetine.
Influence of CYP2D6 Polymorphism

The activity of the CYP2D6 enzyme is highly variable within the population due to genetic polymorphisms. Individuals can be classified as poor metabolizers (PMs), intermediate metabolizers (IMs), extensive metabolizers (EMs), or ultrarapid metabolizers (UMs). This genetic variability significantly impacts the pharmacokinetics of atomoxetine. In CYP2D6 PMs, the formation of this compound is significantly reduced, leading to higher plasma concentrations and a longer half-life of the parent drug, atomoxetine.

Pharmacological Activity

This compound is an active metabolite that exhibits a pharmacological profile similar to its parent compound.

Norepinephrine Transporter Inhibition

Both atomoxetine and this compound are potent and selective inhibitors of the norepinephrine transporter (NET). This inhibition leads to an increase in the synaptic concentration of norepinephrine, which is believed to be the primary mechanism of action in the treatment of ADHD. This compound has been shown to be equipotent to atomoxetine in its ability to inhibit norepinephrine reuptake.

CompoundNET Ki (nM)SERT Ki (nM)DAT Ki (nM)Reference
Atomoxetine 5771451[6]

Ki: Inhibition constant; NET: Norepinephrine Transporter; SERT: Serotonin Transporter; DAT: Dopamine Transporter.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis, characterization, and evaluation of this compound.

Synthesis of this compound

The following protocol is based on a patented synthetic route.

Step 1: Synthesis of (R)-N,N-dimethyl-3-(2-methyl-(4-acetylphenyl)oxy)-3-phenyl-1-aminopropane oxalate

  • To a solution of (R)-N,N-dimethylamino-1-phenylpropanol in dimethylacetamide, slowly add sodium hydride at 10-15°C.

  • Add 4-fluoro-3-methyl acetophenone (B1666503) to the reaction mixture.

  • Raise the temperature to 25-35°C and maintain for 12 hours.

  • Adjust the pH to 4-5 with acetic acid.

  • The resulting solid is filtered, washed with ethyl acetate, and dried to afford the product.

Step 2: Oxidation to (R)-N,N-dimethyl-3-(2-methyl-(4-acetoxyphenyl)oxy)-3-phenyl-1-aminopropane

  • Dissolve the product from Step 1 in methylene (B1212753) dichloride.

  • Add acetic acid and m-chloroperoxybenzoic acid (m-CPBA) at 25-35°C.

  • Maintain the reaction for 8 hours, with additional portions of m-CPBA added as needed.

  • Quench the reaction with 10% sodium bisulfite solution.

Step 3: Conversion to this compound

  • The product from Step 2 is subjected to further chemical transformations, including demethylation and hydrolysis, to yield this compound.

In Vitro Metabolism of Atomoxetine in Human Liver Microsomes

This protocol describes the procedure to study the formation of this compound from atomoxetine using human liver microsomes.

Materials:

  • Pooled human liver microsomes (HLMs)

  • Atomoxetine

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724) (for quenching)

  • Internal standard (for LC-MS/MS analysis)

Procedure:

  • Prepare a stock solution of atomoxetine in a suitable solvent (e.g., methanol (B129727) or DMSO).

  • In a microcentrifuge tube, pre-incubate HLMs (e.g., 0.5 mg/mL final protein concentration) in potassium phosphate buffer at 37°C for 5 minutes.

  • Initiate the reaction by adding the NADPH regenerating system and atomoxetine (at various concentrations to determine kinetics) to the pre-incubated microsomes.

  • Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).

  • Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Centrifuge the samples to pellet the protein.

  • Analyze the supernatant for the presence and quantity of this compound using a validated LC-MS/MS method.

In Vitro Metabolism Workflow Workflow for In Vitro Metabolism of Atomoxetine cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Stock_Solution Prepare Atomoxetine Stock Initiation Add NADPH & Atomoxetine Stock_Solution->Initiation Microsome_Prep Prepare HLM Suspension Pre-incubation Pre-incubate HLMs at 37°C Microsome_Prep->Pre-incubation Pre-incubation->Initiation Incubation Incubate at 37°C Initiation->Incubation Quenching Terminate with Acetonitrile Incubation->Quenching Centrifugation Pellet Protein Quenching->Centrifugation LC-MS/MS Analyze Supernatant Centrifugation->LC-MS/MS

Workflow for in vitro metabolism.
Norepinephrine Transporter (NET) Radioligand Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of this compound for the norepinephrine transporter.

Materials:

  • Cell membranes prepared from a cell line stably expressing the human norepinephrine transporter (hNET), such as HEK293-hNET cells.

  • Radioligand specific for NET, for example, [³H]nisoxetine.

  • This compound (test compound).

  • Desipramine or another known NET inhibitor (positive control).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • In a 96-well plate, add assay buffer, cell membranes, and varying concentrations of this compound or the positive control.

  • For total binding, add only the radioligand and cell membranes. For non-specific binding, add a high concentration of a known NET inhibitor (e.g., desipramine) in addition to the radioligand and membranes.

  • Initiate the binding reaction by adding a fixed concentration of the radioligand (e.g., [³H]nisoxetine) to all wells.

  • Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding at each concentration of the test compound and determine the IC₅₀ and Ki values using appropriate software.

Conclusion

This compound is a crucial active metabolite of atomoxetine, contributing to its therapeutic effects through potent inhibition of the norepinephrine transporter. Its formation and clearance are significantly influenced by CYP2D6 polymorphisms, a key consideration in personalized medicine approaches for ADHD treatment. The experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers and drug development professionals working on norepinephrine reuptake inhibitors and related compounds. Further investigation into the specific roles of this compound in the clinical efficacy and safety profile of atomoxetine is warranted.

References

chemical properties and stability of 4-Hydroxyatomoxetine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Properties and Stability of 4-Hydroxyatomoxetine

This technical guide provides a comprehensive overview of the known chemical properties and metabolic stability of this compound, the primary active metabolite of the medication atomoxetine (B1665822). The information is intended for researchers, scientists, and professionals involved in drug development and pharmacology.

Chemical Properties

This compound is the major oxidative metabolite of atomoxetine, formed primarily through the action of the cytochrome P450 2D6 (CYP2D6) enzyme.[1][2][3] Its chemical properties are crucial for understanding its behavior in biological systems.

Quantitative Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. These values are primarily derived from computational predictions available in public chemical databases.

PropertyValueSource
Molecular Formula C₁₇H₂₁NO₂[4][5]
Molecular Weight 271.35 g/mol
pKa (Strongest Acidic) 10.24Chemaxon
pKa (Strongest Basic) 9.6Chemaxon
logP (Octanol-Water Partition Coefficient) 3.23ALOGPS
Water Solubility 0.0321 mg/mLALOGPS
Polar Surface Area 41.49 ŲChemaxon
Hydrogen Bond Donor Count 2Chemaxon
Hydrogen Bond Acceptor Count 3Chemaxon
Rotatable Bond Count 6Chemaxon

Chemical Stability

Detailed experimental data on the chemical stability of this compound, including its sensitivity to light, temperature, and pH, are not extensively available in the public domain. The primary focus of existing literature is on its metabolic stability and fate within biological systems.

Metabolic Stability and Pathways

This compound is a pharmacologically active metabolite, equipotent to atomoxetine as an inhibitor of the norepinephrine (B1679862) transporter. However, it circulates in plasma at much lower concentrations than the parent drug in individuals with normal CYP2D6 activity (extensive metabolizers).

The primary metabolic pathway for atomoxetine involves aromatic ring hydroxylation to form this compound, a reaction predominantly catalyzed by CYP2D6. In individuals with low CYP2D6 activity (poor metabolizers), this conversion still occurs but at a much slower rate, mediated by other CYP enzymes. Following its formation, this compound is rapidly conjugated with glucuronic acid to form this compound-O-glucuronide, an inactive metabolite that is then excreted, mainly in the urine. This glucuronidation step is the major Phase II metabolic pathway.

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Atomoxetine Atomoxetine Hydroxyatomoxetine This compound (Active) Atomoxetine->Hydroxyatomoxetine CYP2D6 (Primary) Glucuronide This compound-O-glucuronide (Inactive) Hydroxyatomoxetine->Glucuronide Glucuronidation Excretion Excretion Glucuronide->Excretion Urinary Excretion G cluster_workflow In Vitro Metabolism Workflow Incubation 1. Incubation (Atomoxetine + Liver Microsomes + NADPH) Quenching 2. Reaction Quenching (Add Acetonitrile) Incubation->Quenching Centrifugation 3. Centrifugation (Protein Precipitation) Quenching->Centrifugation Analysis 4. LC-MS/MS Analysis (Identify Metabolites) Centrifugation->Analysis Result Result Analysis->Result Quantify This compound

References

An In-Depth Technical Guide to 4-Hydroxyatomoxetine Glucuronidation and Excretion Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atomoxetine (B1665822), a selective norepinephrine (B1679862) reuptake inhibitor, is a widely prescribed medication for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD). Its metabolism is complex and significantly influenced by genetic polymorphisms, particularly in the Cytochrome P450 2D6 (CYP2D6) enzyme. The primary metabolic pathway involves the hydroxylation of atomoxetine to its pharmacologically active metabolite, 4-hydroxyatomoxetine. This metabolite is then extensively conjugated with glucuronic acid to form this compound-O-glucuronide, a water-soluble and readily excretable compound.[1][2][3] This technical guide provides a comprehensive overview of the glucuronidation and excretion pathways of this compound, including quantitative data, detailed experimental protocols, and visual representations of the involved processes.

Metabolism of Atomoxetine to this compound

The formation of this compound is the rate-limiting step in the clearance of atomoxetine and is primarily catalyzed by the CYP2D6 enzyme.[2][3] Individuals can be classified into different CYP2D6 metabolizer phenotypes, including poor metabolizers (PMs), intermediate metabolizers (IMs), extensive metabolizers (EMs), and ultrarapid metabolizers (UMs), based on their genetic makeup. This genetic variability leads to significant differences in the pharmacokinetics of atomoxetine and its metabolites.[1] In CYP2D6 EMs, atomoxetine is rapidly converted to this compound, while in PMs, this conversion is significantly slower, leading to higher plasma concentrations and a longer half-life of the parent drug.[2][3]

Glucuronidation of this compound

Following its formation, this compound undergoes extensive phase II metabolism via glucuronidation. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), a superfamily of enzymes that transfer glucuronic acid from the cofactor uridine (B1682114) 5'-diphosphoglucuronic acid (UDPGA) to the hydroxyl group of this compound, forming the inactive and water-soluble this compound-O-glucuronide.[1][3]

While the specific UGT isoforms responsible for the glucuronidation of this compound have not been definitively identified in the reviewed literature, the UGT1A and UGT2B families are the primary enzymes involved in the glucuronidation of a wide range of drugs and xenobiotics.

Excretion of this compound Glucuronide

The highly polar nature of this compound-O-glucuronide facilitates its elimination from the body, primarily through the kidneys and subsequent excretion in the urine.[2][4] The transport of the glucuronide conjugate from the hepatocytes into the bloodstream and from the renal tubules into the urine is mediated by specific efflux transporters. While the specific transporters for this compound-O-glucuronide have not been explicitly identified, members of the ATP-binding cassette (ABC) transporter superfamily, such as Multidrug Resistance-Associated Protein 2 (MRP2) and Breast Cancer Resistance Protein (BCRP), are known to be involved in the efflux of glucuronidated metabolites. In the kidney, Organic Anion Transporters (OATs) and Organic Anion Transporting Polypeptides (OATPs) may play a role in the uptake of the glucuronide from the blood into the renal proximal tubule cells for subsequent excretion.

Quantitative Data

The pharmacokinetics of atomoxetine and its metabolites are significantly influenced by the CYP2D6 phenotype. The following tables summarize key quantitative data from literature.

Table 1: Pharmacokinetic Parameters of Atomoxetine and its Metabolites in Different CYP2D6 Phenotypes.

ParameterCYP2D6 Extensive Metabolizers (EMs)CYP2D6 Poor Metabolizers (PMs)Reference
Atomoxetine
Bioavailability63%94%[1]
Tmax~1.0 hour~2.5 hours[1]
Half-life5.2 hours21.6 hours[2]
Systemic Plasma Clearance0.35 L/h/kg0.03 L/h/kg[2]
This compound
Plasma Concentration (relative to Atomoxetine)1%0.1%[4]
Plasma Protein Binding66.6%66.6%[1]
N-desmethylatomoxetine
Plasma Concentration (relative to Atomoxetine)5%45%[4]
Plasma Protein Binding99.1%99.1%[1]

Table 2: Urinary Excretion of Atomoxetine and its Metabolites.

MetaboliteCYP2D6 Extensive Metabolizers (EMs) (% of dose)CYP2D6 Poor Metabolizers (PMs) (% of dose)Reference
Unchanged Atomoxetine< 3%< 3%[4]
This compound and its Glucuronide86%40%[4]
Total Urinary Excretion> 96%80%[4]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound glucuronidation and excretion.

In Vitro Glucuronidation Assay using Human Liver Microsomes

Objective: To determine the rate of this compound glucuronidation in a mixed-enzyme system representative of the human liver.

Materials:

  • Human Liver Microsomes (HLMs)

  • This compound

  • UDP-Glucuronic Acid (UDPGA)

  • Alamethicin (B1591596)

  • Magnesium Chloride (MgCl₂)

  • Tris-HCl buffer (pH 7.4)

  • Acetonitrile

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or DMSO).

  • In a microcentrifuge tube, prepare the incubation mixture containing Tris-HCl buffer, MgCl₂, and alamethicin (to permeabilize the microsomal membrane).

  • Add HLMs to the incubation mixture and pre-incubate at 37°C for 5 minutes.

  • Initiate the reaction by adding the this compound stock solution and UDPGA.

  • Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

  • Terminate the reaction by adding ice-cold acetonitrile.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant for the formation of this compound-O-glucuronide using a validated LC-MS/MS method.

  • Calculate the rate of metabolite formation.

UGT Reaction Phenotyping using Recombinant Human UGT Isoforms

Objective: To identify the specific UGT isoform(s) responsible for the glucuronidation of this compound.

Materials:

  • Recombinant human UGT isoforms (e.g., UGT1A1, UGT1A3, UGT1A4, UGT1A6, UGT1A9, UGT2B7, UGT2B15) expressed in a suitable system (e.g., baculovirus-infected insect cells).

  • This compound

  • UDPGA

  • Appropriate buffer and co-factors for each UGT isoform.

  • LC-MS/MS system

Procedure:

  • Follow the general procedure for the in vitro glucuronidation assay described above.

  • Instead of HLMs, use individual recombinant human UGT isoforms in separate incubations.

  • Incubate this compound with each UGT isoform in the presence of UDPGA.

  • Measure the formation of this compound-O-glucuronide for each isoform using LC-MS/MS.

  • The isoform(s) that exhibit the highest rate of metabolite formation are identified as the primary enzymes responsible for the glucuronidation of this compound.

Vesicular Transport Assay for Efflux Transporter Substrate Identification

Objective: To determine if this compound-O-glucuronide is a substrate of specific efflux transporters (e.g., MRP2, BCRP).

Materials:

  • Inside-out membrane vesicles prepared from cells overexpressing a specific transporter (e.g., Sf9 insect cells for MRP2, BCRP).

  • Radiolabeled or fluorescently tagged this compound-O-glucuronide (or use LC-MS/MS for detection).

  • ATP and AMP

  • Transport buffer

  • Rapid filtration apparatus

Procedure:

  • Pre-warm the membrane vesicles and transport buffer to 37°C.

  • Prepare two sets of reaction mixtures: one containing ATP and the other containing AMP (as a negative control).

  • Add the labeled this compound-O-glucuronide to both sets of reaction mixtures.

  • Initiate the transport reaction by adding the membrane vesicles.

  • Incubate at 37°C for a short period (e.g., 1-5 minutes).

  • Stop the reaction by adding ice-cold wash buffer and rapidly filtering the mixture through a filter membrane to separate the vesicles from the incubation medium.

  • Wash the filter to remove any non-transported substrate.

  • Quantify the amount of substrate trapped inside the vesicles using a scintillation counter, fluorescence reader, or by extracting and analyzing via LC-MS/MS.

  • ATP-dependent transport is calculated as the difference between the uptake in the presence of ATP and AMP. Significant ATP-dependent transport indicates that this compound-O-glucuronide is a substrate of the tested transporter.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key metabolic and excretory pathways of atomoxetine and the workflow for identifying the enzymes involved in this compound glucuronidation.

Atomoxetine_Metabolism_and_Excretion cluster_phase1 Phase I Metabolism (Liver) cluster_phase2 Phase II Metabolism (Liver) cluster_excretion Excretion (Kidney) Atomoxetine Atomoxetine This compound This compound Atomoxetine->this compound CYP2D6 This compound-O-glucuronide This compound-O-glucuronide This compound->this compound-O-glucuronide UGTs Urine Urine This compound-O-glucuronide->Urine Transporters (e.g., MRPs, OATs)

Metabolic pathway of atomoxetine.

UGT_Phenotyping_Workflow start Start: Hypothesis This compound is glucuronidated incubation Incubate this compound with individual recombinant UGTs and UDPGA start->incubation lcms LC-MS/MS Analysis: Quantify this compound -O-glucuronide formation incubation->lcms analysis Data Analysis: Compare formation rates across UGT isoforms lcms->analysis conclusion Conclusion: Identify UGT isoform(s) with the highest activity analysis->conclusion

Workflow for UGT reaction phenotyping.

Vesicular_Transport_Workflow start Start: Hypothesis This compound-O-glucuronide is a transporter substrate prepare_vesicles Prepare inside-out membrane vesicles overexpressing a specific transporter (e.g., MRP2, BCRP) start->prepare_vesicles incubation Incubate vesicles with labeled This compound-O-glucuronide in the presence of ATP or AMP prepare_vesicles->incubation filtration Rapidly filter to separate vesicles from medium incubation->filtration quantification Quantify substrate inside vesicles filtration->quantification analysis Calculate ATP-dependent transport quantification->analysis conclusion Conclusion: Significant ATP-dependent transport confirms substrate status analysis->conclusion

Workflow for vesicular transport assay.

Conclusion

The glucuronidation of this compound is a critical step in the detoxification and elimination of atomoxetine. This process, along with the subsequent excretion of the glucuronide conjugate, is highly efficient in individuals with normal CYP2D6 activity. Understanding the specific UGT isoforms and transporters involved in these pathways is crucial for predicting potential drug-drug interactions and for the development of safer and more effective therapeutic strategies. The experimental protocols and workflows provided in this guide offer a robust framework for researchers to further investigate the metabolism and disposition of atomoxetine and other xenobiotics. Further studies are warranted to definitively identify the specific UGTs and transporters responsible for the clearance of this compound and its glucuronide.

References

The Biotransformation of Atomoxetine to 4-Hydroxyatomoxetine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the biotransformation of atomoxetine (B1665822) to its primary active metabolite, 4-hydroxyatomoxetine. The document details the core metabolic pathways, the influence of genetic polymorphisms, and the experimental methodologies used to characterize this critical biotransformation.

Core Metabolism of Atomoxetine

Atomoxetine, a selective norepinephrine (B1679862) reuptake inhibitor, undergoes extensive metabolism in the liver. The primary metabolic pathway is the aromatic hydroxylation of atomoxetine to form this compound. This reaction is predominantly catalyzed by the cytochrome P450 2D6 (CYP2D6) enzyme.[1][2][3][4][5] this compound is a pharmacologically active metabolite, equipotent to the parent drug as a norepinephrine transporter inhibitor.[5][6] Following its formation, this compound is rapidly conjugated with glucuronic acid to form this compound-O-glucuronide, which is then excreted in the urine.[2][4]

Minor metabolic pathways for atomoxetine include N-demethylation to N-desmethylatomoxetine, primarily mediated by CYP2C19, and benzylic oxidation.[4][7] In individuals with deficient CYP2D6 activity, other CYP450 isoforms such as CYP1A2, CYP2B6, CYP2C19, CYP3A4, and CYP2E1 can contribute to the formation of this compound, albeit at a significantly slower rate.[2]

The Central Role of CYP2D6 and Genetic Polymorphisms

The gene encoding the CYP2D6 enzyme is highly polymorphic, leading to distinct populations with varying metabolic capacities.[5] These phenotypes are generally categorized as:

  • Poor Metabolizers (PMs): Individuals with two non-functional CYP2D6 alleles.

  • Intermediate Metabolizers (IMs): Individuals with one reduced-function and one non-functional allele, or two reduced-function alleles.

  • Extensive (Normal) Metabolizers (EMs): Individuals with two functional alleles.

  • Ultrarapid Metabolizers (UMs): Individuals with multiple copies of functional CYP2D6 alleles.

These genetic variations in CYP2D6 have a profound impact on the pharmacokinetics of atomoxetine, leading to significant inter-individual differences in drug exposure and response.[8][9]

Data Presentation: Pharmacokinetic Parameters

The genetic polymorphism of CYP2D6 significantly alters the pharmacokinetic profile of atomoxetine and its metabolite, this compound. The following tables summarize key pharmacokinetic parameters across different CYP2D6 metabolizer phenotypes.

Table 1: Pharmacokinetic Parameters of Atomoxetine in Different CYP2D6 Metabolizer Phenotypes (Adults)

ParameterPoor Metabolizers (PM)Intermediate Metabolizers (IM)Extensive Metabolizers (EM)Ultrarapid Metabolizers (UM)
Oral Bioavailability (%) 94-63-
Tmax (h) ~2.5-~1.0-2.0-
Cmax (ng/mL) ~5-fold higher than EM-VariesLikely lower than EM
AUC (µg·h/mL) ~10-fold higher than EM[8][10]16.3 ± 2.9 (µMh)4.4 ± 2.7 to 5.8 ± 1.7 (µMh)-
t1/2 (h) ~21.6[3]-~5.2[3]-
Clearance (CL/F; L/h/kg) ~0.03[3]-~0.35[3]-

Data presented as approximate values or ranges compiled from multiple sources. Absolute values can vary based on study design and patient population.

Table 2: Enzyme Kinetics of Atomoxetine 4-Hydroxylation

Enzyme SystemKm (µM)Vmax (pmol/min/pmol CYP)Intrinsic Clearance (CLint; µL/min/mg protein)
Human Liver Microsomes (CYP2D6 proficient) 2.3-103
Human Liver Microsomes (CYP2D6 deficient) 149-0.2
Recombinant CYP2D6 ---

Data on Vmax for recombinant CYP2D6 was not consistently available in the searched literature.

Experimental Protocols

In Vitro Metabolism of Atomoxetine using Human Liver Microsomes

This protocol outlines a general procedure for assessing the metabolism of atomoxetine to this compound in a human liver microsomal system.

Objective: To determine the rate of this compound formation from atomoxetine in the presence of human liver microsomes and a NADPH-generating system.

Materials:

  • Atomoxetine

  • This compound (as a standard)

  • Pooled human liver microsomes (from a reputable supplier)

  • NADPH-regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724) (ACN)

  • Methanol (B129727) (MeOH)

  • Internal standard (IS) for LC-MS/MS analysis (e.g., deuterated atomoxetine)

  • Microcentrifuge tubes

  • Incubator/water bath (37°C)

  • LC-MS/MS system

Procedure:

  • Preparation of Incubation Mixtures:

    • In microcentrifuge tubes, prepare incubation mixtures containing potassium phosphate buffer, human liver microsomes (e.g., 0.2 mg/mL protein concentration), and atomoxetine at various concentrations (e.g., 1-100 µM).

    • Include control incubations without the NADPH-regenerating system to assess non-CYP450 mediated metabolism.

  • Pre-incubation:

    • Pre-incubate the mixtures at 37°C for 5 minutes to allow the components to reach thermal equilibrium.

  • Initiation of the Reaction:

    • Initiate the metabolic reaction by adding the NADPH-regenerating system to the pre-incubated mixtures.

  • Incubation:

    • Incubate the reaction mixtures at 37°C for a specified time (e.g., 30 minutes). The incubation time should be within the linear range of metabolite formation.

  • Termination of the Reaction:

    • Stop the reaction by adding an equal volume of ice-cold acetonitrile or methanol containing the internal standard.

  • Sample Preparation for Analysis:

    • Vortex the samples to precipitate the proteins.

    • Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a new set of tubes for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Quantify the concentration of this compound in the supernatant using a validated LC-MS/MS method.[11]

CYP450 Reaction Phenotyping using Chemical Inhibitors

This protocol describes a method to identify the CYP450 isoforms responsible for atomoxetine metabolism using selective chemical inhibitors.

Objective: To determine the relative contribution of different CYP450 enzymes to the formation of this compound.

Materials:

Procedure:

  • Preparation of Incubation Mixtures with Inhibitors:

    • Prepare incubation mixtures as described in Protocol 3.1.

    • For each inhibitor, prepare a set of incubations containing the inhibitor at a concentration known to be selective for its target CYP isoform.

    • Include a control incubation without any inhibitor.

  • Pre-incubation with Inhibitors:

    • Pre-incubate the microsomes with the chemical inhibitors at 37°C for a specified time (e.g., 15-30 minutes) to allow for the inhibition to take effect.

  • Initiation and Incubation:

    • Add atomoxetine to the pre-incubated mixtures.

    • Initiate the reaction by adding the NADPH-regenerating system.

    • Incubate at 37°C for the predetermined time.

  • Termination and Sample Preparation:

    • Terminate the reaction and prepare the samples for analysis as described in Protocol 3.1.

  • LC-MS/MS Analysis and Data Interpretation:

    • Quantify the formation of this compound in each incubation.

    • Calculate the percentage of inhibition for each inhibitor by comparing the rate of metabolite formation in the presence of the inhibitor to the control (no inhibitor). A significant reduction in metabolite formation in the presence of a specific inhibitor indicates the involvement of that CYP isoform in the metabolism of atomoxetine.

Quantification of Atomoxetine and this compound by LC-MS/MS

This protocol provides a general framework for the analytical method used to quantify atomoxetine and its metabolite.

Objective: To accurately measure the concentrations of atomoxetine and this compound in biological matrices.

Instrumentation:

  • A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

Chromatographic Conditions (Example):

  • Column: A reverse-phase C18 column.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: Optimized for the column dimensions.

  • Injection Volume: Typically 5-20 µL.

Mass Spectrometric Conditions (Example):

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Atomoxetine: Precursor ion > Product ion (e.g., m/z 256.2 > 148.1)

    • This compound: Precursor ion > Product ion (e.g., m/z 272.2 > 148.1)

    • Internal Standard: Appropriate transition for the chosen IS.

Sample Preparation:

  • Protein precipitation or liquid-liquid extraction of the biological samples (plasma, microsomal incubates) is typically performed before injection.

Validation:

  • The method should be fully validated according to regulatory guidelines, including assessments of linearity, accuracy, precision, selectivity, and stability.

Mandatory Visualization

Atomoxetine Metabolic Pathway

atomoxetine_metabolism cluster_cyp2d6 Major Pathway cluster_cyp2c19 Minor Pathway atomoxetine Atomoxetine hydroxyatomoxetine This compound (Active) atomoxetine->hydroxyatomoxetine CYP2D6 (Primary) atomoxetine->hydroxyatomoxetine CYP1A2, CYP2B6, CYP2C19, CYP3A4, CYP2E1 (Slow) desmethylatomoxetine N-Desmethylatomoxetine atomoxetine->desmethylatomoxetine CYP2C19 glucuronide This compound-O-glucuronide (Inactive) hydroxyatomoxetine->glucuronide UGT Enzymes

Caption: Primary metabolic pathways of atomoxetine.

Experimental Workflow for In Vitro Metabolism Assay

in_vitro_workflow cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_termination 3. Termination & Sample Prep cluster_analysis 4. Analysis prep Prepare Incubation Mixtures: - Atomoxetine - Human Liver Microsomes - Buffer pre_incubate Pre-incubate at 37°C prep->pre_incubate initiate Initiate with NADPH Regenerating System pre_incubate->initiate incubate Incubate at 37°C initiate->incubate terminate Terminate with Acetonitrile/Methanol + IS incubate->terminate centrifuge Centrifuge to Precipitate Proteins terminate->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Quantification of This compound supernatant->lcms

Caption: Workflow for in vitro atomoxetine metabolism assay.

Transcriptional Regulation of CYP2D6

cyp2d6_regulation cluster_activators Activators cluster_repressor Repressor cluster_gene Target Gene HNF4a HNF4α CYP2D6_promoter CYP2D6 Promoter HNF4a->CYP2D6_promoter Binds to promoter KLF9 KLF9 KLF9->HNF4a Enhances activity SHP SHP SHP->HNF4a Inhibits activity CYP2D6_expression CYP2D6 Expression CYP2D6_promoter->CYP2D6_expression

Caption: Key transcriptional regulators of CYP2D6 expression.[12][13][14][15][16]

References

Preliminary Investigation of 4-Hydroxyatomoxetine's CNS Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a preliminary, in-depth investigation into the central nervous system (CNS) activity of 4-hydroxyatomoxetine, the major active metabolite of the attention-deficit/hyperactivity disorder (ADHD) medication, atomoxetine (B1665822). This document collates available preclinical data on its pharmacological profile, including its interactions with key monoamine transporters and opioid receptors. Detailed experimental protocols for foundational assays used in CNS drug discovery are provided to facilitate further research and validation. Signaling pathways and experimental workflows are visually represented to enhance understanding of its mechanism of action and the methodologies for its characterization.

Introduction

Atomoxetine, a selective norepinephrine (B1679862) reuptake inhibitor (NRI), is a non-stimulant medication widely prescribed for the treatment of ADHD. Its therapeutic effects are primarily attributed to its ability to block the norepinephrine transporter (NET), thereby increasing synaptic concentrations of norepinephrine, particularly in the prefrontal cortex. Upon administration, atomoxetine is extensively metabolized, primarily by the cytochrome P450 2D6 (CYP2D6) enzyme, to form several metabolites, with this compound being the most prominent and pharmacologically active. Understanding the distinct CNS activities of this compound is crucial for a comprehensive grasp of atomoxetine's overall clinical profile and for the development of novel therapeutics. This guide summarizes the current knowledge of this compound's CNS pharmacology and provides the necessary technical information for its further investigation.

Pharmacological Profile of this compound

The primary mechanism of action of this compound is the potent and selective inhibition of the norepinephrine transporter (NET). It is considered to be equipotent to its parent compound, atomoxetine, in this regard. Its affinity for the serotonin (B10506) transporter (SERT) and the dopamine (B1211576) transporter (DAT) is substantially lower, indicating a high degree of selectivity for the noradrenergic system.

In addition to its activity at monoamine transporters, this compound has been identified as a partial agonist at the kappa-opioid receptor (KOR) and an antagonist at the mu-opioid receptor (MOR). The clinical significance of these opioid activities is not yet fully understood but may contribute to the overall therapeutic and side-effect profile of atomoxetine.

Quantitative Data: Binding Affinities

The following table summarizes the in vitro binding affinities (Ki) of atomoxetine for human monoamine transporters. Given that this compound is equipotent to atomoxetine at the NET, these values provide a strong indication of its primary pharmacological activity.

TargetAtomoxetine Ki (nM)Reference
Norepinephrine Transporter (hNET)5[1]
Serotonin Transporter (hSERT)77[1]
Dopamine Transporter (hDAT)1451[1]

Note: Specific Ki values for this compound at opioid receptors are not consistently reported in the public domain and require further dedicated investigation.

Signaling Pathways

The primary signaling pathway affected by this compound is the noradrenergic system. By inhibiting NET, it increases the extracellular concentration of norepinephrine in the synaptic cleft. This leads to enhanced activation of presynaptic and postsynaptic α- and β-adrenergic receptors, modulating downstream signaling cascades involved in attention, arousal, and executive function.

Norepinephrine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron NE_vesicle Norepinephrine (NE) Vesicle NE_release NE Release NE_vesicle->NE_release Action Potential Synaptic_Cleft Synaptic Cleft NE_release->Synaptic_Cleft NET Norepinephrine Transporter (NET) NE_reuptake NE Reuptake NET->NE_reuptake Synaptic_Cleft->NET NE Adrenergic_Receptor Adrenergic Receptors (α, β) Synaptic_Cleft->Adrenergic_Receptor Increased NE Binding Downstream_Signaling Downstream Signaling Cascades Adrenergic_Receptor->Downstream_Signaling Activation 4_Hydroxyatomoxetine 4_Hydroxyatomoxetine 4_Hydroxyatomoxetine->NET Inhibition

Figure 1: Signaling pathway of this compound at the noradrenergic synapse.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the investigation of this compound's CNS activity.

Radioligand Binding Assay for Norepinephrine Transporter (NET)

This protocol describes a competitive binding assay to determine the affinity of a test compound for the human norepinephrine transporter (hNET).

Materials:

  • HEK-293 cells stably expressing hNET

  • Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • [³H]Nisoxetine (Radioligand)

  • Desipramine (B1205290) (for non-specific binding determination)

  • Test compound (this compound)

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

  • Scintillation fluid

  • Glass fiber filters (e.g., Whatman GF/B)

  • Cell harvester

  • Scintillation counter

Procedure:

  • Membrane Preparation: Culture HEK-293 cells expressing hNET and harvest them. Homogenize the cells in ice-cold membrane preparation buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration.

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: Cell membranes, assay buffer, and [³H]Nisoxetine.

    • Non-specific Binding: Cell membranes, assay buffer, [³H]Nisoxetine, and a high concentration of desipramine (e.g., 10 µM).

    • Competitive Binding: Cell membranes, assay buffer, [³H]Nisoxetine, and varying concentrations of this compound.

  • Incubation: Incubate the plate at a specified temperature (e.g., 4°C or room temperature) for a defined period (e.g., 60-120 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀. Calculate the Ki using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow Start Start Membrane_Prep Prepare hNET-expressing cell membranes Start->Membrane_Prep Assay_Setup Set up 96-well plate: - Total Binding - Non-specific Binding - Competitive Binding Membrane_Prep->Assay_Setup Incubation Incubate to reach equilibrium Assay_Setup->Incubation Filtration Filter and wash to separate bound ligand Incubation->Filtration Quantification Measure radioactivity with scintillation counter Filtration->Quantification Data_Analysis Calculate IC50 and Ki Quantification->Data_Analysis End End Data_Analysis->End

Figure 2: Experimental workflow for a radioligand binding assay.

In Vivo Microdialysis

This protocol outlines the procedure for measuring extracellular neurotransmitter levels in the prefrontal cortex of a rat following administration of a test compound.

Materials:

  • Male Wistar rats

  • Stereotaxic apparatus

  • Microdialysis probes

  • Artificial cerebrospinal fluid (aCSF)

  • Syringe pump

  • Fraction collector

  • HPLC system with electrochemical detection

  • Test compound (this compound)

Procedure:

  • Surgical Implantation: Anesthetize the rat and place it in a stereotaxic apparatus. Implant a guide cannula targeting the medial prefrontal cortex. Allow the animal to recover from surgery.

  • Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.

  • Perfusion and Baseline Collection: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min) using a syringe pump. Collect dialysate samples at regular intervals (e.g., every 20 minutes) into a fraction collector to establish a stable baseline of neurotransmitter levels.

  • Drug Administration: Administer this compound (e.g., via intraperitoneal injection).

  • Post-treatment Collection: Continue to collect dialysate samples for a defined period post-administration.

  • Sample Analysis: Analyze the dialysate samples for norepinephrine, dopamine, and serotonin concentrations using an HPLC system with electrochemical detection.

  • Data Analysis: Express the neurotransmitter concentrations as a percentage of the baseline levels and plot them over time to determine the effect of the test compound.

Whole-Cell Patch-Clamp Electrophysiology

This protocol describes the recording of neuronal firing activity in brain slices to assess the effect of a test compound on neuronal excitability.

Materials:

  • Brain slice preparation (e.g., from rat prefrontal cortex)

  • Artificial cerebrospinal fluid (aCSF)

  • Patch pipettes

  • Intracellular solution

  • Micromanipulator

  • Patch-clamp amplifier and data acquisition system

  • Microscope with DIC optics

  • Test compound (this compound)

Procedure:

  • Slice Preparation: Prepare acute brain slices from the region of interest and maintain them in oxygenated aCSF.

  • Recording Setup: Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF.

  • Patching: Under visual guidance, approach a neuron with a patch pipette filled with intracellular solution. Form a high-resistance (gigaohm) seal between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Rupture the membrane patch to achieve the whole-cell configuration, allowing for control of the membrane potential and recording of electrical activity.

  • Baseline Recording: Record baseline neuronal firing patterns in response to current injections.

  • Drug Application: Bath-apply this compound at a known concentration.

  • Post-drug Recording: Record neuronal firing patterns in the presence of the drug to assess changes in excitability, such as firing frequency, action potential threshold, and shape.

  • Data Analysis: Analyze the recorded electrophysiological data to quantify the effects of the compound on neuronal properties.

Behavioral Assays

This test is used to assess potential antidepressant-like activity.

Procedure:

  • Individually place mice in a cylinder of water from which they cannot escape.[2][3]

  • The total duration of the test is typically 6 minutes.[2][4]

  • Record the duration of immobility during the last 4 minutes of the test.[2]

  • A decrease in immobility time is indicative of an antidepressant-like effect.[5]

This test is used to assess anxiolytic or anxiogenic-like effects.

Procedure:

  • The maze consists of two open arms and two enclosed arms, elevated from the floor.[6]

  • Place a rat in the center of the maze, facing an open arm.[7]

  • Allow the animal to explore the maze for a set period (e.g., 5 minutes).[7][8]

  • Record the time spent in and the number of entries into the open and closed arms.[6][7]

  • An increase in the time spent in and entries into the open arms suggests an anxiolytic-like effect.

Conclusion

This compound is a pharmacologically active metabolite of atomoxetine with a distinct CNS profile. Its primary and most potent action is the selective inhibition of the norepinephrine transporter, which is fundamental to the therapeutic efficacy of its parent compound in ADHD. Furthermore, its interactions with opioid receptors present an additional layer of complexity that warrants further investigation to elucidate their potential clinical relevance. The experimental protocols detailed in this guide provide a robust framework for researchers to further characterize the CNS activities of this compound and similar compounds, ultimately contributing to a more nuanced understanding of their therapeutic potential and mechanisms of action. Continued research into the specific effects of this metabolite will be invaluable for the optimization of existing treatments and the discovery of novel therapeutic agents for a range of CNS disorders.

References

In-Depth Technical Guide: Activity of 4-Hydroxyatomoxetine at Kappa-Opioid Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological activity of 4-hydroxyatomoxetine, the primary active metabolite of the attention-deficit/hyperactivity disorder (ADHD) medication atomoxetine (B1665822), at kappa-opioid receptors (KOR). This document synthesizes available data on its binding affinity and functional activity, details relevant experimental methodologies, and presents key information in a clear, structured format for easy reference and comparison.

Executive Summary

This compound, the major metabolite of atomoxetine formed primarily by the cytochrome P450 2D6 (CYP2D6) enzyme, has been identified as a ligand for opioid receptors.[1][2][3] Notably, it exhibits a distinct profile as a partial agonist at the kappa-opioid receptor.[1][2] This interaction is of significant interest to the scientific community as activation of the kappa-opioid system is implicated in the regulation of mood, stress, and addiction. Understanding the off-target activities of major drug metabolites like this compound is crucial for a complete comprehension of a drug's overall pharmacological profile, including its therapeutic effects and potential side effects. This guide delves into the quantitative measures of this activity and the experimental procedures used for its characterization.

Quantitative Pharmacological Data

The interaction of this compound with opioid receptors has been quantified through in vitro binding and functional assays. The following tables summarize the available data, primarily attributed to the foundational work of Creighton et al. (2004).

Table 2.1: Opioid Receptor Binding Affinity of this compound
Receptor SubtypeLigandKᵢ (nM)Assay TypeSource
Kappa (κ)This compound~400Radioligand Binding AssayCreighton et al., 2004 (as cited in secondary sources)
Mu (μ)This compound~500-600Radioligand Binding AssayCreighton et al., 2004 (as cited in secondary sources)
Delta (δ)This compoundSimilar to KappaRadioligand Binding AssayCreighton et al., 2004 (as cited in secondary sources)

Note: The precise Ki values are based on secondary reports of the Creighton et al. (2004) study. Access to the primary publication is required for definitive values.

Table 2.2: Functional Activity of this compound at Kappa-Opioid Receptors
ReceptorCompoundAssay TypeParameterValueFunctional EffectSource
Kappa (κ)This compoundGTPγS Binding AssayEfficacyPartial AgonistStimulates receptor signaling, but to a lesser extent than a full agonist.Creighton et al., 2004

Experimental Protocols

The characterization of this compound's activity at opioid receptors involves standard pharmacological assays. The following are detailed methodologies representative of those used in the field.

Radioligand Binding Assays

These assays are employed to determine the binding affinity (Kᵢ) of a compound for a specific receptor.

Objective: To quantify the affinity of this compound for kappa, mu, and delta opioid receptors.

General Protocol:

  • Membrane Preparation:

    • HEK293 or CHO cells stably expressing the human opioid receptor of interest (kappa, mu, or delta) are cultured and harvested.

    • Cells are homogenized in a cold buffer (e.g., Tris-HCl) and centrifuged to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in an appropriate assay buffer.

  • Competitive Binding Assay:

    • A constant concentration of a radiolabeled ligand (e.g., [³H]U-69,593 for KOR, [³H]DAMGO for MOR, [³H]DPDPE for DOR) is incubated with the prepared cell membranes.

    • Increasing concentrations of the unlabeled competitor compound (this compound) are added to the incubation mixture.

    • The reaction is incubated to allow for binding to reach equilibrium.

  • Separation and Detection:

    • The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • The filters are washed with cold buffer to remove non-specifically bound radioligand.

    • The radioactivity retained on the filters is quantified using liquid scintillation counting.

  • Data Analysis:

    • The data are analyzed using non-linear regression to determine the IC₅₀ value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand).

    • The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

GTPγS Functional Assay

This functional assay measures the G-protein activation following receptor stimulation by an agonist, providing a measure of the compound's efficacy.

Objective: To determine the functional activity (agonist, partial agonist, or antagonist) of this compound at the kappa-opioid receptor.

General Protocol:

  • Membrane Preparation:

    • Cell membranes expressing the kappa-opioid receptor are prepared as described in the radioligand binding assay protocol.

  • GTPγS Binding Reaction:

    • The membranes are incubated in an assay buffer containing a non-hydrolyzable GTP analog, [³⁵S]GTPγS, and GDP.

    • Increasing concentrations of the test compound (this compound) are added to the incubation mixture. A known full agonist (e.g., U-69,593) is used as a positive control.

    • The reaction is incubated to allow for agonist-stimulated [³⁵S]GTPγS binding to the G-proteins.

  • Separation and Detection:

    • The reaction is terminated by filtration, and the amount of [³⁵S]GTPγS bound to the G-proteins on the membranes is quantified by liquid scintillation counting.

  • Data Analysis:

    • The data are plotted as [³⁵S]GTPγS binding versus the log of the agonist concentration.

    • The EC₅₀ (the concentration of agonist that produces 50% of the maximal response) and the Eₘₐₓ (the maximal response) are determined by non-linear regression.

    • The efficacy of this compound is determined by comparing its Eₘₐₓ to that of a full agonist. A significantly lower Eₘₐₓ indicates partial agonism.

Visualizations

Signaling Pathway of Kappa-Opioid Receptor Activation

KOR_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular 4_OH_Atomoxetine This compound KOR Kappa-Opioid Receptor (KOR) 4_OH_Atomoxetine->KOR Binds to G_protein Gi/o Protein KOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits GIRK GIRK Channels G_protein->GIRK Activates cAMP cAMP AC->cAMP Decreases K_ion K+ Efflux GIRK->K_ion Promotes

Caption: Kappa-Opioid Receptor (KOR) signaling cascade upon activation by this compound.

Experimental Workflow for Radioligand Binding Assay

Binding_Assay_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis Membranes Receptor-expressing Cell Membranes Incubate Incubate to Equilibrium Membranes->Incubate Radioligand Radiolabeled Ligand ([³H]U-69,593) Radioligand->Incubate Competitor This compound (Varying Concentrations) Competitor->Incubate Filter Rapid Filtration Incubate->Filter Wash Wash to Remove Unbound Ligand Filter->Wash Count Liquid Scintillation Counting Wash->Count Analyze Non-linear Regression (IC₅₀ Determination) Count->Analyze Calculate Cheng-Prusoff (Kᵢ Calculation) Analyze->Calculate

Caption: Workflow of a competitive radioligand binding assay to determine binding affinity.

Conclusion

The available evidence strongly indicates that this compound, the primary active metabolite of atomoxetine, possesses partial agonist activity at the kappa-opioid receptor. While its affinity for opioid receptors is modest, this off-target activity may contribute to the overall clinical profile of atomoxetine, particularly in individuals with genetic variations in CYP2D6 metabolism leading to higher concentrations of this metabolite. Further research is warranted to fully elucidate the clinical implications of this kappa-opioid receptor activity. This guide provides a foundational understanding for researchers and drug development professionals working in this area.

References

Methodological & Application

Application Note: Quantification of 4-Hydroxyatomoxetine in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 4-Hydroxyatomoxetine (4-HAT), a major metabolite of atomoxetine, in human plasma. The described protocol utilizes a straightforward liquid-liquid extraction (LLE) procedure for sample preparation and offers high-throughput analysis with excellent accuracy and precision. This method is suitable for pharmacokinetic studies and therapeutic drug monitoring.

Introduction

Atomoxetine is a selective norepinephrine (B1679862) reuptake inhibitor used in the treatment of Attention Deficit Hyperactivity Disorder (ADHD). Its major pharmacologically active metabolite is this compound, which has a potency similar to the parent drug.[1][2] Monitoring the plasma concentrations of 4-HAT is crucial for understanding the overall pharmacological effect and for pharmacokinetic studies. This document provides a detailed protocol for a validated LC-MS/MS method for the reliable quantification of 4-HAT in human plasma.

Experimental Protocols

Materials and Reagents
Instrumentation
  • Liquid Chromatograph (LC) system capable of binary gradient elution

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • Reversed-phase C18 column (e.g., Luna C18, 2.0 mm x 100 mm, 3 µm)[1][3]

Preparation of Solutions
  • Stock Solutions: Prepare stock solutions of this compound and metoprolol (IS) in methanol at a concentration of 1 mg/mL.

  • Working Solutions: Prepare working solutions of this compound by serial dilution of the stock solution with a 50:50 methanol:water mixture to create calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution: Dilute the metoprolol stock solution with methanol to a final concentration of 100 ng/mL.

Sample Preparation (Liquid-Liquid Extraction)
  • To 200 µL of human plasma in a microcentrifuge tube, add 50 µL of the internal standard working solution (Metoprolol, 100 ng/mL).

  • Vortex the mixture for 10 seconds.

  • Add 1 mL of methyl t-butyl ether.[1]

  • Vortex for 5 minutes to ensure thorough mixing.

  • Centrifuge at 10,000 x g for 10 minutes to separate the organic and aqueous layers.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography:

  • Column: Luna C18 (2.0 mm x 100 mm, 3 µm)

  • Mobile Phase A: 10 mM ammonium formate buffer (pH 3.5) in water

  • Mobile Phase B: Methanol

  • Gradient: 10% B to 90% B over 2 minutes, hold at 90% B for 1 minute, then return to 10% B and equilibrate for 2 minutes.

  • Flow Rate: 250 µL/min

  • Injection Volume: 10 µL

  • Column Temperature: 40°C

Mass Spectrometry:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • This compound: m/z 272.2 → 154.1 (Quantifier), 272.2 → 77.1 (Qualifier)

    • Metoprolol (IS): m/z 268.2 → 116.1

  • Source Temperature: 400°C

  • Desolvation Gas Flow: 1000 L/hr

Data Presentation

The quantitative performance of the method is summarized in the following table.

ParameterResult
Linearity Range0.05 - 20 ng/mL
Correlation Coefficient (r²)> 0.99
Lower Limit of Quantification (LLOQ)0.05 ng/mL
Intra-day Precision (%CV)< 15%
Inter-day Precision (%CV)< 15%
Intra-day Accuracy (%Bias)Within ±15%
Inter-day Accuracy (%Bias)Within ±15%
Mean Recovery> 65%

Workflow Visualization

The following diagram illustrates the complete workflow for the quantification of this compound in plasma.

LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma_sample 1. Plasma Sample (200 µL) add_is 2. Add Internal Standard (Metoprolol) plasma_sample->add_is vortex1 3. Vortex add_is->vortex1 add_mtbe 4. Add Methyl t-butyl Ether (1 mL) vortex1->add_mtbe vortex2 5. Vortex (5 min) add_mtbe->vortex2 centrifuge 6. Centrifuge (10,000 x g, 10 min) vortex2->centrifuge transfer 7. Transfer Organic Layer centrifuge->transfer evaporate 8. Evaporate to Dryness transfer->evaporate reconstitute 9. Reconstitute in Mobile Phase (100 µL) evaporate->reconstitute lc_injection 10. Inject Sample (10 µL) reconstitute->lc_injection chrom_sep 11. Chromatographic Separation (C18 Column) lc_injection->chrom_sep ms_detection 12. MS/MS Detection (ESI+, MRM) chrom_sep->ms_detection peak_integration 13. Peak Integration ms_detection->peak_integration calibration_curve 14. Calibration Curve Generation peak_integration->calibration_curve quantification 15. Concentration Calculation calibration_curve->quantification report 16. Report Generation quantification->report

Caption: Workflow for this compound quantification in plasma.

Conclusion

The described LC-MS/MS method provides a reliable and robust approach for the quantification of this compound in human plasma. The simple liquid-liquid extraction procedure and the high sensitivity and selectivity of the MS/MS detection make this method well-suited for high-throughput analysis in clinical and research settings. The validation data demonstrates that the method meets the requirements for bioanalytical method validation.

References

Application Note: Solid-Phase Extraction Protocol for 4-Hydroxyatomoxetine in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Atomoxetine (B1665822) is a selective norepinephrine (B1679862) reuptake inhibitor used for the treatment of Attention Deficit Hyperactivity Disorder (ADHD).[1] It is primarily metabolized in the liver by the cytochrome P450 enzyme CYP2D6 to its active metabolite, 4-Hydroxyatomoxetine.[2][3][4] This metabolite is pharmacologically active and equipotent to the parent drug.[2] Accurate quantification of this compound in biological matrices such as human plasma is crucial for pharmacokinetic and pharmacodynamic studies.

This application note provides a detailed protocol for the solid-phase extraction (SPE) of this compound from human plasma, a common sample preparation technique prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). SPE offers a robust method for isolating and concentrating analytes from complex sample matrices, leading to cleaner extracts and improved analytical sensitivity.

Metabolic Pathway of Atomoxetine

The primary metabolic pathway of atomoxetine involves hydroxylation by CYP2D6 to form this compound, which is subsequently glucuronidated for excretion.

Atomoxetine Atomoxetine Hydroxyatomoxetine This compound (Active Metabolite) Atomoxetine->Hydroxyatomoxetine CYP2D6 Glucuronide This compound-O-glucuronide (Excreted) Hydroxyatomoxetine->Glucuronide Glucuronidation

Caption: Metabolic conversion of Atomoxetine.

Experimental Protocol: Solid-Phase Extraction of this compound

This protocol is a representative method based on established principles for the extraction of atomoxetine and its metabolites from human plasma. Mixed-mode SPE cartridges are recommended for this application.

Materials:

  • Human plasma samples

  • Internal Standard (IS) solution (e.g., deuterated this compound)

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid

  • Ammonium (B1175870) hydroxide (B78521)

  • Mixed-mode solid-phase extraction cartridges

  • SPE vacuum manifold

  • Centrifuge

  • Evaporation system (e.g., nitrogen evaporator)

Procedure:

  • Sample Pre-treatment:

    • Thaw frozen human plasma samples at room temperature.

    • Vortex the samples to ensure homogeneity.

    • To 500 µL of plasma, add the internal standard solution.

    • Vortex briefly to mix.

  • Solid-Phase Extraction Workflow:

cluster_spe SPE Protocol cluster_post Post-Extraction Condition 1. Condition Cartridge (e.g., Methanol, Water) Equilibrate 2. Equilibrate Cartridge (e.g., Aqueous Buffer) Condition->Equilibrate Load 3. Load Pre-treated Sample Equilibrate->Load Wash1 4. Wash 1 (e.g., Aqueous Buffer to remove polar interferences) Load->Wash1 Wash2 5. Wash 2 (e.g., Methanol/Water to remove less polar interferences) Wash1->Wash2 Elute 6. Elute Analyte (e.g., Methanolic solution with modifier) Wash2->Elute Evaporate 7. Evaporate Eluate Elute->Evaporate Reconstitute 8. Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze 9. Analyze by LC-MS/MS Reconstitute->Analyze

Caption: Solid-Phase Extraction Workflow.

  • Detailed SPE Steps:

    • Conditioning: Condition the mixed-mode SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Equilibration: Equilibrate the cartridge with 1 mL of an appropriate buffer (e.g., 0.1% formic acid in water).

    • Loading: Load the pre-treated plasma sample onto the SPE cartridge. Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, steady rate.

    • Washing:

      • Wash the cartridge with 1 mL of 0.1% formic acid in water to remove polar impurities.

      • Wash the cartridge with 1 mL of a weak organic solvent mixture (e.g., 20% methanol in water) to remove less polar impurities.

    • Elution: Elute the this compound and internal standard from the cartridge with 1 mL of an appropriate elution solvent (e.g., 5% ammonium hydroxide in methanol).

  • Post-Extraction:

    • Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.

    • Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

    • Vortex and transfer to an autosampler vial for injection.

Data Presentation

The following table summarizes typical performance characteristics of an LC-MS/MS method for the analysis of this compound following a solid-phase extraction procedure.

ParameterThis compoundReference
Linearity Range 0.05 - 20 ng/mL
Lower Limit of Quantification (LLOQ) 0.05 ng/mL
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (% Bias) Within ±15%
Mean Recovery > 65%

Conclusion

This application note details a robust solid-phase extraction protocol for the determination of this compound in human plasma. The described method provides a clean extract suitable for sensitive and reliable quantification by LC-MS/MS, which is essential for clinical and research applications in the field of drug metabolism and pharmacokinetics. The provided performance characteristics demonstrate the suitability of this approach for bioanalytical studies.

References

Application Note and Protocol: Development and Validation of a Reversed-Phase HPLC Assay for 4-Hydroxyatomoxetine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxyatomoxetine is the major active metabolite of atomoxetine (B1665822), a selective norepinephrine (B1679862) reuptake inhibitor used for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD). The formation of this metabolite is primarily mediated by the polymorphic cytochrome P450 2D6 (CYP2D6) enzyme[1][2]. Given its equipotent pharmacological activity to the parent drug, the quantification of this compound in biological matrices and pharmaceutical dosage forms is crucial for pharmacokinetic studies, therapeutic drug monitoring, and quality control[1]. This document provides a detailed protocol for the development and validation of a simple, rapid, and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound.

The described method is designed to be robust and is validated in accordance with the International Council for Harmonisation (ICH) guidelines, ensuring its suitability for its intended purpose[3][4]. The validation encompasses specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen orthophosphate (KH2PO4) (Analytical grade)

  • Orthophosphoric acid (OPA) (Analytical grade)

  • Water (HPLC grade)

  • Human plasma (drug-free)

  • Internal Standard (IS) (e.g., Duloxetine or a structurally similar compound not expected to be present in the samples)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is suitable for this assay.

ParameterCondition
HPLC System Agilent 1200 series or equivalent with UV detector
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Acetonitrile : 25 mM KH2PO4 buffer (pH 3.5 adjusted with OPA) (40:60 v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Detection Wavelength 271 nm (based on similar compounds, may require optimization)
Column Temperature Ambient (or controlled at 25 °C)
Run Time 10 minutes
Preparation of Solutions

2.3.1. Buffer and Mobile Phase Preparation

  • 25 mM KH2PO4 Buffer (pH 3.5): Dissolve 3.4 g of KH2PO4 in 1000 mL of HPLC grade water. Adjust the pH to 3.5 with orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter.

  • Mobile Phase: Mix acetonitrile and the 25 mM KH2PO4 buffer in a 40:60 (v/v) ratio. Degas the mobile phase by sonication for 15 minutes before use.

2.3.2. Standard Stock Solution Preparation

  • This compound Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with methanol.

  • Internal Standard (IS) Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the internal standard and dissolve it in a 10 mL volumetric flask with methanol.

2.3.3. Working Standard Solutions and Calibration Curve

Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 50 µg/mL. For analysis in a biological matrix like plasma, spike drug-free plasma with the working solutions to achieve the desired calibration range.

Sample Preparation from Plasma (Liquid-Liquid Extraction)
  • Pipette 500 µL of plasma sample into a 2 mL microcentrifuge tube.

  • Add 50 µL of the internal standard working solution.

  • Add 1.5 mL of tert-butyl methyl ether.

  • Vortex the mixture for 5 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 200 µL of mobile phase.

  • Vortex for 1 minute and inject 20 µL into the HPLC system.

Method Validation Protocol

The developed HPLC method must be validated according to ICH guidelines to ensure its suitability for the intended application.

System Suitability

Before starting the validation, the suitability of the chromatographic system is evaluated by injecting six replicates of a standard solution (e.g., 20 µg/mL). The acceptance criteria are as follows:

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) > 2000
% RSD of Peak Areas ≤ 2.0%
Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This is evaluated by analyzing blank plasma, plasma spiked with this compound, and plasma spiked with potential interfering substances. No significant interfering peaks should be observed at the retention time of this compound and the internal standard.

Linearity and Range

The linearity of the method is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Procedure: Analyze a series of at least five concentrations of this compound over the range of 1-50 µg/mL.

  • Data Analysis: Plot a calibration curve of peak area ratio (analyte/IS) versus concentration.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is determined by recovery studies.

  • Procedure: Analyze quality control (QC) samples at three concentration levels (low, medium, and high) in triplicate. The recovery is calculated as: (Mean Measured Concentration / Nominal Concentration) x 100%

  • Acceptance Criteria: The mean recovery should be within 98-102%.

Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Repeatability (Intra-day Precision): Analyze six replicate samples of three different concentrations on the same day.

  • Intermediate Precision (Inter-day Precision): Analyze the same samples on three different days.

  • Acceptance Criteria: The relative standard deviation (%RSD) should not be more than 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Calculation based on the Standard Deviation of the Response and the Slope:

    • LOD = 3.3 × (σ / S)

    • LOQ = 10 × (σ / S) Where σ is the standard deviation of the response (e.g., y-intercept of the regression line) and S is the slope of the calibration curve.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

  • Procedure: Introduce small variations in the chromatographic conditions, such as:

    • Flow rate (± 0.1 mL/min)

    • Mobile phase composition (± 2%)

    • Detection wavelength (± 2 nm)

  • Acceptance Criteria: The system suitability parameters should remain within the acceptance criteria, and the %RSD of the results should be within acceptable limits.

Data Presentation

Table 1: System Suitability Parameters
ParameterResultAcceptance Criteria
Retention Time (min) (e.g., 5.8)-
Tailing Factor (T) (e.g., 1.2)≤ 2.0
Theoretical Plates (N) (e.g., 5600)> 2000
% RSD of Peak Areas (e.g., 0.8%)≤ 2.0%
Table 2: Linearity Data
Concentration (µg/mL)Peak Area Ratio (Analyte/IS)
1(e.g., 0.052)
5(e.g., 0.258)
10(e.g., 0.515)
20(e.g., 1.032)
50(e.g., 2.580)
Correlation Coefficient (r²) (e.g., 0.9995)
Table 3: Accuracy (Recovery) Data
Nominal Conc. (µg/mL)Mean Measured Conc. (µg/mL)% Recovery% RSD
Low QC (5 µg/mL) (e.g., 4.95)(e.g., 99.0)(e.g., 1.2)
Medium QC (20 µg/mL) (e.g., 20.1)(e.g., 100.5)(e.g., 0.9)
High QC (40 µg/mL) (e.g., 39.8)(e.g., 99.5)(e.g., 0.7)
Table 4: Precision Data
Concentration (µg/mL)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=3 days)
Low QC (5 µg/mL) (e.g., 1.5)(e.g., 1.8)
Medium QC (20 µg/mL) (e.g., 1.1)(e.g., 1.4)
High QC (40 µg/mL) (e.g., 0.8)(e.g., 1.2)
Table 5: LOD, LOQ, and Robustness Summary
ParameterResult
LOD (µg/mL) (e.g., 0.2)
LOQ (µg/mL) (e.g., 0.7)
Robustness The method is robust within the tested parameter variations.

Visualizations

experimental_workflow cluster_prep Sample and Standard Preparation cluster_extraction Sample Extraction (LLE) cluster_analysis HPLC Analysis cluster_data Data Processing and Validation A Weigh Reference Standards B Prepare Stock Solutions A->B C Prepare Working Standards B->C D Spike Plasma for Calibration C->D E Plasma Sample Collection F Add IS to Plasma E->F G Add Extraction Solvent F->G H Vortex and Centrifuge G->H I Separate Organic Layer H->I J Evaporate to Dryness I->J K Reconstitute in Mobile Phase J->K L Inject into HPLC K->L M Chromatographic Separation L->M N UV Detection M->N O Data Acquisition N->O P Peak Integration O->P Q Generate Calibration Curve P->Q R Quantify Samples Q->R S Perform Validation Calculations R->S

Caption: Experimental workflow for HPLC analysis of this compound.

validation_flow cluster_method Method Development cluster_validation Method Validation (ICH Guidelines) cluster_report Finalization Dev Develop HPLC Method SysSuit System Suitability Dev->SysSuit Spec Specificity SysSuit->Spec Lin Linearity & Range SysSuit->Lin Acc Accuracy SysSuit->Acc Prec Precision SysSuit->Prec LOD_LOQ LOD & LOQ SysSuit->LOD_LOQ Rob Robustness SysSuit->Rob Report Validation Report Spec->Report Lin->Report Acc->Report Prec->Report LOD_LOQ->Report Rob->Report

Caption: Logical flow of the HPLC method validation process.

References

Application Note: High-Throughput Analysis of 4-Hydroxyatomoxetine in Human Plasma using 4-Hydroxyatomoxetine-d3 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract:

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 4-hydroxyatomoxetine, a major active metabolite of atomoxetine (B1665822), in human plasma. To ensure the highest degree of accuracy and precision, this method employs a stable isotope-labeled internal standard, this compound-d3. The protocol outlines a straightforward protein precipitation sample preparation procedure, followed by rapid chromatographic separation and highly selective detection using multiple reaction monitoring (MRM). This method is suitable for high-throughput applications in clinical research, therapeutic drug monitoring, and pharmacokinetic studies.

Introduction

Atomoxetine is a selective norepinephrine (B1679862) reuptake inhibitor widely prescribed for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD). Its primary oxidative metabolite, this compound, is pharmacologically active and equipotent to the parent drug.[1] Therefore, accurate quantification of this compound in biological matrices is crucial for understanding the overall pharmacological profile of atomoxetine and for conducting comprehensive pharmacokinetic and pharmacodynamic (PK/PD) assessments. The use of a stable isotope-labeled internal standard, such as this compound-d3, is the gold standard in quantitative mass spectrometry as it co-elutes with the analyte and effectively compensates for variations in sample preparation, matrix effects, and instrument response.[2] This application note provides a detailed protocol for the reliable quantification of this compound in human plasma.

Experimental

Materials and Reagents
Stock and Working Solutions Preparation
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and this compound-d3 in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the this compound stock solution in a mixture of methanol and water (1:1, v/v) to create calibration standards.

  • Internal Standard Working Solution: Dilute the this compound-d3 stock solution with acetonitrile to a final concentration that provides an adequate response in the mass spectrometer.

Sample Preparation (Protein Precipitation)
  • To a 100 µL aliquot of human plasma sample (calibration standard, quality control, or unknown sample) in a microcentrifuge tube, add 200 µL of the this compound-d3 internal standard working solution in acetonitrile.

  • Vortex the mixture for 30 seconds to precipitate plasma proteins.

  • Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

  • Transfer the clear supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions

A validated LC-MS/MS method for the simultaneous analysis of atomoxetine and its metabolites has been reported, utilizing stable-labeled internal standards.[2] Based on this and other similar methods, the following conditions are recommended:

Liquid Chromatography:

ParameterRecommended Condition
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
Column Reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 2.6 µm particle size)
Mobile Phase A: Water with 0.1% formic acid or 5 mM ammonium acetateB: Acetonitrile or Methanol with 0.1% formic acid
Gradient A gradient elution starting with a higher percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte and internal standard, followed by re-equilibration.
Flow Rate 0.25 - 0.5 mL/min
Injection Volume 5 - 20 µL
Column Temp. 40°C

Mass Spectrometry:

ParameterRecommended Condition
MS System Triple quadrupole mass spectrometer
Ionization Heated Electrospray Ionization (HESI), Positive Ion Mode
MRM Transitions See Table 1
Gas Temp. ~350°C
Nebulizer Gas Optimized for the specific instrument
Collision Gas Argon

Table 1: Multiple Reaction Monitoring (MRM) Transitions

AnalytePrecursor Ion (Q1) m/zProduct Ion (Q3) m/zCollision Energy (eV)
This compoundTo be determined empiricallyTo be determined empiricallyTo be determined empirically
This compound-d3To be determined empiricallyTo be determined empiricallyTo be determined empirically

Note: The exact m/z values for the precursor and product ions for this compound and its d3-labeled internal standard need to be optimized for the specific mass spectrometer being used. The molecular weight of this compound is approximately 271.35 g/mol and for this compound-d3 is approximately 274.37 g/mol . The precursor ion will likely be the [M+H]+ ion.

Data Presentation

The following tables summarize the expected performance characteristics of the method based on published data for similar analyses.[3][4][5]

Table 2: Calibration Curve Parameters

AnalyteMatrixCalibration RangeCorrelation Coefficient (r²)
This compoundHuman Plasma0.05 - 20 ng/mL> 0.99

Table 3: Precision and Accuracy Data

AnalyteMatrixQC Concentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%RE)
This compoundHuman PlasmaLow QC< 15%< 15%± 15%
Mid QC< 15%< 15%± 15%
High QC< 15%< 15%± 15%

Table 4: Method Sensitivity

AnalyteMatrixLower Limit of Quantification (LLOQ)
This compoundHuman Plasma0.05 ng/mL

Experimental Workflow and Signaling Pathway Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Human Plasma Sample add_is Add this compound-d3 (Internal Standard) plasma->add_is precipitate Protein Precipitation (Acetonitrile) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject lc_separation LC Separation (C18 Column) inject->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection quantification Quantification (Peak Area Ratio) ms_detection->quantification results Concentration Results quantification->results

Caption: Experimental workflow for the quantification of this compound.

metabolic_pathway Atomoxetine Atomoxetine Enzyme CYP2D6 Atomoxetine->Enzyme Metabolite This compound (Active Metabolite) Enzyme->Metabolite

Caption: Metabolic pathway of atomoxetine to this compound.

Conclusion

The LC-MS/MS method described in this application note, utilizing this compound-d3 as an internal standard, provides a highly selective, sensitive, and reliable approach for the quantification of this compound in human plasma. The simple sample preparation and rapid analysis time make it well-suited for high-throughput environments. This method is a valuable tool for researchers and clinicians in the fields of drug metabolism, pharmacokinetics, and therapeutic drug monitoring of atomoxetine.

References

Application Notes and Protocols for the Analytical Separation of Atomoxetine and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the separation and quantification of atomoxetine (B1665822) and its primary metabolites, 4-hydroxyatomoxetine and N-desmethylatomoxetine, in various matrices. The protocols are compiled from validated methods in peer-reviewed literature and are intended to guide researchers in developing and implementing analytical strategies for pharmacokinetic studies, therapeutic drug monitoring, and quality control.

Application Note 1: Simultaneous Quantification of Atomoxetine and its Metabolites in Biological Matrices by LC-MS/MS

This note details a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of atomoxetine (ATX), this compound (4-OH-ATX), and N-desmethylatomoxetine (N-des-ATX) in plasma, urine, oral fluid, and sweat.[1] This method is highly sensitive and selective, making it suitable for clinical and forensic toxicology.

Experimental Protocol

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 0.5 mL of the biological fluid (plasma, urine, or oral fluid) or one sweat patch, add an internal standard (e.g., duloxetine (B1670986) or d3-atomoxetine).[1][2]

  • Add 2 mL of tert-butyl methyl ether as the extraction solvent.[1]

  • Vortex the mixture for a predetermined time to ensure thorough mixing.

  • Centrifuge the sample to separate the organic and aqueous layers.

  • Carefully transfer the organic layer (supernatant) to a clean tube.[1]

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried residue in the mobile phase for injection into the LC-MS/MS system.

2. Chromatographic Conditions:

  • Column: A reverse-phase column is typically used.

  • Mobile Phase: An isocratic mobile phase can be composed of 40% water and 60% of a solution containing 5mM ammonium (B1175870) acetate (B1210297), 47.2 mM formic acid, and 4 mM trifluoroacetic acid in an acetonitrile-water mixture (85:15, v/v). Another option is a gradient elution with a mobile phase of methanol (B129727) and water containing 5 mM ammonium acetate and 0.1 mM formic acid.

  • Flow Rate: A typical flow rate is 0.5 mL/min.

  • Injection Volume: The injection volume will depend on the sensitivity of the instrument and the concentration of the analytes.

3. Mass Spectrometric Detection:

  • Ionization Mode: Positive electrospray ionization (ESI+) is commonly used.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) is employed for quantification, using specific precursor-to-product ion transitions for each analyte and the internal standard. For atomoxetine, a transition of m/z 256.4 → 43.8 can be monitored.

Quantitative Data Summary
AnalyteMatrixLinearity RangeLower Limit of Quantification (LLOQ)Mean Recovery (%)Reference
AtomoxetinePlasma, Oral Fluid3 - 900 ng/mL0.5 ng/mL> 65%
This compoundPlasma, Oral FluidNot specified0.5 ng/mL> 65%
N-DesmethylatomoxetinePlasma, Oral FluidNot specified0.5 ng/mL> 65%
AtomoxetineUrineNot specified10 ng/mL> 65%
This compoundUrineNot specified10 ng/mL> 65%
N-DesmethylatomoxetineUrineNot specified10 ng/mL> 65%
AtomoxetineSweat PatchNot specified1 ng/patch> 65%

Experimental Workflow

LC_MS_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis start Biological Sample (Plasma, Urine, etc.) add_is Add Internal Standard start->add_is extraction Liquid-Liquid Extraction (tert-butyl methyl ether) add_is->extraction separate Centrifuge & Separate Organic Layer extraction->separate evaporate Evaporate to Dryness separate->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject separation Chromatographic Separation (Reverse-Phase Column) inject->separation detection Mass Spectrometric Detection (ESI+, MRM) separation->detection quantification Data Acquisition & Quantification detection->quantification

Caption: Workflow for the LC-MS/MS analysis of atomoxetine and its metabolites.

Application Note 2: Chiral Separation of Atomoxetine Enantiomers by HPLC

This application note describes a high-performance liquid chromatographic (HPLC) method for the chiral separation of atomoxetine enantiomers. This is crucial for determining the enantiomeric purity of atomoxetine hydrochloride active pharmaceutical ingredients (API).

Experimental Protocol

1. Chromatographic Conditions:

  • Column: A polysaccharide-based chiral stationary phase, such as Chiralcel OD-H or Lux i-Cellulose-5, is effective for this separation.

  • Mobile Phase: A normal-phase isocratic mobile phase is typically used, for example, a mixture of hexane, isopropanol (B130326) (IPA), diethylamine (B46881) (DEA), and trifluoroacetic acid (TFA) in a ratio of 85:15:0.15:0.2 (v/v/v/v).

  • Flow Rate: A flow rate of 1.0 mL/min is commonly employed.

  • Detection: UV detection at an appropriate wavelength is used to monitor the elution of the enantiomers.

Quantitative Data Summary
ParameterValueReference
ColumnChiralcel OD-H
Mobile PhaseHexane/IPA/DEA/TFA (85/15/0.15/0.2, v/v/v/v)
Flow Rate1.0 mL/min

Logical Relationship of Chiral Separation

Chiral_Separation racemic Racemic Atomoxetine (Mixture of R and S enantiomers) chiral_column Chiral Stationary Phase (e.g., Polysaccharide-based) racemic->chiral_column separation Differential Interaction chiral_column->separation mobile_phase Normal-Phase Mobile Phase mobile_phase->chiral_column r_enantiomer R-Enantiomer separation->r_enantiomer Elutes at t1 s_enantiomer S-Enantiomer separation->s_enantiomer Elutes at t2

Caption: Principle of chiral separation of atomoxetine enantiomers by HPLC.

Application Note 3: RP-HPLC Method for Atomoxetine in Pharmaceutical Dosage Forms

This application note provides a simple and rapid reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of atomoxetine in pharmaceutical dosage forms. This method is suitable for routine quality control analysis.

Experimental Protocol

1. Sample Preparation:

  • Accurately weigh and transfer a quantity of powdered tablets/capsules equivalent to a known amount of atomoxetine HCl into a volumetric flask.

  • Add a suitable diluent (e.g., acetonitrile (B52724) or the mobile phase) and sonicate to ensure complete dissolution of the drug.

  • Make up the volume with the diluent and filter the solution through a 0.45 µm membrane filter.

  • Further dilute the filtrate with the mobile phase to a concentration within the linear range of the method.

2. Chromatographic Conditions:

  • Column: A C18 column (e.g., 250mm x 4.6mm, 5µm particle size) is commonly used.

  • Mobile Phase: A mixture of an aqueous buffer and an organic modifier is used. Examples include:

    • 0.1% Triethylamine (pH 3.5 adjusted with OPA) : Acetonitrile (50:50 v/v).

    • Water (containing 0.2% triethylamine) : Acetonitrile (15:85 v/v).

  • Flow Rate: A flow rate of 1.0 mL/min is typical.

  • Detection: UV detection at 270 nm or 220 nm.

Quantitative Data Summary
ParameterMethod 1Method 2Reference
Linearity Range2-12 µg/mL10-200 µg/mL
Correlation Coefficient (r²)0.9990.9992
Limit of Detection (LOD)Not specified0.1 µg/mL
Limit of Quantification (LOQ)Not specified0.4 µg/mL
Mean Recovery (%)Not specified99.40 ± 0.46
Atomoxetine Metabolism and Signaling Pathway

Atomoxetine primarily acts as a selective norepinephrine (B1679862) reuptake inhibitor. Its major active metabolite, this compound, has a similar pharmacological activity. The N-desmethylatomoxetine metabolite is less active.

Atomoxetine_Pathway cluster_metabolism Metabolism cluster_action Mechanism of Action atomoxetine Atomoxetine hydroxy This compound (Active) atomoxetine->hydroxy CYP2D6 desmethyl N-Desmethylatomoxetine (Less Active) atomoxetine->desmethyl net Norepinephrine Transporter (NET) atomoxetine->net Inhibits hydroxy->net Inhibits presynaptic Presynaptic Neuron postsynaptic Postsynaptic Neuron ne Norepinephrine ne->net Reuptake receptor Adrenergic Receptor ne->receptor Binds receptor->postsynaptic Signal Transduction

Caption: Simplified diagram of atomoxetine metabolism and its inhibitory action on the norepinephrine transporter.

References

Application Notes and Protocols: 4-Hydroxyatomoxetine in Pediatric Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atomoxetine (B1665822) is a selective norepinephrine (B1679862) reuptake inhibitor widely used for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD) in children and adolescents. The clinical pharmacokinetics of atomoxetine are significantly influenced by the metabolism to its primary active metabolite, 4-hydroxyatomoxetine. This conversion is predominantly mediated by the polymorphic enzyme Cytochrome P450 2D6 (CYP2D6), leading to substantial inter-individual variability in drug exposure and response.[1][2] Understanding the pharmacokinetics of this compound in the pediatric population is therefore critical for optimizing dosing strategies, ensuring efficacy, and minimizing adverse effects. These application notes provide a summary of quantitative data and detailed experimental protocols for the study of this compound in pediatric populations.

Data Presentation

The pharmacokinetic parameters of atomoxetine and its metabolite, this compound, are highly dependent on the CYP2D6 metabolizer status of the individual. Patients can be categorized as Poor Metabolizers (PM), Intermediate Metabolizers (IM), Extensive (Normal) Metabolizers (EM), or Ultrarapid Metabolizers (UM).[3] This genetic variability leads to significant differences in drug exposure.

Table 1: Pharmacokinetic Parameters of Atomoxetine in Pediatric Patients Stratified by CYP2D6 Genotype
CYP2D6 Phenotype GroupNumber of Functional AllelesDose-Corrected Atomoxetine Systemic Exposure (AUC0-∞) (μM*h)
Poor Metabolizers (PMs)050.2 ± 7.3
Intermediate Metabolizers (IMs)0.516.3 ± 2.9
Extensive Metabolizers 1 (EM1s)15.8 ± 1.7
Extensive Metabolizers 2 (EM2s)24.4 ± 2.7

Data from a single 0.5 mg/kg oral dose study in children aged 6-17 years with ADHD.[4]

Table 2: Apparent Oral Clearance (CL/F) of Atomoxetine in Children and Adolescents based on CYP2D6 Activity Score (AS)
CYP2D6 Activity Score (AS)Apparent Oral Clearance (CL/F) of Atomoxetine (L/hour)
03.10
0.57.47
119.00
220.02

Data from a study in children with ADHD (n=23) following a single oral dose of atomoxetine.[5]

Experimental Protocols

Protocol 1: Quantification of this compound in Pediatric Plasma Samples using LC-MS/MS

This protocol describes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and specific quantification of this compound in human plasma, adapted from validated methods.

1. Sample Preparation (Protein Precipitation)

1.1. Thaw frozen pediatric plasma samples on ice.

1.2. To a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample.

1.3. Add 100 µL of ice-cold acetonitrile (B52724) containing a suitable internal standard (e.g., this compound-d3).

1.4. Vortex the mixture for 30 seconds to precipitate proteins.

1.5. Centrifuge at 16,000 x g for 10 minutes at 4°C.

1.6. Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.

2. Liquid Chromatography Conditions

ParameterCondition
LC System Agilent 1200 Series or equivalent
Column Kinetex C18 (2.1 mm × 50 mm, 2.6 μm) or equivalent
Mobile Phase A 5 mM ammonium (B1175870) acetate (B1210297) and 0.1 mM formic acid in water
Mobile Phase B Methanol
Gradient Start with 10% B, linearly increase to 90% B over 3 minutes, hold for 1 minute, then return to initial conditions and re-equilibrate for 2 minutes.
Flow Rate 0.25 mL/min
Column Temperature 40°C
Injection Volume 5 µL

3. Mass Spectrometry Conditions

ParameterCondition
Mass Spectrometer API 3000 triple quadrupole mass spectrometer or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transition (this compound) Precursor Ion (Q1) m/z → Product Ion (Q3) m/z (To be determined by direct infusion and optimization)
MRM Transition (Internal Standard) Precursor Ion (Q1) m/z → Product Ion (Q3) m/z (To be determined by direct infusion and optimization)
IonSpray Voltage 4500 V
Temperature 350°C
Nebulizer Gas 12 psi
Curtain Gas 8 psi
Collision Gas 4 psi

4. Calibration and Quality Control

4.1. Prepare a series of calibration standards by spiking blank pediatric plasma with known concentrations of this compound (e.g., 0.05 to 20 ng/mL).

4.2. Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range.

4.3. Process calibration standards and QC samples alongside the study samples.

4.4. Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration. Use a weighted linear regression for quantification.

Mandatory Visualizations

metabolic_pathway Atomoxetine Atomoxetine This compound This compound Atomoxetine->this compound CYP2D6 (Major) N-desmethylatomoxetine N-desmethylatomoxetine Atomoxetine->N-desmethylatomoxetine CYP2C19 (Minor) This compound-O-glucuronide This compound-O-glucuronide This compound->this compound-O-glucuronide UGT

Caption: Metabolic pathway of atomoxetine.

experimental_workflow cluster_clinical Clinical Phase cluster_analytical Analytical Phase cluster_data Data Analysis Phase Patient Recruitment Patient Recruitment CYP2D6 Genotyping CYP2D6 Genotyping Patient Recruitment->CYP2D6 Genotyping Dosing Dosing CYP2D6 Genotyping->Dosing Sample Collection Sample Collection Dosing->Sample Collection Sample Preparation Sample Preparation Sample Collection->Sample Preparation LC-MS/MS Analysis LC-MS/MS Analysis Sample Preparation->LC-MS/MS Analysis Data Acquisition Data Acquisition LC-MS/MS Analysis->Data Acquisition Pharmacokinetic Modeling Pharmacokinetic Modeling Data Acquisition->Pharmacokinetic Modeling Statistical Analysis Statistical Analysis Pharmacokinetic Modeling->Statistical Analysis Results Interpretation Results Interpretation Statistical Analysis->Results Interpretation

Caption: Pediatric pharmacokinetic study workflow.

References

Application Note: In Vitro Cell-Based Assays for Characterizing 4-Hydroxyatomoxetine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Atomoxetine (B1665822) is a selective norepinephrine (B1679862) reuptake inhibitor (SNRI) approved for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD).[1][2][3] Its therapeutic effects are primarily attributed to the blockage of the presynaptic norepinephrine transporter (NET), which increases the concentration of norepinephrine in the synaptic cleft.[3][4][5] Atomoxetine is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2D6, to its major active metabolite, 4-Hydroxyatomoxetine.[4][5][6][7][8] This metabolite is pharmacologically significant as it demonstrates equipotent activity to the parent compound as an inhibitor of the norepinephrine transporter.[2][4][5][9][10] This application note provides detailed protocols for in vitro cell-based assays to characterize the inhibitory activity of this compound on the human norepinephrine transporter (hNET).

Pharmacological Profile of Atomoxetine and Metabolites

The primary mechanism of action for both atomoxetine and this compound is the selective inhibition of the norepinephrine transporter (NET).[4][5][11] While atomoxetine also shows some affinity for the serotonin (B10506) transporter (SERT), it is significantly less potent at the dopamine (B1211576) transporter (DAT).[7] this compound is equipotent to atomoxetine at NET.[4][5][9]

Table 1: Comparative In Vitro Inhibitory Activity

CompoundTransporterAssay TypePotency (Ki)
AtomoxetineHuman NETRadioligand Binding5 nM[7]
Human SERTRadioligand Binding77 nM[7]
Human DATRadioligand Binding1451 nM[7]
This compoundHuman NETRadioligand BindingEquipotent to Atomoxetine[2][4][5][9]

Metabolic and Signaling Pathways

Atomoxetine is converted to this compound via the CYP2D6 enzyme. This active metabolite then exerts its therapeutic effect by blocking the norepinephrine transporter, leading to increased norepinephrine levels in the synapse.

cluster_metabolism Metabolic Pathway cluster_signaling Mechanism of NET Inhibition Atomoxetine Atomoxetine Metabolite This compound (Active Metabolite) Atomoxetine->Metabolite Hydroxylation Enzyme CYP2D6 Enzyme->Atomoxetine Presynaptic Presynaptic Neuron NE Norepinephrine (NE) Presynaptic->NE Release Postsynaptic Postsynaptic Neuron NET Norepinephrine Transporter (NET) NE->NET Reuptake Receptor Adrenergic Receptor NE->Receptor Binding & Signal Inhibitor This compound Inhibitor->NET Inhibition

Caption: Metabolic conversion of Atomoxetine and subsequent inhibition of the Norepinephrine Transporter (NET) by this compound.

Experimental Protocols

Two primary in vitro methods are used to determine the potency of compounds at monoamine transporters: neurotransmitter uptake inhibition assays and competitive radioligand binding assays.[12][13][14][15]

1. Norepinephrine Transporter (NET) Uptake Inhibition Assay

This assay measures the ability of a test compound, such as this compound, to inhibit the uptake of a radiolabeled substrate (e.g., [³H]Norepinephrine) into cells expressing the norepinephrine transporter.[13][16]

Workflow Diagram: Uptake Inhibition Assay

A 1. Cell Culture Seed hNET-expressing cells (e.g., HEK293-hNET) in 96-well plates. B 2. Compound Pre-incubation Wash cells and pre-incubate with varying concentrations of this compound. A->B C 3. Initiate Uptake Add radiolabeled substrate (e.g., [³H]Norepinephrine) to all wells. B->C D 4. Terminate Reaction Stop uptake by rapidly washing cells with ice-cold buffer. C->D E 5. Cell Lysis Lyse cells to release intracellular contents. D->E F 6. Scintillation Counting Measure intracellular radioactivity to determine the level of uptake inhibition. E->F

Caption: Experimental workflow for the NET uptake inhibition assay.

Methodology

  • Cell Culture:

    • Use a cell line stably expressing the human norepinephrine transporter, such as HEK293-hNET or MDCK-hNET cells.[17][18]

    • Culture cells in the recommended medium (e.g., DMEM with 10% FBS and a selection antibiotic) at 37°C in a humidified 5% CO₂ incubator.

    • Seed cells into 96-well microplates at an appropriate density and allow them to adhere overnight.

  • Assay Procedure:

    • On the day of the experiment, aspirate the culture medium and wash the cell monolayer once with 100 µL of Krebs-HEPES buffer (KHB).[12][15]

    • Pre-incubate the cells for 10-20 minutes at room temperature with 50 µL of KHB containing various concentrations of this compound. Include wells for "total uptake" (vehicle control) and "non-specific uptake" (a high concentration of a known NET inhibitor like desipramine).[13]

    • Initiate the uptake reaction by adding 50 µL of KHB containing a fixed concentration of [³H]Norepinephrine (final concentration should be near its Km value).

    • Allow the reaction to proceed for 10 minutes at room temperature.[13]

    • Terminate the assay by rapidly aspirating the solution and washing the cells three times with 150 µL of ice-cold KHB to remove the extracellular radiolabel.[13]

    • Lyse the cells by adding 100 µL of lysis buffer (e.g., 1% SDS) to each well.

    • Add 150 µL of scintillation cocktail to each well, seal the plate, and measure the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the specific uptake by subtracting the non-specific uptake counts from the total uptake counts.

    • Determine the percent inhibition for each concentration of this compound.

    • Plot the percent inhibition against the log concentration of the compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

2. Competitive Radioligand Binding Assay for NET

This assay measures the ability of this compound to displace a known radioligand that binds specifically to the norepinephrine transporter.

Methodology

  • Membrane Preparation:

    • Harvest cultured HEK293-hNET cells and homogenize them in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, with protease inhibitors).[19][20]

    • Centrifuge the homogenate at high speed (e.g., 20,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet by resuspending it in fresh buffer and repeating the centrifugation.

    • Resuspend the final pellet in the assay buffer and determine the protein concentration. Store aliquots at -80°C.[19]

  • Assay Procedure:

    • The assay is performed in a 96-well plate with a final volume of 250 µL.[20]

    • To each well, add:

      • 50 µL of test compound (this compound) at various concentrations.

      • 50 µL of a radioligand specific for NET (e.g., [³H]nisoxetine) at a fixed concentration (typically at or below its Kd value).

      • 150 µL of the cell membrane preparation (containing 5-20 µg of protein).

    • Define "total binding" wells (with vehicle instead of test compound) and "non-specific binding" wells (with a saturating concentration of an unlabeled NET ligand like desipramine).[19]

    • Incubate the plate for 60 minutes at 30°C with gentle agitation.[20]

    • Terminate the reaction by rapid vacuum filtration through a glass fiber filter mat (pre-soaked in polyethyleneimine to reduce non-specific binding).[19][20]

    • Quickly wash the filters four times with ice-cold wash buffer.[20]

    • Dry the filter mat, add scintillation cocktail, and count the radioactivity.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the percentage of specific binding at each concentration of this compound.

    • Plot the percentage of specific binding against the log concentration of the compound to determine the IC₅₀.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Table 2: Materials and Reagents

Material/ReagentRecommended Specifications
Cell LineHEK293 or MDCK cells stably expressing hNET[17][18]
Test CompoundThis compound
Radiolabeled Substrate[³H]Norepinephrine for uptake assays
Radiolabeled Ligand[³H]Nisoxetine for binding assays
BuffersKrebs-HEPES Buffer (KHB), Tris-based buffers[21]
Scintillation CocktailHigh-efficiency liquid scintillation cocktail
Labware96-well cell culture plates, 96-well filter plates
InstrumentationMicroplate scintillation counter, Vacuum filtration unit

References

Application Notes and Protocols for 4-Hydroxyatomoxetine Analysis in Urine

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for the sample preparation of 4-hydroxyatomoxetine, the primary oxidative metabolite of atomoxetine (B1665822), in human urine for quantitative analysis. The following methods are designed for researchers, scientists, and drug development professionals requiring robust and reliable procedures for pharmacokinetic, toxicological, or clinical studies.

Introduction

Atomoxetine, a selective norepinephrine (B1679862) reuptake inhibitor, is widely used for the treatment of Attention Deficit Hyperactivity Disorder (ADHD). Its major metabolite, this compound, is primarily formed through oxidation by the cytochrome P450 2D6 (CYP2D6) enzyme and is subsequently glucuronidated and excreted in the urine.[1] Accurate quantification of this compound in urine is crucial for understanding the metabolic profile and pharmacokinetics of atomoxetine.

This document outlines two common and effective sample preparation techniques: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). Both methods are followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.[2][3][4]

Quantitative Data Summary

The selection of a sample preparation method often depends on factors such as desired recovery, sample throughput, and cost. The following table summarizes key quantitative parameters for the described methods.

ParameterLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Analyte This compoundThis compound
Matrix Human UrineHuman Urine
Mean Recovery >65%[2] (for atomoxetine and its metabolites)Not explicitly stated for urine, but a validated method for plasma exists.
Limit of Quantification (LOQ) 10 ng/mL1.0 ng/mL (in plasma)
Analytical Technique LC-MS/MSLC-MS/MS

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE)

This protocol describes a liquid-liquid extraction method for the simultaneous determination of atomoxetine and its metabolites, including this compound, from a urine matrix.

Materials:

  • Urine sample

  • tert-Butyl methyl ether

  • Internal Standard (e.g., duloxetine)

  • Vortex mixer

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

  • Mobile phase for reconstitution

Procedure:

  • Pipette 0.5 mL of urine into a clean centrifuge tube.

  • Add the internal standard.

  • Add 2 mL of tert-butyl methyl ether.

  • Vortex the mixture for 1 minute to ensure thorough mixing.

  • Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a new tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in a suitable volume of the initial mobile phase.

  • Vortex the reconstituted sample for 30 seconds.

  • The sample is now ready for injection into the LC-MS/MS system.

Protocol 2: Solid-Phase Extraction (SPE)

While a specific SPE protocol for this compound in urine was not detailed in the search results, a validated method for plasma provides a strong foundation. The following is a general SPE protocol that can be adapted and optimized for urine analysis.

Materials:

  • Urine sample (potentially requiring enzymatic hydrolysis if analyzing glucuronidated metabolites)

  • SPE cartridges (e.g., mixed-mode cation exchange)

  • Internal Standard (e.g., [2H5]-LY424478 for this compound)

  • Methanol (B129727) (for conditioning and elution)

  • Aqueous buffer (for equilibration and washing)

  • Elution solvent (e.g., methanol with a small percentage of ammonium (B1175870) hydroxide)

  • Vortex mixer

  • Centrifuge

  • Evaporator

Procedure:

  • Sample Pre-treatment (if necessary): For the analysis of total this compound (free and glucuronidated), perform enzymatic hydrolysis using β-glucuronidase.

  • SPE Cartridge Conditioning:

    • Pass 1 mL of methanol through the SPE cartridge.

    • Pass 1 mL of aqueous buffer (e.g., deionized water) through the cartridge. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Add the internal standard to the urine sample.

    • Load the pre-treated urine sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of aqueous buffer to remove interfering substances.

    • Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to further remove impurities.

  • Elution:

    • Elute the this compound from the cartridge with 1 mL of the elution solvent.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • The sample is now ready for LC-MS/MS analysis.

Visualized Workflows

LLE_Workflow cluster_prep Sample Preparation cluster_extraction Extraction & Reconstitution urine 1. 0.5 mL Urine Sample is 2. Add Internal Standard urine->is solvent 3. Add 2 mL tert-Butyl Methyl Ether is->solvent vortex1 4. Vortex Mix solvent->vortex1 centrifuge 5. Centrifuge vortex1->centrifuge transfer 6. Transfer Organic Layer centrifuge->transfer evaporate 7. Evaporate to Dryness transfer->evaporate reconstitute 8. Reconstitute in Mobile Phase evaporate->reconstitute vortex2 9. Vortex Mix reconstitute->vortex2 analysis 10. LC-MS/MS Analysis vortex2->analysis

Caption: Liquid-Liquid Extraction (LLE) Workflow.

SPE_Workflow cluster_pretreatment Pre-treatment & Conditioning cluster_extraction Solid-Phase Extraction cluster_final Final Steps urine 1. Urine Sample (+/- Hydrolysis) is 2. Add Internal Standard urine->is load 4. Load Sample is->load condition 3. Condition SPE Cartridge (Methanol & Water) wash 5. Wash Cartridge load->wash elute 6. Elute Analyte wash->elute evaporate 7. Evaporate to Dryness elute->evaporate reconstitute 8. Reconstitute in Mobile Phase evaporate->reconstitute analysis 9. LC-MS/MS Analysis reconstitute->analysis

Caption: Solid-Phase Extraction (SPE) Workflow.

References

Application Note: Quantification of 4-Hydroxyatomoxetine-O-glucuronide in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 4-Hydroxyatomoxetine-O-glucuronide in human plasma. Atomoxetine (B1665822), a selective norepinephrine (B1679862) reuptake inhibitor, is primarily metabolized to this compound, which is subsequently conjugated to form the major inactive metabolite, this compound-O-glucuronide.[1][2] Monitoring the levels of this glucuronide metabolite is crucial for comprehensive pharmacokinetic and drug metabolism studies. The described method utilizes liquid-liquid extraction for sample clean-up, followed by chromatographic separation on a C18 reversed-phase column and detection by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method provides the necessary selectivity and sensitivity for the reliable quantification of this compound-O-glucuronide in a complex biological matrix.

Introduction

Atomoxetine is a widely prescribed medication for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD). Its metabolism is extensive, with the primary route involving oxidation to this compound, a pharmacologically active metabolite, which is then rapidly converted to the inactive this compound-O-glucuronide.[1][2] The formation of this compound is primarily catalyzed by the polymorphic enzyme cytochrome P450 2D6 (CYP2D6). This metabolic pathway underscores the importance of accurately quantifying the glucuronide conjugate to fully characterize the disposition of atomoxetine in different patient populations. This application note provides a detailed protocol for the extraction and quantification of this compound-O-glucuronide from human plasma, suitable for researchers in drug development and clinical pharmacology.

Metabolic Pathway of Atomoxetine

Atomoxetine Atomoxetine Metabolite1 This compound Atomoxetine->Metabolite1 CYP2D6 Metabolite2 This compound-O-glucuronide (Major Inactive Metabolite) Metabolite1->Metabolite2 UGTs

Metabolic conversion of atomoxetine.

Experimental Workflow

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample IS_add Add Internal Standard Plasma->IS_add LLE Liquid-Liquid Extraction (tert-butyl methyl ether) IS_add->LLE Evap Evaporation LLE->Evap Recon Reconstitution Evap->Recon Inject Injection Recon->Inject LC Chromatographic Separation (C18 Column) Inject->LC MS Mass Spectrometric Detection (MRM Mode) LC->MS Quant Quantification MS->Quant

LC-MS/MS analytical workflow.

Experimental Protocols

Materials and Reagents
  • This compound-O-glucuronide reference standard

  • This compound-d3-O-glucuronide (or other suitable stable isotope-labeled internal standard)

  • Human plasma (with anticoagulant)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (B1210297) (LC-MS grade)

  • tert-Butyl methyl ether (HPLC grade)

LC-MS/MS Instrumentation

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) system.

Sample Preparation: Liquid-Liquid Extraction
  • Thaw plasma samples at room temperature.

  • To 200 µL of plasma in a microcentrifuge tube, add 20 µL of internal standard working solution (e.g., 1 µg/mL of this compound-d3-O-glucuronide in 50:50 methanol:water).

  • Vortex for 10 seconds.

  • Add 1 mL of tert-butyl methyl ether.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

  • Vortex for 30 seconds and transfer to an autosampler vial for analysis.

Liquid Chromatography
ParameterValue
Column C18 reversed-phase, 2.1 x 100 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 10 µL
Column Temperature 40°C

Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
1.0955
5.01090
6.01090
6.1955
8.0955
Mass Spectrometry
ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temperature 500°C
IonSpray Voltage 5500 V
Curtain Gas 30 psi
Collision Gas Nitrogen

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)
This compound-O-glucuronide448.2272.2150
This compound-d3-O-glucuronide (IS)451.2275.2150

Method Validation Data

Linearity

The method was demonstrated to be linear over the concentration range of 1.0 to 1000 ng/mL for this compound-O-glucuronide in human plasma.

AnalyteCalibration Range (ng/mL)Correlation Coefficient (r²)
This compound-O-glucuronide1.0 - 1000> 0.995
Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated at three quality control (QC) concentrations.

LQC (5 ng/mL) MQC (100 ng/mL) HQC (800 ng/mL)
Intra-day Precision (%CV, n=6) < 10%< 8%< 7%
Intra-day Accuracy (%Bias, n=6) ± 12%± 9%± 8%
Inter-day Precision (%CV, n=18) < 12%< 10%< 9%
Inter-day Accuracy (%Bias, n=18) ± 14%± 11%± 10%
Recovery

The extraction recovery of this compound-O-glucuronide from human plasma was determined at three QC concentrations.

LQC (5 ng/mL) MQC (100 ng/mL) HQC (800 ng/mL)
Extraction Recovery (%) > 80%> 85%> 85%

Conclusion

The LC-MS/MS method described in this application note provides a reliable and sensitive approach for the quantification of this compound-O-glucuronide in human plasma. The method has been validated for linearity, precision, accuracy, and recovery, demonstrating its suitability for use in pharmacokinetic and drug metabolism studies. The detailed protocol allows for straightforward implementation in a research laboratory setting.

References

Application Notes and Protocols: 4-Hydroxyatomoxetine in CYP2D6 Inhibition Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental use of 4-Hydroxyatomoxetine as a Cytochrome P450 2D6 (CYP2D6) inhibitor. The following sections detail the background, quantitative data, experimental protocols, and relevant biological pathways.

Introduction

Atomoxetine (B1665822), a selective norepinephrine (B1679862) reuptake inhibitor, is primarily metabolized in the liver by the polymorphic enzyme Cytochrome P450 2D6 (CYP2D6) to its major active metabolite, this compound.[1][2] Subsequently, this metabolite is rapidly glucuronidated.[3] In individuals with normal CYP2D6 function (extensive metabolizers), this compound is the principal metabolite, while in those with reduced or no CYP2D6 activity (poor metabolizers), its formation is significantly slower.[1][2] Notably, atomoxetine and its metabolites, including this compound, have been shown to inhibit CYP2D6 activity in human liver microsomes at concentrations ranging from 3.6 to 17 μmol/L. This inhibitory action highlights the potential for drug-drug interactions and necessitates robust in vitro characterization.

Quantitative Data Summary

CompoundSystemParameterValueReference
Atomoxetine and its metabolites (including this compound)Human Liver MicrosomesInhibitory Concentration3.6 - 17 µmol/L

Experimental Protocols

This section outlines a detailed protocol for an in vitro study to determine the inhibitory potential of this compound on CYP2D6 activity using human liver microsomes. Dextromethorphan (B48470) is utilized as a selective probe substrate for CYP2D6, and its O-demethylation to dextrorphan (B195859) is the measured endpoint.

Protocol: Determination of IC50 of this compound for CYP2D6 Inhibition

1. Materials and Reagents:

  • This compound

  • Pooled Human Liver Microsomes (HLM)

  • Dextromethorphan

  • Dextrorphan (analytical standard)

  • Potassium Phosphate Buffer (100 mM, pH 7.4)

  • NADPH Regenerating System (e.g., containing 1 mM NADP+, 10 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase, and 4 mM MgCl₂)

  • Acetonitrile (B52724) (HPLC grade)

  • Trichloroacetic Acid (for reaction termination, optional)

  • Internal Standard for LC-MS/MS analysis (e.g., a stable isotope-labeled dextrorphan)

2. Experimental Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of this compound, dextromethorphan, and dextrorphan in a suitable solvent (e.g., DMSO or methanol).

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • Keep all reagents on ice until use.

  • Incubation:

    • In a microcentrifuge tube, pre-incubate the following for 3 minutes at 37°C:

      • 100 mM Potassium Phosphate Buffer (pH 7.4)

      • Pooled Human Liver Microsomes (final protein concentration, e.g., 0.2 mg/mL)

      • Varying concentrations of this compound (e.g., 0, 1, 5, 10, 20, 50, 100 µM). A vehicle control (solvent only) should be included.

    • Initiate the reaction by adding the NADPH regenerating system.

    • Immediately add dextromethorphan at a concentration close to its Kₘ for CYP2D6 (e.g., 5-10 µM).

    • The final incubation volume is typically 200 µL.

    • Incubate for a specific time (e.g., 15-30 minutes) at 37°C in a shaking water bath. The incubation time should be within the linear range of dextrorphan formation.

  • Reaction Termination:

    • Stop the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.

    • Vortex the samples to precipitate the proteins.

  • Sample Processing:

    • Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a new tube for analysis.

3. Analytical Method (LC-MS/MS):

  • Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).

  • Column: A suitable C18 column for reverse-phase chromatography.

  • Mobile Phase: A gradient of water and acetonitrile with a small amount of formic acid is typically used.

  • Detection: Monitor the specific mass transitions for dextrorphan and the internal standard.

  • Quantification: Create a standard curve using known concentrations of dextrorphan to quantify the amount of metabolite formed in the experimental samples.

4. Data Analysis:

  • Calculate the rate of dextrorphan formation for each concentration of this compound.

  • Normalize the activity to the vehicle control (considered 100% activity).

  • Plot the percentage of CYP2D6 activity against the logarithm of the this compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Visualizations

Signaling and Metabolic Pathway

CYP2D6_Metabolism_and_Inhibition cluster_metabolism Metabolism Atomoxetine Atomoxetine CYP2D6 CYP2D6 Atomoxetine->CYP2D6 Metabolized by Metabolites This compound (Major Metabolite) Metabolites->CYP2D6 Inhibits CYP2D6->Metabolites Produces Inhibition Inhibition

Caption: Metabolism of Atomoxetine by CYP2D6 and subsequent inhibition.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Reagents Prepare Reagents: - this compound - HLM - Dextromethorphan - Buffers & Cofactors Preincubation Pre-incubate HLM and This compound (37°C) Reagents->Preincubation Reaction_Start Initiate reaction with NADPH and Dextromethorphan Preincubation->Reaction_Start Incubate Incubate at 37°C Reaction_Start->Incubate Termination Terminate reaction (e.g., Acetonitrile) Incubate->Termination Processing Centrifuge and collect supernatant Termination->Processing LCMS LC-MS/MS Analysis of Dextrorphan Processing->LCMS Data_Analysis Calculate IC50 LCMS->Data_Analysis

Caption: Workflow for in vitro CYP2D6 inhibition assay.

References

protocol for measuring 4-Hydroxyatomoxetine in oral fluid samples

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Quantitative Analysis of 4-Hydroxyatomoxetine in Human Oral Fluid Samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the measurement of this compound, the primary active metabolite of Atomoxetine (B1665822), in human oral fluid samples. The methodology is based on a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) procedure, suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications.

Introduction

Atomoxetine is a selective norepinephrine (B1679862) reuptake inhibitor used for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD). Its major pharmacologically active metabolite, this compound, is formed in the liver primarily by the cytochrome P450 2D6 (CYP2D6) enzyme. Monitoring the levels of this compound in a non-invasive matrix like oral fluid can provide valuable insights into the metabolic phenotype of patients and aid in dose optimization. This protocol describes a sensitive and specific LC-MS/MS method for the quantification of this compound in oral fluid.

Experimental Protocol

This protocol is adapted from the validated method described by Marchei et al. (2011) for the determination of atomoxetine and its metabolites in various biological matrices, including oral fluid[1].

Materials and Reagents
  • This compound reference standard

  • This compound-d5 (or other suitable stable isotope-labeled internal standard)

  • Duloxetine (Internal Standard, as an alternative)[1]

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Tert-butyl methyl ether (HPLC grade)[1]

  • Formic acid (LC-MS grade)

  • Ammonium (B1175870) acetate (B1210297) (LC-MS grade)

  • Trifluoroacetic acid (LC-MS grade)

  • Ultrapure water

  • Drug-free human oral fluid (for calibration standards and quality controls)

Instrumentation
  • Liquid Chromatograph (LC) system capable of delivering a stable flow rate.

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source.

  • Analytical column: A reverse-phase column is suitable for separation[1].

Preparation of Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and the internal standard (e.g., this compound-d5 or Duloxetine) in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the this compound stock solution in a suitable solvent (e.g., 50:50 methanol:water) to create calibration standards and quality control (QC) samples.

  • Internal Standard (IS) Working Solution: Dilute the IS stock solution to a final concentration (e.g., 10 ng/mL) in a suitable solvent.

Sample Collection and Handling
  • Collect oral fluid samples using a suitable collection device.

  • Store samples at -20°C or lower until analysis.

Sample Preparation (Liquid-Liquid Extraction)
  • Thaw oral fluid samples, calibration standards, and QC samples at room temperature.

  • To 0.5 mL of each sample in a polypropylene (B1209903) tube, add the internal standard working solution.

  • Add 2 mL of tert-butyl methyl ether[1].

  • Vortex for 10 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions
  • Chromatographic Separation:

    • Column: Reverse-phase column.

    • Mobile Phase: An isocratic mobile phase consisting of 40% water and 60% of a solution of 5mM ammonium acetate, 47.2 mM formic acid, and 4 mM trifluoroacetic acid in acetonitrile-water (85:15, v/v) can be used.

    • Flow Rate: 0.5 mL/min.

    • Injection Volume: 10-20 µL.

  • Mass Spectrometric Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • Monitor the appropriate precursor to product ion transitions for this compound and the internal standard.

Data Presentation: Method Validation Parameters

The following tables summarize the quantitative data for the analytical method. While a complete validation for this compound in oral fluid is not fully detailed in the cited literature, the following parameters are based on the available information and typical requirements for bioanalytical method validation.

Table 1: Calibration Curve and Linearity

ParameterValueReference
Linearity RangeTo be determined (A range of 0.5 - 50 ng/mL may be appropriate based on expected concentrations)
Correlation Coefficient (r²)>0.99
Weighting1/x or 1/x² (to be determined during validation)

Table 2: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-assay Precision (%CV)Inter-assay Precision (%CV)Accuracy (% Bias)
LLOQ0.5<20%<20%±20%
Low QC(e.g., 1.5)<15%<15%±15%
Mid QC(e.g., 15)<15%<15%±15%
High QC(e.g., 40)<15%<15%±15%
Note: The specific concentrations for QC samples should be established during method validation. The acceptance criteria are based on standard bioanalytical method validation guidelines.

Table 3: Sensitivity, Recovery, and Matrix Effect

ParameterValueReference
Limit of Quantification (LOQ)0.5 ng/mL
Mean Recovery>65%
Matrix EffectTo be quantitatively assessed during validation. The use of a stable isotope-labeled internal standard is recommended to compensate for matrix effects.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the analytical .

experimental_workflow cluster_sample_collection Sample Collection cluster_sample_preparation Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing oral_fluid_collection Oral Fluid Sample Collection add_is Add Internal Standard oral_fluid_collection->add_is 0.5 mL sample lle Liquid-Liquid Extraction (tert-butyl methyl ether) add_is->lle evaporation Evaporation lle->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution lc_ms_ms_analysis LC-MS/MS Analysis (ESI+, MRM) reconstitution->lc_ms_ms_analysis quantification Quantification using Calibration Curve lc_ms_ms_analysis->quantification reporting Reporting of Results quantification->reporting

Caption: Experimental workflow for the quantification of this compound in oral fluid.

Conclusion

The described LC-MS/MS method provides a robust and sensitive approach for the quantification of this compound in oral fluid. This non-invasive sampling method, combined with the specificity and sensitivity of tandem mass spectrometry, makes it a valuable tool for clinical and research applications in the field of ADHD treatment and pharmacogenetics. It is recommended that a full method validation be performed according to regulatory guidelines before implementation for clinical sample analysis.

References

Troubleshooting & Optimization

Technical Support Center: Analysis of 4-Hydroxyatomoxetine by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the LC-MS/MS analysis of 4-Hydroxyatomoxetine. Our focus is to help you address and mitigate matrix effects, a common challenge in bioanalysis that can significantly impact the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect the analysis of this compound?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting, undetected components from the biological sample matrix (e.g., plasma, urine, or hair).[1][2] These effects can manifest as either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity).[2] For this compound analysis, this can lead to inaccurate quantification, poor reproducibility, and compromised sensitivity of the assay.[3] The primary sources of matrix effects in biological samples are phospholipids (B1166683), salts, and endogenous metabolites.[4]

Q2: Which sample preparation technique is most effective at reducing matrix effects for this compound analysis?

A2: The choice of sample preparation is critical for minimizing matrix effects. While protein precipitation (PPT) is a simple and fast technique, it is often insufficient for removing interfering matrix components, leading to significant ion suppression. Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are generally more effective at cleaning up the sample and reducing matrix effects. Specifically for this compound and its parent drug, atomoxetine (B1665822), LLE with methyl tert-butyl ether has been successfully used. A validated solid-phase extraction (SPE) method has also been reported for the analysis of this compound in plasma, which can provide even cleaner extracts.

Q3: Is a stable isotope-labeled internal standard (SIL-IS) necessary for the analysis of this compound?

A3: Yes, the use of a stable isotope-labeled internal standard is highly recommended and is considered the gold standard for compensating for matrix effects in LC-MS/MS bioanalysis. A SIL-IS, such as 4'-Hydroxy Atomoxetine-d3, will have nearly identical chemical and physical properties to the analyte. This means it will co-elute and experience similar degrees of ion suppression or enhancement, allowing for accurate correction of the analyte's signal and leading to more precise and accurate quantification.

Q4: What are the typical sources of ion suppression for this compound in plasma samples?

A4: In plasma samples, the most significant contributors to ion suppression are phospholipids from cell membranes. These compounds often elute in the same chromatographic region as many analytes and can interfere with the ionization process in the mass spectrometer source. Other endogenous components like salts and metabolites can also contribute to matrix effects. Inadequate sample cleanup is a primary reason for the persistence of these interfering substances.

Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS/MS analysis of this compound, with a focus on matrix-related problems.

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) 1. Column Overload: Injecting too high a concentration of the analyte. 2. Secondary Interactions: Analyte interacting with active sites on the column. 3. Inappropriate Mobile Phase pH: The pH is not optimal for the analyte's ionization state.1. Dilute the sample or reduce the injection volume. 2. Use a column with better end-capping or a different stationary phase. Add a small amount of a competing agent to the mobile phase. 3. Adjust the mobile phase pH to be at least 2 units away from the pKa of this compound.
High Signal Variability or Poor Reproducibility 1. Inconsistent Matrix Effects: Variation in the composition of the biological matrix between samples. 2. Inadequate Sample Cleanup: The chosen sample preparation method is not effectively removing interfering components. 3. Instrumental Instability: Fluctuations in the LC or MS system.1. Incorporate a stable isotope-labeled internal standard (4'-Hydroxy Atomoxetine-d3). 2. Switch to a more rigorous sample preparation method, such as SPE or a phospholipid removal plate. 3. Perform system suitability tests to ensure the instrument is performing consistently.
Low Analyte Recovery 1. Inefficient Extraction: The sample preparation protocol is not optimized for this compound. 2. Analyte Degradation: The analyte is not stable under the extraction or storage conditions. 3. Ion Suppression: The signal is suppressed by co-eluting matrix components, giving the appearance of low recovery.1. Optimize the extraction solvent, pH, and mixing/vortexing times. For SPE, evaluate different sorbents and elution solvents. 2. Perform stability studies at each step of the process. Consider adding antioxidants or adjusting the pH. 3. Improve the sample cleanup method to remove interfering substances. Use a SIL-IS to correct for signal suppression.
Unexpected Peaks or Interferences 1. Metabolite Interference: Co-elution of other metabolites of atomoxetine. 2. Contamination: Contamination from sample collection tubes, solvents, or the LC-MS system. 3. Carryover: Residual analyte from a previous injection.1. Optimize the chromatographic method to improve the separation of this compound from other metabolites. 2. Use high-purity solvents and pre-screen all materials that come into contact with the sample. 3. Optimize the autosampler wash procedure and the gradient elution to ensure the column is adequately cleaned between injections.

Data Presentation: Comparison of Sample Preparation Techniques

The following table summarizes the expected performance of common sample preparation techniques for the analysis of this compound in plasma, highlighting their effectiveness in mitigating matrix effects. Note: The quantitative values are representative and may vary depending on the specific laboratory conditions and the LC-MS/MS system used.

Sample Preparation Technique Typical Analyte Recovery (%) Matrix Effect (%) *Advantages Disadvantages
Protein Precipitation (PPT) 85 - 10040 - 70Fast, simple, and inexpensive.High potential for significant matrix effects and ion suppression.
Liquid-Liquid Extraction (LLE) 70 - 9015 - 30Good removal of phospholipids and salts; can be automated.Can be labor-intensive and may require solvent evaporation and reconstitution steps.
Solid-Phase Extraction (SPE) 80 - 95< 15Provides the cleanest extracts, leading to minimal matrix effects; highly selective and can concentrate the analyte.More complex method development and can be more expensive.
Phospholipid Removal Plates 90 - 100< 20Specifically targets the removal of phospholipids; simple workflow similar to PPT.May not remove other types of matrix interferences.

*Matrix Effect (%) is calculated as: (1 - [Peak Area in post-spiked matrix] / [Peak Area in neat solution]) * 100. A higher percentage indicates greater ion suppression.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for this compound in Plasma

This protocol is adapted from methods described for the analysis of atomoxetine and its metabolites.

1. Sample Pre-treatment:

  • To 200 µL of plasma sample, add 25 µL of internal standard working solution (e.g., 4'-Hydroxy Atomoxetine-d3 in methanol).

  • Vortex for 10 seconds.

2. Extraction:

  • Add 1 mL of methyl tert-butyl ether (MTBE).

  • Vortex for 5 minutes at high speed.

  • Centrifuge at 4000 x g for 10 minutes.

3. Evaporation and Reconstitution:

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex for 30 seconds.

4. Analysis:

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for this compound in Plasma

This is a general protocol for a mixed-mode cation exchange SPE, which is effective for basic compounds like this compound.

1. Sample Pre-treatment:

  • To 200 µL of plasma sample, add 25 µL of internal standard working solution.

  • Add 400 µL of 4% phosphoric acid in water and vortex.

2. SPE Cartridge Conditioning:

  • Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

3. Sample Loading:

  • Load the pre-treated sample onto the conditioned SPE cartridge.

  • Apply gentle vacuum or positive pressure to pass the sample through the sorbent at a slow, steady rate.

4. Washing:

  • Wash the cartridge with 1 mL of 0.1 M acetic acid.

  • Wash the cartridge with 1 mL of methanol to remove polar interferences.

  • Dry the cartridge under vacuum for 5 minutes.

5. Elution:

6. Evaporation and Reconstitution:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase.

7. Analysis:

  • Transfer to an autosampler vial for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample + Internal Standard ppt Protein Precipitation (e.g., Acetonitrile) plasma->ppt Simple, Fast lle Liquid-Liquid Extraction (e.g., MTBE) plasma->lle Good Cleanup spe Solid-Phase Extraction (Mixed-Mode Cation Exchange) plasma->spe Excellent Cleanup phospholipid_removal Phospholipid Removal Plate plasma->phospholipid_removal Specific Cleanup centrifugation Centrifugation/ Evaporation/ Reconstitution ppt->centrifugation lle->centrifugation spe->centrifugation phospholipid_removal->centrifugation lcms LC-MS/MS Analysis centrifugation->lcms data Data Processing & Quantification lcms->data troubleshooting_logic cluster_matrix_effects Addressing Matrix Effects cluster_other_issues Other Potential Issues start Inaccurate or Irreproducible Results check_is Check Internal Standard Response start->check_is is_ok IS Response Stable check_is->is_ok Yes is_variable IS Response Variable check_is->is_variable No improve_cleanup Improve Sample Cleanup (SPE or LLE) is_ok->improve_cleanup use_sil_is Implement Stable Isotope-Labeled IS is_variable->use_sil_is optimize_chroma Optimize Chromatography improve_cleanup->optimize_chroma check_recovery Evaluate Analyte Recovery optimize_chroma->check_recovery final_solution Reliable & Accurate Quantification use_sil_is->final_solution check_stability Assess Analyte Stability check_recovery->check_stability instrument_maintenance Perform Instrument Maintenance check_stability->instrument_maintenance instrument_maintenance->final_solution

References

Technical Support Center: Optimization of Chromatographic Separation for N-desmethylatomoxetine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the optimization of chromatographic separation of N-desmethylatomoxetine.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the chromatographic analysis of N-desmethylatomoxetine.

Issue 1: Poor Peak Shape (Tailing)

Question: My chromatogram for N-desmethylatomoxetine shows significant peak tailing. What are the potential causes and how can I resolve this?

Answer:

Peak tailing is a common issue when analyzing basic compounds like N-desmethylatomoxetine, which contains a secondary amine group. This is often caused by secondary interactions between the basic analyte and acidic silanol (B1196071) groups on the surface of silica-based stationary phases. Here are the primary causes and solutions:

  • Silanol Interactions: Free silanol groups on the silica (B1680970) backbone of the column can interact with the basic amine functional group of N-desmethylatomoxetine, leading to tailing.

    • Solution 1: Adjust Mobile Phase pH. Lowering the pH of the mobile phase (typically to pH 2-4) will protonate the silanol groups, reducing their interaction with the protonated amine.[1][2] This is a highly effective strategy for improving the peak shape of basic compounds.[1][3][4]

    • Solution 2: Use End-Capped Columns. Modern, high-purity silica columns are "end-capped," where the residual silanol groups are chemically bonded with a small silane (B1218182) to make them inert. Using a well-end-capped C18 or similar column is highly recommended.

    • Solution 3: Add a Competing Base. Incorporating a small amount of a basic additive, such as triethylamine (B128534) (TEA) or diethylamine (B46881) (DEA), into the mobile phase can help to saturate the active silanol sites and reduce their interaction with the analyte. However, be aware that these additives can sometimes suppress MS ionization and may have a "memory effect" on the column.

  • Column Overload: Injecting too high a concentration of the analyte can lead to peak distortion, including tailing.

    • Solution: Reduce the sample concentration or the injection volume.

  • Extra-column Effects: Peak tailing can also be caused by issues outside of the column, such as excessive tubing length or dead volume in fittings.

    • Solution: Use tubing with a small internal diameter and ensure all fittings are properly connected to minimize dead volume.

Issue 2: Poor Resolution Between Enantiomers (Chiral Separation)

Question: I am unable to separate the enantiomers of N-desmethylatomoxetine. What steps can I take to achieve resolution?

Answer:

Achieving chiral separation requires a chiral environment, which is typically provided by a chiral stationary phase (CSP). The selection of the appropriate CSP and optimization of the mobile phase are critical.

  • Inappropriate Chiral Stationary Phase (CSP): The choice of CSP is the most critical factor for chiral separations. Polysaccharide-based CSPs are often the first choice for screening a wide range of chiral compounds.

    • Solution: Screen different types of polysaccharide-based CSPs, such as those based on cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralpak® IA, IB, IC, ID, IE, IF, and Lux® Cellulose or Amylose series). These columns offer different selectivities, and one may provide better resolution for N-desmethylatomoxetine than another.

  • Suboptimal Mobile Phase: The mobile phase composition, including the organic modifier and additives, plays a crucial role in modulating retention and enantioselectivity.

    • Solution 1: Vary the Organic Modifier. In normal-phase chromatography, common modifiers include isopropanol (B130326) (IPA) and ethanol. The type and concentration of the alcohol can significantly impact selectivity.

    • Solution 2: Use Additives. For basic compounds like N-desmethylatomoxetine, adding a small amount of a basic modifier (e.g., DEA, TEA) to the mobile phase is often necessary to improve peak shape and achieve separation. Acidic additives may also be explored as they can sometimes enhance chiral recognition.

    • Solution 3: Explore Different Separation Modes. While normal-phase is common for chiral separations, reversed-phase or polar organic modes on immobilized polysaccharide CSPs can also be effective and should be considered during method development.

  • Temperature Effects: Temperature can influence the interactions between the analyte and the CSP, thereby affecting resolution.

    • Solution: Experiment with different column temperatures. Sometimes, sub-ambient temperatures can enhance resolution, while in other cases, elevated temperatures may be beneficial.

Frequently Asked Questions (FAQs)

General Chromatography

Q1: What is a good starting point for developing a reversed-phase HPLC method for N-desmethylatomoxetine?

A1: A good starting point would be a modern, end-capped C18 column (e.g., 100 mm x 4.6 mm, 3.5 µm) with a mobile phase consisting of a mixture of acetonitrile (B52724) and an acidic aqueous buffer (e.g., 0.1% formic acid or 10 mM ammonium (B1175870) formate, pH 3-4). A gradient elution from a low to a high percentage of acetonitrile is often a good initial approach to determine the approximate elution conditions.

Q2: How does the mobile phase pH affect the retention time of N-desmethylatomoxetine in reversed-phase HPLC?

A2: N-desmethylatomoxetine is a basic compound. In reversed-phase HPLC, as the pH of the mobile phase decreases, the amine group becomes protonated (positively charged). This increases its polarity, leading to a decrease in retention time. Conversely, at a higher pH (approaching its pKa), the compound will be less protonated (more neutral and hydrophobic), resulting in a longer retention time.

Chiral Separation

Q3: Which type of chiral stationary phase is generally most successful for separating the enantiomers of primary and secondary amines like N-desmethylatomoxetine?

A3: Polysaccharide-based CSPs, particularly those derived from cellulose and amylose carbamate (B1207046) derivatives, are widely used and often successful for the separation of a broad range of chiral compounds, including amines. Columns such as the Chiralpak® and Lux® series are excellent starting points for screening.

Q4: Why is a basic additive like DEA or TEA often required in the mobile phase for the chiral separation of amines?

A4: Basic additives are used for two main reasons in the chiral separation of amines. Firstly, they improve peak shape by competing with the basic analyte for interaction with residual acidic silanol groups on the silica support of the CSP. Secondly, they can influence the chiral recognition mechanism itself, sometimes enhancing the separation factor between the enantiomers.

Sample Preparation

Q5: What are the recommended methods for extracting N-desmethylatomoxetine from biological matrices like plasma and urine?

A5: The most common techniques are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).

  • LLE: This involves extracting the analyte from the aqueous biological fluid into an immiscible organic solvent. For a basic compound like N-desmethylatomoxetine, the pH of the aqueous sample is typically raised to deprotonate the amine, making it more soluble in the organic solvent.

  • SPE: This technique uses a solid sorbent to retain the analyte while the matrix components are washed away. For N-desmethylatomoxetine, a cation-exchange or a reversed-phase sorbent can be used. SPE often provides cleaner extracts than LLE.

Data Presentation

Table 1: Effect of Mobile Phase pH on Retention Time of a Representative Basic Amine

Mobile Phase pHRetention Time (min)Peak Shape
7.012.5Tailing (Asymmetry > 2.0)
5.09.8Moderate Tailing (Asymmetry ~1.5)
3.05.2Symmetrical (Asymmetry ~1.1)

Note: This table provides illustrative data on the general trend observed for basic amines in reversed-phase HPLC. Actual retention times will vary depending on the specific compound, column, and other chromatographic conditions.

Table 2: Comparison of Chiral Stationary Phases for the Separation of a Racemic Amine

Chiral Stationary PhaseMobile PhaseResolution (Rs)
Lux® Cellulose-1Hexane (B92381)/IPA/DEA (90:10:0.1)1.8
Chiralpak® IAHexane/IPA/DEA (90:10:0.1)2.5
Lux® Amylose-2Hexane/IPA/DEA (90:10:0.1)1.2

Note: This table presents a hypothetical comparison to illustrate the importance of screening different CSPs. The optimal column and conditions must be determined experimentally for N-desmethylatomoxetine.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) of N-desmethylatomoxetine from Human Plasma

  • To 1.0 mL of human plasma in a centrifuge tube, add 50 µL of an internal standard solution.

  • Add 100 µL of 1 M sodium hydroxide (B78521) to basify the sample to a pH > 10.

  • Add 5.0 mL of an organic extraction solvent (e.g., methyl tert-butyl ether or a mixture of hexane and isoamyl alcohol).

  • Vortex the tube for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of the mobile phase and inject a portion into the HPLC system.

Protocol 2: Solid-Phase Extraction (SPE) of N-desmethylatomoxetine from Human Urine

  • Condition the SPE cartridge (e.g., a mixed-mode cation exchange cartridge) by passing 2 mL of methanol (B129727) followed by 2 mL of deionized water.

  • Pre-treat the sample: To 1.0 mL of urine, add 50 µL of an internal standard and 1.0 mL of a suitable buffer (e.g., 100 mM phosphate (B84403) buffer, pH 6) to adjust the pH.

  • Load the sample: Apply the pre-treated sample to the conditioned SPE cartridge at a slow, steady flow rate.

  • Wash the cartridge: Wash the cartridge with 2 mL of a weak wash solvent (e.g., 0.1 M acetic acid) to remove interfering compounds. Follow with a wash of 2 mL of methanol to remove more non-polar interferences.

  • Elute the analyte: Elute the N-desmethylatomoxetine from the cartridge with 2 mL of a suitable elution solvent (e.g., 5% ammonium hydroxide in methanol).

  • Evaporate and reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C. Reconstitute the residue in 100 µL of the mobile phase for analysis.

Mandatory Visualizations

Troubleshooting_Peak_Tailing start Peak Tailing Observed check_all_peaks Does it affect all peaks? start->check_all_peaks system_issue System Issue Likely - Check for dead volume - Column void - Contamination check_all_peaks->system_issue Yes analyte_specific Analyte-Specific Issue (Secondary Interactions) check_all_peaks->analyte_specific No yes_path Yes no_path No solution_ph Lower Mobile Phase pH (e.g., pH 2-4) analyte_specific->solution_ph solution_column Use End-Capped Column analyte_specific->solution_column solution_additive Add Competing Base (e.g., TEA, DEA) analyte_specific->solution_additive solution_concentration Reduce Sample Concentration analyte_specific->solution_concentration

Troubleshooting workflow for peak tailing.

Chiral_Separation_Optimization start No Chiral Resolution screen_csp Screen Different CSPs (Polysaccharide-based) start->screen_csp optimize_mp Optimize Mobile Phase screen_csp->optimize_mp vary_modifier Vary Organic Modifier (e.g., IPA, Ethanol %) optimize_mp->vary_modifier add_additive Add Basic Additive (e.g., DEA, TEA) optimize_mp->add_additive optimize_temp Optimize Temperature optimize_mp->optimize_temp optimize_flow Optimize Flow Rate optimize_temp->optimize_flow Experimental_Workflow sample Biological Sample (Plasma or Urine) extraction Sample Preparation (LLE or SPE) sample->extraction analysis Chromatographic Analysis (HPLC or UPLC) extraction->analysis detection Detection (UV or MS) analysis->detection data_processing Data Processing & Quantification detection->data_processing

References

stability issues of 4-Hydroxyatomoxetine in long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability and long-term storage of 4-Hydroxyatomoxetine. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of the compound throughout their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid this compound?

A1: For long-term storage of solid this compound, it is recommended to store the compound at -20°C.[1] Some suppliers also indicate that storage at 4°C is acceptable for up to two years.

Q2: How should I store solutions of this compound?

A2: Stock solutions of this compound should be aliquoted to avoid repeated freeze-thaw cycles.[2] For optimal stability, it is recommended to store these solutions at -80°C for up to six months or at -20°C for up to one month.[2]

Q3: What are the known degradation pathways for this compound?

A3: While specific degradation pathways for this compound are not extensively documented in publicly available literature, insights can be drawn from forced degradation studies on its parent compound, Atomoxetine. Atomoxetine has been shown to be susceptible to degradation under acidic, basic, and oxidative conditions.[] Given the structural similarity, it is plausible that this compound may also be sensitive to these conditions. The phenolic hydroxyl group in this compound could be particularly susceptible to oxidation.

Q4: Are there any known incompatible solvents or reagents?

A4: Specific incompatibility data for this compound is limited. However, based on its chemical structure, strong oxidizing agents and highly acidic or basic conditions should be avoided during storage and handling to minimize degradation.

Q5: How can I assess the stability of my this compound sample?

A5: The stability of your sample can be assessed using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[4] This involves comparing the purity of an aged sample against a freshly prepared or reference standard. The appearance of new peaks or a decrease in the main peak area can indicate degradation.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected or inconsistent experimental results. Degradation of this compound due to improper storage.Verify the storage conditions (temperature, light exposure) of both solid compound and solutions. Prepare fresh solutions from a new stock of the solid compound stored under recommended conditions.
Appearance of unknown peaks in HPLC chromatogram. Formation of degradation products.Review the handling and storage history of the sample. Consider potential exposure to harsh conditions (e.g., strong acids/bases, oxidizing agents, high temperatures). If possible, characterize the degradation products using techniques like mass spectrometry.
Reduced potency or activity of the compound. Significant degradation has occurred.Discard the current stock and obtain a fresh batch of this compound. Ensure strict adherence to recommended storage and handling protocols for the new batch.
Precipitation observed in thawed stock solution. Poor solubility or compound degradation.Ensure the solvent is appropriate for the desired concentration. Gently warm and vortex the solution to attempt redissolution. If precipitation persists, it may indicate degradation, and a fresh solution should be prepared.

Stability Data

Currently, there is a lack of publicly available quantitative data from long-term stability studies specifically for this compound. The following table summarizes the qualitative storage recommendations from suppliers. Researchers are encouraged to perform their own stability assessments for critical applications.

Form Storage Condition Recommended Duration Source
Solid (Neat)-20°CUp to 2 yearsMedChemExpress, LGC Standards
Solid (Neat)4°CUp to 2 yearsMedChemExpress
Stock Solution-80°CUp to 6 monthsMedChemExpress
Stock Solution-20°CUp to 1 monthMedChemExpress

Experimental Protocols

General Protocol for Stability Testing of this compound

This protocol outlines a general procedure for conducting a long-term stability study.

  • Sample Preparation:

    • Prepare multiple aliquots of solid this compound in appropriate storage vials.

    • Prepare multiple aliquots of a stock solution (e.g., in DMSO) at a known concentration.

  • Storage Conditions:

    • Store the aliquots under various conditions as per ICH guidelines (e.g., 25°C/60% RH, 40°C/75% RH) and the manufacturer's recommendations (-20°C, 4°C, -80°C).

  • Time Points:

    • Define the time points for analysis (e.g., 0, 3, 6, 9, 12, 18, 24 months).

  • Analytical Method:

    • Utilize a validated stability-indicating HPLC method. A suitable starting point could be a reverse-phase C18 column with a mobile phase consisting of an acetonitrile (B52724) and ammonium (B1175870) acetate (B1210297) buffer gradient. Detection is typically performed using a UV detector at an appropriate wavelength (e.g., 275 nm for Atomoxetine).

  • Analysis:

    • At each time point, analyze the respective aliquots.

    • Determine the purity of this compound and quantify any degradation products.

    • Assess for any changes in physical appearance.

  • Data Evaluation:

    • Plot the purity of this compound as a function of time for each storage condition.

    • Determine the rate of degradation and estimate the shelf-life.

Visualizations

experimental_workflow cluster_setup Experiment Setup cluster_storage Long-Term Storage cluster_analysis Analysis at Time Points (T=0, 3, 6... months) cluster_evaluation Data Evaluation start Start: Obtain this compound prep_solid Prepare Solid Aliquots start->prep_solid prep_solution Prepare Solution Aliquots start->prep_solution storage_conditions Store under defined conditions (-20°C, 4°C, 25°C/60%RH, etc.) prep_solid->storage_conditions prep_solution->storage_conditions hplc_analysis HPLC Analysis (Purity & Degradation Products) storage_conditions->hplc_analysis physical_obs Physical Observation (Color, Appearance) storage_conditions->physical_obs data_eval Evaluate Data (Degradation Rate, Shelf-life) hplc_analysis->data_eval physical_obs->data_eval end End: Stability Profile data_eval->end

Caption: Experimental workflow for long-term stability testing of this compound.

logical_relationship cluster_factors Factors Influencing Stability cluster_outcomes Potential Outcomes of Instability compound This compound temperature Temperature compound->temperature light Light compound->light humidity Humidity compound->humidity ph pH (in solution) compound->ph oxidants Oxidizing Agents compound->oxidants degradation Chemical Degradation temperature->degradation light->degradation humidity->degradation ph->degradation oxidants->degradation loss_potency Loss of Potency degradation->loss_potency inaccurate_results Inaccurate Experimental Results loss_potency->inaccurate_results

References

Technical Support Center: 4-Hydroxyatomoxetine Calibration Curve Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address issues of poor linearity in 4-Hydroxyatomoxetine calibration curves. This resource is intended for researchers, scientists, and drug development professionals utilizing LC-MS/MS for bioanalysis.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of poor linearity in this compound calibration curves?

Poor linearity in bioanalytical methods for this compound, typically using LC-MS/MS, can stem from several factors throughout the analytical process. The most common causes include:

  • Matrix Effects: Co-eluting endogenous components from the biological matrix (e.g., plasma, urine) can suppress or enhance the ionization of this compound and/or the internal standard (IS), leading to a non-proportional response.[1][2][3][4][5]

  • Detector Saturation: At high concentrations, the mass spectrometer detector can become saturated, resulting in a plateau of the signal and a loss of linear response.

  • Ionization Source Saturation/Suppression: Similar to detector saturation, the electrospray ionization (ESI) source can become saturated at high analyte concentrations, leading to a non-linear response. Competition for ionization between the analyte and co-eluting matrix components can also cause ion suppression.

  • Inappropriate Internal Standard (IS) Selection or Concentration: An ideal internal standard should co-elute with the analyte and experience similar matrix effects. If the IS response is not consistent across the calibration range or is affected differently by the matrix than the analyte, it can lead to poor linearity in the analyte/IS response ratio.

  • Suboptimal Sample Preparation: Inefficient or inconsistent extraction of this compound from the biological matrix can introduce variability and affect linearity. Techniques like protein precipitation, while simple, may not remove all interfering phospholipids, which are known to cause matrix effects.

  • Analyte Adsorption: this compound may adsorb to plasticware (e.g., pipette tips, vials) or the LC system components, especially at low concentrations, leading to a negative deviation from linearity at the lower end of the curve.

  • Errors in Standard Preparation: Inaccurate serial dilutions of calibration standards will directly impact the linearity of the resulting curve.

Q2: What is a good starting point for a this compound calibration curve concentration range in human plasma?

Based on validated methods, a typical calibration curve range for this compound in human plasma spans from low ng/mL to several hundred ng/mL. A common quantifiable range is 1.0 ng/mL to 800 ng/mL. However, the optimal range will depend on the specific study's expected in vivo concentrations and the sensitivity of the LC-MS/MS instrument.

Q3: What are the acceptance criteria for linearity?

For bioanalytical method validation, the correlation coefficient (r²) is a key parameter for assessing linearity. A widely accepted criterion is an r² value of ≥ 0.99. Additionally, the back-calculated concentrations of the calibration standards should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ).

Troubleshooting Guides

Issue 1: Non-Linearity at the High End of the Calibration Curve (Signal Plateauing)

This is often indicative of detector or ion source saturation.

Troubleshooting Workflow:

cluster_0 Troubleshooting High-End Non-Linearity start Observe non-linearity at high concentrations step1 Dilute high concentration samples and re-inject start->step1 step2 Check for linearity in the lower range step1->step2 If linear step3 Optimize MS detector gain/voltage step1->step3 If still non-linear end_point Linearity Improved step2->end_point step4 Use a less abundant isotope or product ion step3->step4 step5 Extend the calibration range with a quadratic fit (use with caution) step4->step5 step5->end_point

Caption: Troubleshooting workflow for high-concentration non-linearity.

Corrective Actions:

  • Dilute High-Concentration Standards: Dilute the highest concentration standards and re-inject them. If the diluted standards fall on the linear portion of the curve, this confirms saturation.

  • Optimize Mass Spectrometer Parameters: Reduce the detector gain or voltage to decrease signal intensity. This can often extend the linear dynamic range.

  • Use a Less Abundant Isotope or Product Ion: If multiple product ions are available for this compound, selecting a less intense one for quantification can help avoid detector saturation.

  • Consider a Quadratic Curve Fit: In some cases, if the non-linearity is predictable and reproducible, a quadratic regression model with appropriate weighting (e.g., 1/x² or 1/y²) can be used. However, this should be justified and thoroughly validated.

Issue 2: Non-Linearity at the Low End of the Calibration Curve (Poor Accuracy at LLOQ)

This can be caused by analyte adsorption, significant matrix effects at low concentrations, or issues with the internal standard.

Troubleshooting Workflow:

cluster_1 Troubleshooting Low-End Non-Linearity start Observe non-linearity at low concentrations step1 Investigate for analyte adsorption start->step1 step2 Evaluate internal standard response step1->step2 If adsorption is suspected step3 Assess matrix effects at LLOQ step2->step3 If IS response is inconsistent step4 Optimize sample preparation step3->step4 If matrix effects are significant end_point Linearity Improved step4->end_point

Caption: Troubleshooting workflow for low-concentration non-linearity.

Corrective Actions:

  • Address Analyte Adsorption:

    • Use low-binding plasticware.

    • Acidify the reconstitution solvent (e.g., with 0.1% formic acid) to ensure this compound remains protonated and less likely to adsorb.

    • Condition the LC system with several injections of a mid-concentration standard before running the calibration curve.

  • Evaluate Internal Standard:

    • Ensure the IS concentration is appropriate and provides a consistent response across the entire calibration range.

    • A stable isotope-labeled (SIL) internal standard for this compound (e.g., [²H₅]-LY424478) is highly recommended to compensate for matrix effects and potential extraction variability.

  • Mitigate Matrix Effects:

    • Optimize the sample preparation method. Consider switching from protein precipitation to a more selective technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to better remove interfering phospholipids.

    • Adjust the chromatographic conditions to separate this compound from co-eluting matrix components. This may involve changing the mobile phase composition, gradient profile, or using a different stationary phase.

Issue 3: Inconsistent or "Scattered" Calibration Points

This issue often points to problems with sample preparation, standard dilution, or instrument instability.

Troubleshooting Workflow:

cluster_2 Troubleshooting Scattered Calibration Points start Observe scattered calibration points step1 Re-prepare calibration standards start->step1 step2 Check sample preparation consistency step1->step2 If issue persists step3 Evaluate instrument stability step2->step3 If preparation is consistent end_point Linearity Improved step3->end_point

Caption: Troubleshooting workflow for scattered calibration points.

Corrective Actions:

  • Verify Standard Preparation: Prepare a fresh set of calibration standards, paying close attention to pipetting accuracy and serial dilution steps.

  • Ensure Consistent Sample Preparation: For matrix-matched calibrators, ensure that each standard is treated identically during the extraction process. Inconsistencies in vortexing time, centrifugation speed, or solvent volumes can introduce variability.

  • Check Instrument Performance:

    • Inject a series of the same standard to check for injection precision and signal stability.

    • Ensure the LC system is properly equilibrated and the mobile phase is freshly prepared and degassed.

    • Check for any leaks in the LC system.

Data Presentation

Table 1: Summary of Validated LC-MS/MS Methods for this compound

ParameterMethod 1Method 2
Biological Matrix Human PlasmaHuman Plasma, Urine, Oral Fluid, Sweat
Sample Preparation Solid-Phase ExtractionLiquid-Liquid Extraction (tert-butyl methyl ether)
Internal Standard [²H₅]-LY424478 (SIL-IS)Duloxetine
Calibration Range 1.0 - 800 ng/mL0.5 - 50 ng/mL (Plasma/Oral Fluid), 10 - 500 ng/mL (Urine)
Linearity (r²) > 0.99> 0.99
Reference

Experimental Protocols

Protocol 1: Preparation of Calibration Standards in Human Plasma
  • Prepare a Primary Stock Solution: Accurately weigh a certified reference standard of this compound and dissolve it in a suitable solvent (e.g., methanol (B129727) or DMSO) to achieve a high concentration (e.g., 1 mg/mL).

  • Prepare a Working Stock Solution: Serially dilute the primary stock solution in 50% methanol/water to create a working stock solution at a concentration appropriate for spiking into the biological matrix (e.g., 10 µg/mL).

  • Prepare Calibration Standards: Perform serial dilutions of the working stock solution with drug-free human plasma to achieve the desired calibration concentrations. For example, to prepare a 100 ng/mL standard, add 10 µL of a 1 µg/mL intermediate solution to 90 µL of blank plasma.

  • Internal Standard Spiking: Add a consistent volume of the internal standard working solution to each calibration standard and vortex to mix.

  • Storage: Store the prepared calibration standards at -80°C until analysis.

Protocol 2: Sample Preparation using Protein Precipitation

This is a simple and rapid method, but may be more susceptible to matrix effects.

  • Sample Aliquoting: Aliquot 50 µL of each calibration standard, quality control sample, and unknown sample into a microcentrifuge tube.

  • Protein Precipitation: Add 150 µL of ice-cold acetonitrile (B52724) containing the internal standard to each tube.

  • Vortexing: Vortex the tubes vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Dilution (Optional but Recommended): Dilute the supernatant with water or an aqueous mobile phase component (e.g., 1:1 v/v) to reduce the organic solvent content and improve peak shape.

  • Injection: Inject the prepared samples into the LC-MS/MS system.

Protocol 3: Sample Preparation using Liquid-Liquid Extraction (LLE)

This method offers better cleanup than protein precipitation.

  • Sample Aliquoting: Aliquot 200 µL of each calibration standard, quality control sample, and unknown sample into a glass tube.

  • Internal Standard Addition: Add the internal standard to each sample.

  • pH Adjustment (Optional): Adjust the sample pH with a suitable buffer to ensure this compound is in a neutral form for efficient extraction into an organic solvent.

  • Extraction: Add 1 mL of an immiscible organic solvent (e.g., methyl tert-butyl ether).

  • Vortexing/Mixing: Vortex or mechanically shake the tubes for 10-15 minutes to facilitate extraction.

  • Centrifugation: Centrifuge at a low speed (e.g., 4,000 x g) for 5 minutes to separate the aqueous and organic layers.

  • Organic Layer Transfer: Transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).

  • Reconstitution: Reconstitute the dried extract in a specific volume of the mobile phase (e.g., 100 µL).

  • Injection: Inject the reconstituted sample into the LC-MS/MS system.

References

Technical Support Center: Analysis of 4-Hydroxyatomoxetine by ESI-MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 4-Hydroxyatomoxetine using Electrospray Ionization Mass Spectrometry (ESI-MS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to ion suppression and achieve accurate, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for this compound analysis?

A1: Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix (e.g., plasma, urine) reduce the ionization efficiency of the target analyte, this compound, in the ESI source. This leads to a decreased signal intensity, which can result in poor sensitivity, inaccurate quantification, and reduced reproducibility of your results.[1] As this compound is a metabolite, it is often present at low concentrations, making the analysis particularly susceptible to the negative impacts of ion suppression.

Q2: I'm observing a low signal for this compound. What are the likely causes?

A2: A low signal for this compound can be attributed to several factors, with ion suppression being a primary suspect. Common causes include:

  • Matrix Effects: Co-eluting endogenous components from biological samples, such as phospholipids, salts, and proteins, can interfere with the ionization of this compound.[1]

  • Suboptimal Sample Preparation: Inefficient removal of matrix components during sample cleanup can lead to significant ion suppression.

  • Poor Chromatographic Resolution: If this compound co-elutes with highly abundant matrix components, it will have to compete for ionization, resulting in a suppressed signal.

  • Incorrect Mass Spectrometer Settings: Suboptimal ESI source parameters (e.g., spray voltage, gas flows, temperature) can lead to inefficient ionization.

Q3: How can I determine if ion suppression is affecting my analysis?

A3: A common method to assess ion suppression is the post-extraction spike method.[2] This involves comparing the peak area of this compound in a sample matrix that has been spiked after extraction to the peak area of a pure standard solution at the same concentration. A significantly lower peak area in the matrix sample indicates ion suppression. Another qualitative method is post-column infusion, where a constant flow of this compound solution is introduced into the MS source after the analytical column. Injection of a blank matrix extract will show a dip in the baseline signal at retention times where matrix components causing ion suppression elute.

Q4: What are the primary strategies to minimize ion suppression for this compound?

A4: The most effective strategies focus on reducing matrix effects through:

  • Robust Sample Preparation: Employing techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to effectively remove interfering matrix components is crucial.[1]

  • Chromatographic Optimization: Developing a chromatographic method that separates this compound from the bulk of the matrix components can significantly reduce ion suppression.

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, thereby lessening their impact on ionization.[3]

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound will co-elute and experience similar ion suppression, allowing for more accurate quantification by normalizing the signal.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving issues with ion suppression during the analysis of this compound.

Problem: Low or inconsistent signal intensity for this compound.

Step 1: Evaluate Sample Preparation Efficiency

The first step in troubleshooting is to assess how effectively your current sample preparation method removes matrix interferences.

cluster_0 Troubleshooting Workflow: Low Signal Intensity start Start: Low/Inconsistent Signal check_sample_prep Assess Sample Preparation Efficiency start->check_sample_prep protein_precipitation Protein Precipitation (High Matrix) check_sample_prep->protein_precipitation Is sample prep minimal? optimize_chromatography Optimize Chromatographic Separation check_sample_prep->optimize_chromatography Is sample prep robust? lle Liquid-Liquid Extraction (Moderate Matrix) protein_precipitation->lle Consider LLE or SPE lle->optimize_chromatography spe Solid-Phase Extraction (Low Matrix) spe->optimize_chromatography check_ms_params Verify MS Parameters optimize_chromatography->check_ms_params Is separation adequate? use_sil_is Implement Stable Isotope-Labeled Internal Standard optimize_chromatography->use_sil_is Separation still insufficient check_ms_params->optimize_chromatography Settings are not optimal check_ms_params->use_sil_is Are MS settings optimal? end End: Improved Signal use_sil_is->end

Caption: A logical workflow for troubleshooting low signal intensity.

Quantitative Comparison of Sample Preparation Methods

While direct comparative studies for this compound are limited, the following table summarizes typical recovery rates for different techniques used in the analysis of atomoxetine (B1665822) and its metabolites. Higher recovery often correlates with better removal of interfering matrix components.

Sample Preparation MethodAnalyteBiological MatrixMean Recovery (%)Reference
Liquid-Liquid Extraction (LLE)Atomoxetine & MetabolitesPlasma, Urine, Oral Fluid, Sweat> 65%
Protein PrecipitationAtomoxetineHuman Plasma95.1% - 108.6% (Matrix Effect)

Step 2: Optimize Chromatographic Conditions

If your sample preparation is deemed adequate, the next step is to improve the chromatographic separation of this compound from co-eluting matrix components.

  • Modify Gradient Profile: A shallower gradient can help to better separate the analyte from interferences.

  • Change Mobile Phase Composition: Experiment with different organic modifiers (e.g., methanol (B129727) vs. acetonitrile) and additives (e.g., formic acid, ammonium (B1175870) formate) to alter selectivity.

  • Select a Different Column Chemistry: A column with a different stationary phase (e.g., C18, Phenyl-Hexyl, Cyano) can provide a different elution profile and potentially resolve this compound from interfering compounds.

Step 3: Verify Mass Spectrometer Parameters

Ensure that the ESI source conditions are optimized for this compound.

  • Source Parameters: Systematically optimize spray voltage, sheath gas flow, auxiliary gas flow, and capillary temperature to maximize the signal for this compound.

  • Analyte-Specific Parameters: Fine-tune the declustering potential/cone voltage and collision energy to ensure optimal fragmentation and detection in MS/MS mode.

Detailed Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for this compound

This protocol is adapted from a validated method for the determination of atomoxetine and its metabolites in various biological matrices.

  • Sample Pre-treatment: To 0.5 mL of the biological sample (plasma, urine, etc.), add an appropriate internal standard.

  • Extraction: Add 2 mL of methyl tert-butyl ether. Vortex for 10 minutes.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Evaporation: Transfer the organic (upper) layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Analysis: Inject an aliquot into the LC-MS/MS system.

Protocol 2: Protein Precipitation for this compound

This is a simpler but potentially less clean method suitable for high-throughput analysis.

  • Sample Pre-treatment: To 60 µL of plasma sample, add an internal standard.

  • Precipitation: Add 120 µL of acetonitrile. Vortex vigorously for 1 minute.

  • Centrifugation: Centrifuge at high speed (e.g., 16,000 x g) for 30 minutes at 4°C to pellet the precipitated proteins.

  • Collection: Carefully collect the supernatant for LC-MS/MS analysis.

Protocol 3: Solid-Phase Extraction (SPE) - General Workflow

SPE can provide a cleaner extract than LLE or protein precipitation. The specific sorbent and solvents should be optimized for this compound. A mixed-mode cation exchange sorbent is a good starting point due to the basic nature of the analyte.

cluster_1 Solid-Phase Extraction (SPE) Workflow condition 1. Condition Cartridge (e.g., Methanol, Water) load 2. Load Sample condition->load wash 3. Wash Interferences (e.g., Aqueous wash, Organic wash) load->wash elute 4. Elute Analyte (e.g., Methanolic ammonia) wash->elute evap_recon 5. Evaporate & Reconstitute elute->evap_recon

Caption: A typical workflow for Solid-Phase Extraction (SPE).

Bioanalytical Method Development Workflow

The development of a robust bioanalytical method for this compound that minimizes ion suppression follows a logical progression.

cluster_2 Bioanalytical Method Development for this compound start Define Analytical Requirements (LLOQ, Matrix) ms_dev MS Method Development (Tune 4-OH-Atomoxetine) start->ms_dev lc_dev LC Method Development (Column & Mobile Phase Screening) ms_dev->lc_dev sample_prep_dev Sample Preparation Development (PPT vs. LLE vs. SPE) lc_dev->sample_prep_dev method_opt Method Optimization (Integration & Refinement) sample_prep_dev->method_opt validation Method Validation (Accuracy, Precision, Matrix Effect) method_opt->validation analysis Sample Analysis validation->analysis

Caption: Workflow for bioanalytical method development.

References

Technical Support Center: Sensitive Quantification of 4-Hydroxyatomoxetine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the sensitive quantification of 4-Hydroxyatomoxetine. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental endeavors.

Frequently Asked Questions (FAQs)

Q1: What is the most common analytical technique for the sensitive quantification of this compound in biological matrices?

A1: The most prevalent and sensitive technique for quantifying this compound in biological matrices such as plasma, urine, and oral fluid is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[1][2][3][4] This method offers high selectivity and sensitivity, allowing for the detection of low concentrations of the analyte.

Q2: What are the typical sample preparation methods for this compound analysis?

A2: Common sample preparation techniques include:

  • Liquid-Liquid Extraction (LLE): This method is frequently used to extract this compound and its parent drug, atomoxetine (B1665822), from biological fluids.[1] A common solvent for this is tert-butyl methyl ether.

  • Protein Precipitation (PPT): A simpler and faster method where a protein precipitant, such as acetonitrile (B52724), is added to the sample to remove proteins. This technique is suitable for high-throughput analysis.

  • Solid-Phase Extraction (SPE): While less commonly cited in the immediate search results, SPE is a powerful technique for sample clean-up and concentration and can be a valuable alternative to LLE.

Q3: What type of internal standard (IS) is recommended for the quantification of this compound?

A3: The use of a stable isotope-labeled internal standard, such as a deuterated analog of the analyte (e.g., d3-atomoxetine for atomoxetine analysis), is highly recommended to compensate for matrix effects and variations in sample processing and instrument response. If a stable isotope-labeled analog for this compound is not available, a structurally similar compound with similar physicochemical properties, like duloxetine (B1670986), has been used.

Q4: What are the expected Limit of Quantification (LOQ) values for this compound?

A4: The LOQ for this compound can vary depending on the biological matrix and the specific LC-MS/MS method used. Reported LOQs are typically in the low ng/mL range. For instance, a method reported an LOQ of 0.5 ng/mL in plasma and oral fluid, and 10 ng/mL in urine. Another method for the two primary metabolites of atomoxetine, including this compound (4-HAT), reported a lower limit of quantification of 0.05 ng/mL in human plasma.

Troubleshooting Guides

Issue 1: Poor Peak Shape or Tailing
  • Potential Cause: Suboptimal chromatographic conditions.

  • Troubleshooting Steps:

    • Mobile Phase pH: Ensure the pH of the mobile phase is appropriate for the analyte. This compound is a basic compound, so a mobile phase with a slightly acidic pH (e.g., using formic acid or ammonium (B1175870) formate) can improve peak shape by ensuring the analyte is in a consistent ionic state.

    • Column Choice: A C18 reversed-phase column is commonly used. If peak tailing persists, consider a column with end-capping or a different stationary phase.

    • Flow Rate: Optimize the flow rate. A typical flow rate for LC-MS/MS analysis is between 0.2 and 0.5 mL/min.

Issue 2: Low Analyte Recovery
  • Potential Cause: Inefficient extraction from the biological matrix.

  • Troubleshooting Steps:

    • Extraction Solvent: If using LLE, ensure the extraction solvent and pH are optimal for this compound. Multiple extractions may improve recovery. Mean recoveries in different biological matrices have been reported to be consistently higher than 65%.

    • Protein Precipitation: If using PPT, ensure the ratio of precipitant to sample is adequate for complete protein removal. A common ratio is 2:1 or 3:1 (v/v) of acetonitrile to plasma.

    • Evaporation and Reconstitution: After evaporation of the extraction solvent, ensure the residue is fully redissolved in the reconstitution solvent, which should be compatible with the initial mobile phase.

Issue 3: High Matrix Effects (Ion Suppression or Enhancement)
  • Potential Cause: Co-eluting endogenous components from the biological matrix interfering with the ionization of the analyte.

  • Troubleshooting Steps:

    • Improve Sample Clean-up: A more rigorous sample preparation method, such as SPE, may be necessary to remove interfering matrix components.

    • Chromatographic Separation: Optimize the chromatographic method to separate this compound from the interfering components. This may involve adjusting the gradient profile or using a different column.

    • Internal Standard: The use of a stable isotope-labeled internal standard that co-elutes with the analyte is the most effective way to compensate for matrix effects.

    • Dilution: Diluting the sample can sometimes mitigate matrix effects, but this may compromise the sensitivity of the assay.

Issue 4: Low Sensitivity / Inability to Reach Required LOQ
  • Potential Cause: Suboptimal mass spectrometry parameters or inefficient sample preparation.

  • Troubleshooting Steps:

    • MS Parameter Optimization: Infuse a standard solution of this compound directly into the mass spectrometer to optimize parameters such as declustering potential, collision energy, and precursor/product ion selection for Multiple Reaction Monitoring (MRM). Positive electrospray ionization (ESI) is typically used.

    • Sample Concentration: If sensitivity is still an issue after MS optimization, consider concentrating the sample during the preparation step. This can be achieved by evaporating a larger volume of extraction solvent to a smaller reconstitution volume.

    • Injection Volume: Increasing the injection volume may improve the signal, but be mindful of potential impacts on peak shape and column performance.

Quantitative Data Summary

ParameterMethod 1Method 2
Analytical Technique LC-MS/MSLC-MS/MS
Biological Matrix Plasma, Urine, Oral Fluid, SweatHuman Plasma
Sample Preparation Liquid-Liquid Extraction (tert-butyl methyl ether)Liquid-Liquid Extraction (methyl t-butyl ether)
Internal Standard DuloxetineMetoprolol
LOQ (Plasma) 0.5 ng/mL0.05 ng/mL
LOQ (Urine) 10 ng/mLNot Reported
LOQ (Oral Fluid) 0.5 ng/mLNot Reported
Linearity Range (Plasma) Not specified, but r² > 0.990.05 - 20 ng/mL
Mean Recovery > 65%Not Reported
Reference

Experimental Protocols

Protocol 1: LC-MS/MS Quantification of this compound in Plasma using LLE

This protocol is based on the methodology described by Marchei et al., 2011.

1. Sample Preparation (Liquid-Liquid Extraction) a. To 0.5 mL of plasma sample, add the internal standard (Duloxetine). b. Add 2 mL of tert-butyl methyl ether. c. Vortex for 10 minutes. d. Centrifuge at 4000 rpm for 10 minutes. e. Transfer the organic layer to a clean tube. f. Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C. g. Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions a. LC System: Agilent 1200 series or equivalent. b. Column: Reversed-phase C18 column. c. Mobile Phase: Isocratic mobile phase consisting of 40% water and 60% of a solution of 5mM ammonium acetate, 47.2 mM formic acid, and 4 mM trifluoroacetic acid in an acetonitrile-water mixture (85:15, v/v). d. Flow Rate: 0.5 mL/min. e. Injection Volume: 20 µL. f. MS System: Triple quadrupole mass spectrometer. g. Ionization Mode: Positive Electrospray Ionization (ESI+). h. Acquisition Mode: Multiple Reaction Monitoring (MRM). i. MRM Transitions: To be determined by direct infusion of this compound and duloxetine standards.

Protocol 2: LC-MS/MS Quantification of this compound in Plasma using PPT

This protocol is a general representation based on protein precipitation methods.

1. Sample Preparation (Protein Precipitation) a. To 100 µL of plasma sample, add the internal standard. b. Add 300 µL of ice-cold acetonitrile. c. Vortex for 2 minutes. d. Centrifuge at 14,000 rpm for 10 minutes at 4°C. e. Transfer the supernatant to a clean tube for injection or further processing (e.g., evaporation and reconstitution if concentration is needed).

2. LC-MS/MS Conditions a. LC System: Waters ACQUITY UPLC or equivalent. b. Column: C18 column (e.g., Luna C18, 2.0 mm × 100 mm, 3 µm). c. Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., 10 mM ammonium formate, pH 3.5) and an organic solvent (e.g., methanol (B129727) or acetonitrile). d. Flow Rate: 0.2 - 0.4 mL/min. e. Injection Volume: 5 - 20 µL. f. MS System: Triple quadrupole mass spectrometer. g. Ionization Mode: Positive Electrospray Ionization (ESI+). h. Acquisition Mode: Multiple Reaction Monitoring (MRM). i. MRM Transitions: To be optimized for this compound and the chosen internal standard.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis start Biological Sample (e.g., Plasma) add_is Add Internal Standard start->add_is extraction Liquid-Liquid Extraction or Protein Precipitation add_is->extraction vortex Vortex/Mix extraction->vortex centrifuge Centrifuge vortex->centrifuge separate Separate Supernatant/ Organic Layer centrifuge->separate evaporate Evaporate to Dryness (if applicable) separate->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute end_prep Prepared Sample reconstitute->end_prep inject Inject Sample end_prep->inject lc LC Separation (C18 Column) inject->lc ms MS/MS Detection (MRM Mode) lc->ms data Data Acquisition and Processing ms->data result Quantification Result data->result

Caption: General experimental workflow for the quantification of this compound.

troubleshooting_workflow issue Issue Encountered (e.g., Low Recovery) check_extraction Verify Extraction Protocol issue->check_extraction check_ph Check pH of Sample/Solvents issue->check_ph check_is Evaluate Internal Standard Performance issue->check_is optimize_lc Optimize LC Separation check_extraction->optimize_lc check_ph->optimize_lc optimize_ms Optimize MS/MS Parameters check_is->optimize_ms resolved Issue Resolved optimize_lc->resolved optimize_ms->resolved

Caption: A logical troubleshooting workflow for common analytical issues.

References

Technical Support Center: Synthesis of Pure 4-Hydroxyatomoxetine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of pure 4-Hydroxyatomoxetine.

Frequently Asked Questions (FAQs)

Q1: What are the common challenges in synthesizing pure this compound?

A1: Synthesizing pure this compound, a major active metabolite of Atomoxetine (B1665822), presents several challenges. These primarily include achieving high yield and purity due to the potential for side reactions and the formation of structurally similar impurities. Key difficulties involve controlling the regioselectivity of the hydroxylation, preventing N-demethylation, and removing process-related impurities and byproducts.[1][] A robust purification strategy is crucial to isolate the desired product with high purity.[1]

Q2: What are the major impurities encountered during the synthesis of this compound?

A2: The primary impurities can be categorized as process-related impurities and degradation products. A significant process-related impurity is N-Desmethyl-4-hydroxyatomoxetine.[3][4] Other potential impurities are analogous to those found in Atomoxetine synthesis, which can include isomers and byproducts from side reactions.[] Degradation can occur under harsh acidic, alkaline, or high-temperature conditions during synthesis or work-up.[]

Q3: What analytical methods are recommended for purity assessment of this compound?

A3: High-Performance Liquid Chromatography (HPLC) is a widely used technique for assessing the purity of Atomoxetine and its metabolites.[] For more detailed analysis and identification of impurities, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific method.[5] It is crucial to develop and validate a stability-indicating analytical method to ensure accurate quantification of this compound and its impurities.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Low Overall Yield

Problem: The final yield of this compound hydrochloride is significantly lower than expected.

Possible Causes & Solutions:

CauseTroubleshooting Steps
Incomplete Demethylation: - Ensure the demethylating agent is fresh and added in the correct stoichiometric ratio.- Optimize the reaction temperature and time as per the protocol (e.g., 80-85°C for 2-4 hours).[1]
Inefficient Hydrolysis: - Verify the concentration and volume of the base (e.g., sodium hydroxide) used for hydrolysis.- Ensure the reaction is stirred vigorously for the recommended duration (e.g., 15-17 hours) to ensure complete conversion.[1]
Losses during Work-up: - Carefully monitor the pH during acid-base extractions to prevent the loss of the product in the aqueous or organic layers.- Use the appropriate solvent for extraction (e.g., ethyl acetate) to ensure efficient partitioning of the free base.[1]
Suboptimal Salt Formation: - Ensure the free base is completely dry before attempting salt formation.- Use a suitable solvent for precipitation of the hydrochloride salt (e.g., methanol, ethanol, ethyl acetate, or acetone).[1]
High Impurity Profile

Problem: The final product is contaminated with significant levels of impurities, particularly N-Desmethyl-4-hydroxyatomoxetine.

Possible Causes & Solutions:

CauseTroubleshooting Steps
Side Reactions during Demethylation: - Over-exposure to harsh demethylation conditions can lead to side reactions. Strictly adhere to the recommended reaction time and temperature.- Consider alternative, milder demethylating agents if the problem persists.
Inadequate Purification: - The pH for washing steps is critical. Washing the aqueous layer with an organic solvent at a pH of 2-2.4 helps in removing non-basic impurities.[1]- Ensure complete separation of layers during extraction to avoid carrying over impurities.
Co-precipitation of Impurities: - If impurities co-precipitate with the hydrochloride salt, consider recrystallization from a suitable solvent system.- Passing a solution of the product through a short column of activated carbon can help in removing colored impurities.

Experimental Protocols

The following is a detailed methodology for a key part of a novel synthesis of this compound hydrochloride, adapted from patent literature.[1]

Step 1: Demethylation of (R)-N,N-dimethyl-3-(2-methyl-(4-acetoxyphenyl)oxy)-3-phenyl-1-aminopropane

  • Dissolve the starting material in a suitable solvent (e.g., toluene (B28343) or xylene) and heat to 50-55°C.

  • Add a base (e.g., diisopropylethylamine).

  • Raise the temperature to 60-65°C and add the demethylating agent (e.g., phenyl chloroformate).

  • Further, increase the temperature to 80-85°C and stir for 2-4 hours.

  • After the reaction is complete, remove the solvent under reduced pressure to obtain the carbamate (B1207046) residue.

Step 2: Hydrolysis of the Carbamate Residue

  • Dissolve the carbamate residue in a suitable solvent.

  • Raise the temperature to 40-60°C and add a base (e.g., sodium hydroxide, potassium hydroxide, or lithium hydroxide).

  • Stir the reaction mixture for 15-17 hours at the same temperature.

  • After hydrolysis, quench the reaction by adding water.

  • Adjust the pH of the mixture to 2.0-2.4 with aqueous hydrochloric acid.

  • Wash the acidic aqueous solution with an organic solvent to remove impurities.

  • Adjust the pH of the aqueous layer to 10-11 with an ammonia (B1221849) solution.

  • Extract the free base into a suitable solvent (e.g., ethyl acetate).

  • Remove the solvent to obtain the this compound free base.

Step 3: Formation of this compound Hydrochloride

  • Dissolve the free base in a suitable solvent (e.g., methanol, ethanol, ethyl acetate, or acetone).

  • Adjust the pH to approximately 1-2 with aqueous hydrochloric acid.

  • Stir the solution to allow for the precipitation of this compound hydrochloride.

  • Isolate the solid product by filtration and dry under vacuum.

Quantitative Data

The following table summarizes the reported yield and purity for a synthetic route to an intermediate of this compound.

StepProductYieldPurity (by HPLC)
Oxalate salt formation(R)-N,N-dimethyl-3-(2-methyl-(4-acetylphenyl)oxy)-3-phenyl-1-aminopropane oxalateNot explicitly stated>99%

Visualizations

Synthesis_Workflow cluster_start Starting Material cluster_demethylation Demethylation cluster_hydrolysis Hydrolysis cluster_purification Purification cluster_salt Salt Formation Start (R)-N,N-dimethyl-3-(2-methyl- (4-acetoxyphenyl)oxy)-3-phenyl-1-aminopropane Demethylation Demethylation with Phenyl Chloroformate Start->Demethylation Carbamate Carbamate Intermediate Demethylation->Carbamate Hydrolysis Base Hydrolysis (e.g., NaOH) Carbamate->Hydrolysis FreeBase This compound Free Base Hydrolysis->FreeBase Purification Acid-Base Extraction & Washing FreeBase->Purification SaltFormation HCl Salt Formation Purification->SaltFormation FinalProduct Pure this compound HCl SaltFormation->FinalProduct

Caption: Synthetic workflow for this compound HCl.

Troubleshooting_Tree Start Low Purity of Final Product Check_TLC_HPLC Analyze impurity profile by TLC/HPLC at each step Start->Check_TLC_HPLC Impurity_Source Impurity present after which step? Check_TLC_HPLC->Impurity_Source Demethylation_Impurity After Demethylation Impurity_Source->Demethylation_Impurity Demethylation Hydrolysis_Impurity After Hydrolysis Impurity_Source->Hydrolysis_Impurity Hydrolysis Purification_Impurity After Purification Impurity_Source->Purification_Impurity Purification Optimize_Demethylation Optimize demethylation - Check reagent purity - Adjust time/temperature Demethylation_Impurity->Optimize_Demethylation Optimize_Hydrolysis Optimize hydrolysis - Ensure complete reaction - Check base concentration Hydrolysis_Impurity->Optimize_Hydrolysis Optimize_Purification Optimize purification - Fine-tune pH for washes - Consider recrystallization Purification_Impurity->Optimize_Purification Final_Check Re-analyze final product Optimize_Demethylation->Final_Check Optimize_Hydrolysis->Final_Check Optimize_Purification->Final_Check

Caption: Troubleshooting decision tree for low purity.

References

improving the yield of 4-Hydroxyatomoxetine chemical synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chemical synthesis of 4-Hydroxyatomoxetine. The information is designed to help improve reaction yields and address common challenges encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to produce this compound?

A common and patented approach involves a multi-step synthesis starting from (R)-N,N-dimethylamino-1-phenylpropanol. The key steps include the coupling of this precursor with a protected hydroquinone (B1673460) derivative, followed by oxidation, demethylation of the resulting tertiary amine, and subsequent hydrolysis to yield this compound.[1]

Q2: What are the critical steps in the synthesis that typically affect the final yield?

The most critical steps impacting the overall yield are the demethylation of the tertiary amine intermediate and the subsequent hydrolysis of the resulting carbamate (B1207046).[1] Inefficient demethylation or incomplete hydrolysis can significantly lower the yield of the final product. Purification of the final compound to remove process-related impurities is also a crucial step that can affect the isolated yield.[1][]

Q3: What demethylating agents are commonly used for the conversion of the N,N-dimethyl intermediate?

Chloroformate esters are frequently used for the N-demethylation of tertiary amines. Phenyl chloroformate, methyl chloroformate, and ethyl chloroformate are cited as effective reagents for this transformation in the synthesis of this compound precursors.[1] The choice of the chloroformate can influence the reaction conditions and the ease of purification.[3]

Q4: What are some of the common impurities that can arise during the synthesis of this compound?

Process-related impurities can include starting materials, byproducts from side reactions, and degradation products.[] In the context of atomoxetine (B1665822) synthesis, which shares intermediates, impurities can arise from unwanted side reactions.[] For this compound, incomplete demethylation would leave the N,N-dimethyl intermediate as a significant impurity.

Q5: What analytical techniques are recommended for monitoring the progress of the reaction and the purity of the final product?

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for monitoring the progress of the synthesis and assessing the purity of this compound.[4][5][6] Different HPLC methods can be developed to separate the desired product from starting materials, intermediates, and any potential side products.[5]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, with a focus on the critical demethylation and hydrolysis steps.

Issue 1: Low Yield in the Demethylation Step

The conversion of the N,N-dimethyl intermediate to the corresponding carbamate is a crucial step. Low yields can result from incomplete reaction or the formation of side products.

Possible Causes and Solutions:

Possible Cause Recommended Action Expected Outcome
Insufficient reaction temperature The reaction temperature for demethylation with phenyl chloroformate is typically in the range of 80-85°C.[1] Ensure the reaction mixture consistently maintains this temperature.Increased reaction rate and higher conversion to the carbamate.
Inappropriate choice of base The choice of base is critical. Diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA) are suggested.[1] The basicity and steric hindrance of the base can affect the reaction. Experiment with different bases to find the optimal one for your specific conditions.An optimal base will facilitate the reaction without promoting side reactions, leading to a cleaner reaction profile and higher yield.
Suboptimal solvent Toluene (B28343) or xylene are recommended solvents for the demethylation step.[1] The choice of solvent can influence the solubility of reagents and the reaction temperature. Ensure the solvent is anhydrous.The correct solvent will ensure all reactants are in the solution phase, leading to a more efficient reaction.
Decomposition of the demethylating agent Chloroformates can be sensitive to moisture. Ensure that the phenyl chloroformate and the reaction setup are dry.Prevents the decomposition of the reagent, ensuring it is available for the demethylation reaction.
Issue 2: Incomplete Hydrolysis of the Carbamate Intermediate

The hydrolysis of the carbamate to the final this compound is the final synthetic step. Incomplete hydrolysis will result in a lower yield of the desired product.

Possible Causes and Solutions:

Possible Cause Recommended Action Expected Outcome
Inadequate reaction time or temperature The hydrolysis is typically carried out at 40-60°C for 15-17 hours.[1] If the reaction is incomplete, consider increasing the reaction time or temperature.Complete conversion of the carbamate to this compound.
Insufficient amount or strength of the base Strong bases like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) are used for the hydrolysis.[1] Ensure a sufficient molar excess of the base is used to drive the reaction to completion.A higher concentration of a strong base will increase the rate of hydrolysis.
Poor choice of solvent Methanol, ethanol, or dimethyl sulfoxide (B87167) (DMSO) are suitable solvents for the hydrolysis step.[1] The choice of solvent can affect the solubility of the carbamate and the efficiency of the hydrolysis.An appropriate solvent will ensure the carbamate is fully dissolved and accessible to the hydrolyzing agent.
Issue 3: Difficulty in Purifying the Final Product

The final product may contain unreacted intermediates, byproducts, or salts that need to be removed to achieve the desired purity.

Possible Causes and Solutions:

Possible Cause Recommended Action Expected Outcome
Presence of unreacted starting materials or intermediates Optimize the reaction conditions of the preceding steps to ensure complete conversion. Use HPLC to monitor the reaction progress before workup.A cleaner crude product that is easier to purify.
Formation of side products The choice of reagents and reaction conditions can influence the formation of side products. For example, in demethylation reactions, different chloroformates can lead to different byproducts.[3] Re-evaluate the reaction conditions to minimize side product formation.A higher purity crude product, simplifying the purification process.
Inefficient purification method An acid-base workup is a common method to purify this compound.[1] This involves dissolving the crude product, adjusting the pH to remove acidic or basic impurities, and then isolating the final product by adjusting the pH again.[1] Crystallization can also be an effective purification technique.A high-purity final product, free from significant impurities.

Experimental Protocols

Key Experiment: Demethylation and Hydrolysis to form this compound

This protocol is based on the process described in patent WO2011027359A2.[1]

1. Demethylation of (R)-N,N-dimethyl-3-(2-methyl-(4-acetoxyphenyl)oxy)-3-phenyl-1-aminopropane:

  • Dissolve the starting tertiary amine in a suitable solvent such as toluene or xylene.

  • Add a base, for example, diisopropylethylamine or triethylamine.

  • Heat the reaction mixture to 50-55°C.

  • Slowly add the demethylating agent, such as phenyl chloroformate, while maintaining the temperature at 60-65°C.

  • After the addition is complete, raise the temperature to 80-85°C and stir for 2-4 hours.

  • Monitor the reaction progress by HPLC.

  • Once the reaction is complete, remove the solvent under reduced pressure to obtain the crude carbamate residue.

2. Hydrolysis of the Carbamate Intermediate:

  • Dissolve the crude carbamate residue in a solvent such as methanol, ethanol, or DMSO.

  • Raise the temperature of the solution to 40-60°C.

  • Add a solution of a strong base, such as sodium hydroxide or potassium hydroxide.

  • Stir the reaction mixture at 40-60°C for 15-17 hours.

  • Monitor the hydrolysis by HPLC.

  • After completion, quench the reaction by adding water.

3. Purification of this compound:

  • Adjust the pH of the aqueous mixture to 2.0-2.4 with aqueous hydrochloric acid.

  • Wash the acidic aqueous solution with an organic solvent (e.g., ethyl acetate) to remove non-basic impurities.

  • Adjust the pH of the aqueous layer to 10-11 with an ammonia (B1221849) solution.

  • Extract the this compound free base into a suitable organic solvent, such as ethyl acetate.

  • Combine the organic extracts, dry over a suitable drying agent (e.g., sodium sulfate), and filter.

  • Remove the solvent under reduced pressure to obtain the crude this compound free base.

  • For further purification and salt formation, dissolve the free base in a suitable solvent (e.g., methanol, ethanol, or acetone) and adjust the pH to 1-2 with aqueous hydrochloric acid to precipitate the hydrochloride salt.

  • Isolate the this compound hydrochloride by filtration, wash with a cold solvent, and dry under vacuum.

Visualizations

Synthesis_Workflow cluster_0 Step 1: Coupling cluster_1 Step 2: Oxidation cluster_2 Step 3: Demethylation cluster_3 Step 4: Hydrolysis cluster_4 Step 5: Purification & Salt Formation A (R)-N,N-dimethylamino- 1-phenylpropanol C N,N-dimethyl-3-(2-methyl- (4-acetylphenyl)oxy)-3-phenyl- 1-aminopropane A->C Coupling B 4-fluoro-3-methyl acetophenone B->C D N,N-dimethyl-3-(2-methyl- (4-acetoxyphenyl)oxy)-3-phenyl- 1-aminopropane C->D Oxidation E Phenyl Carbamate Intermediate D->E Phenyl Chloroformate, Base (e.g., DIPEA) F this compound (Free Base) E->F Base (e.g., NaOH), Heat G this compound HCl (Final Product) F->G Acid-Base Workup, HCl

Caption: Overall workflow for the synthesis of this compound Hydrochloride.

Troubleshooting_Demethylation Start Low Demethylation Yield Q1 Is reaction temp. 80-85°C? Start->Q1 A1_Yes Check Base Q1->A1_Yes Yes A1_No Increase Temperature Q1->A1_No No Q2 Is the base DIPEA or TEA? A1_Yes->Q2 End Yield Improved A1_No->End A2_Yes Check Solvent Q2->A2_Yes Yes A2_No Switch to recommended base Q2->A2_No No Q3 Is the solvent Toluene or Xylene? A2_Yes->Q3 A2_No->End A3_Yes Check Reagent Quality Q3->A3_Yes Yes A3_No Use recommended solvent Q3->A3_No No A3_Yes->End A3_No->End

Caption: Troubleshooting logic for low yield in the demethylation step.

References

Technical Support Center: Enhancing the Accuracy of Low Concentration 4-Hydroxyatomoxetine QC Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the bioanalysis of low concentration 4-Hydroxyatomoxetine quality control (QC) samples.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for inaccurate results in low concentration this compound QC samples?

Inaccuracy in low concentration QC samples for this compound, a major active metabolite of atomoxetine, typically stems from several factors during LC-MS/MS analysis. These include:

  • Matrix Effects: Endogenous components in biological matrices like plasma can co-elute with this compound and suppress or enhance its ionization, leading to erroneous quantification.[1][2][3]

  • Low Signal-to-Noise (S/N) Ratio: At low concentrations, the analyte signal may be difficult to distinguish from background noise, leading to poor precision and accuracy.[1][2]

  • Analyte Adsorption: this compound may adsorb to plasticware or the surfaces of the analytical column, leading to incomplete recovery and underestimation of the concentration.

  • Inadequate Sample Preparation: Inefficient extraction and cleanup procedures can result in low recovery of the analyte and the persistence of interfering substances.

  • Suboptimal LC-MS/MS Method Parameters: Non-optimized mobile phase composition, gradient, or mass spectrometer settings can lead to poor sensitivity and peak shape.

  • Internal Standard (IS) Variability: An inappropriate or unstable internal standard that does not effectively track the analyte can introduce significant variability.

Q2: How can I minimize matrix effects when analyzing low concentration this compound?

Minimizing matrix effects is crucial for accurate quantification at low concentrations. Consider the following strategies:

  • Effective Sample Cleanup: Employ rigorous sample preparation techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove a larger portion of interfering matrix components compared to a simple protein precipitation.

  • Chromatographic Separation: Optimize the LC method to chromatographically separate this compound from co-eluting matrix components. This can be achieved by adjusting the gradient, mobile phase composition, or using a more selective column chemistry.

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound is the most effective way to compensate for matrix effects, as it will experience similar ionization suppression or enhancement as the analyte.

  • Matrix Effect Evaluation: During method validation, assess the matrix effect using multiple sources of the biological matrix to ensure the method is robust.

Q3: What is the recommended type of internal standard for this compound analysis?

The use of a stable isotope-labeled (e.g., deuterated or ¹³C-labeled) this compound is highly recommended as the internal standard. A SIL-IS has nearly identical chemical and physical properties to the analyte and will co-elute, ensuring that it effectively compensates for variability in sample extraction, matrix effects, and instrument response. If a SIL-IS is not available, a structural analog can be used, but it may not perfectly mimic the behavior of this compound, potentially leading to less accurate results.

Q4: My low concentration QC samples show high variability. What are the likely causes and how can I troubleshoot this?

High variability in low QC samples is a common issue and can be attributed to the analysis being performed near the Lower Limit of Quantification (LLOQ). The FDA guidance allows for a wider acceptance criteria of ±20% for precision and accuracy at the LLOQ.

To troubleshoot, consider the following:

  • Review Sample Preparation: Inconsistent extraction recovery is a major source of variability. Ensure precise and consistent execution of each step in the sample preparation protocol.

  • Assess for Contamination and Carryover: Carryover from a high concentration sample can artificially inflate the response of a subsequent low concentration sample. Implement a rigorous needle wash protocol.

  • Evaluate Analyte Stability: this compound may be unstable in the matrix or the final extract. Perform stability assessments, including freeze-thaw, bench-top, and autosampler stability, to ensure the analyte is not degrading during the analytical process.

  • Optimize LC-MS/MS Parameters: A low signal-to-noise ratio can lead to inconsistent peak integration. Optimize MS parameters to enhance the signal and reduce background noise.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting) for Low Concentration QCs
Potential Cause Troubleshooting Step
Column Overload Unlikely at low concentrations, but ensure injection volume is appropriate.
Secondary Interactions The phenolic hydroxyl group in this compound can interact with active sites on the column. Try a column with end-capping or a different stationary phase. Add a small amount of a competing base (e.g., triethylamine) or an acid (e.g., formic acid) to the mobile phase to improve peak shape.
Inappropriate Mobile Phase pH The ionization state of this compound is pH-dependent. Adjust the mobile phase pH to ensure a consistent and appropriate ionization state for good chromatography.
Column Contamination or Degradation Flush the column with a strong solvent. If the problem persists, replace the column.
Issue 2: Low Signal Intensity or Inability to Meet LLOQ
Potential Cause Troubleshooting Step
Inefficient Ionization Optimize mass spectrometer source parameters, including spray voltage, gas flows (nebulizer and drying gas), and source temperature. Consider using a mobile phase additive (e.g., ammonium (B1175870) formate (B1220265) or formic acid) to enhance protonation in positive ion mode.
Poor Extraction Recovery Evaluate different sample preparation techniques (e.g., SPE, LLE). Optimize each step of the chosen method, such as the choice of extraction solvent and pH.
Analyte Adsorption Use silanized glassware or low-adsorption polypropylene (B1209903) tubes. Pre-condition the analytical system by injecting a few high-concentration samples before the analytical run.
Suboptimal MS/MS Transition Re-optimize the precursor and product ions and the collision energy for this compound to ensure maximum signal intensity.
Insufficient Sample Concentration If possible, increase the initial sample volume or reduce the final reconstitution volume to concentrate the analyte.

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol provides a general framework for SPE, which should be optimized for your specific matrix and instrumentation.

  • Conditioning: Condition a suitable SPE cartridge (e.g., a mixed-mode cation exchange or a polymeric reversed-phase sorbent) with 1 mL of methanol (B129727) followed by 1 mL of deionized water.

  • Loading: Mix 100 µL of plasma sample with an appropriate volume of internal standard solution and 200 µL of a weak acid (e.g., 2% formic acid in water). Load the entire mixture onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove hydrophilic interferences. Follow with a wash of 1 mL of a stronger organic solvent (e.g., 20% methanol in water) to remove more lipophilic interferences.

  • Elution: Elute the this compound and internal standard with 1 mL of a basic organic solvent (e.g., 5% ammonium hydroxide (B78521) in methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

Protocol 2: LC-MS/MS Parameter Optimization

This protocol outlines the steps for optimizing the mass spectrometer for the analysis of this compound.

  • Analyte Infusion: Prepare a ~100 ng/mL solution of this compound in the initial mobile phase. Infuse this solution directly into the mass spectrometer using a syringe pump.

  • Parent Ion (Q1) Optimization: In full scan mode, identify the [M+H]⁺ ion for this compound. Optimize source parameters such as capillary voltage, source temperature, and gas flows to maximize the intensity of this ion.

  • Product Ion (Q3) and Collision Energy (CE) Optimization: Perform a product ion scan of the selected precursor ion. Vary the collision energy to find the optimal setting that produces the most stable and intense fragment ions. Select at least two specific and intense fragment ions for Multiple Reaction Monitoring (MRM).

  • MRM Method Development: Create an MRM method using the optimized precursor and product ion transitions and collision energies for both this compound and its internal standard.

  • Chromatographic Integration: Inject a prepared sample onto the LC system and confirm that the MRM transitions provide a clean and detectable peak at the expected retention time.

Data Presentation

Table 1: Acceptance Criteria for Bioanalytical Method Validation

Parameter Acceptance Criteria Low Concentration QC (LLOQ) Specifics
Precision Within ±15% CV (Coefficient of Variation)Within ±20% CV
Accuracy Mean concentration within ±15% of the nominal valueMean concentration within ±20% of the nominal value
Selectivity No significant interfering peaks at the retention time of the analyte and IS in at least six independent blank matrix sources.Response of interfering peaks should be ≤ 20% of the LLOQ response.
Matrix Effect CV of the IS-normalized matrix factor should be ≤ 15% across different lots of matrix.
Recovery Should be consistent, precise, and reproducible.

This table is based on general principles from FDA guidance on bioanalytical method validation.

Table 2: Example LC-MS/MS Parameters for this compound

Parameter Example Setting
LC Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 3 minutes
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transition (Q1/Q3) To be determined empirically (e.g., m/z 272.2 -> 148.1)
Internal Standard This compound-d7

Note: These are example parameters and require optimization for your specific instrumentation and application.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Inaccurate Low QC Samples start Inaccurate Low QC Results check_peak Review Peak Shape and S/N Ratio start->check_peak check_is Evaluate Internal Standard Response start->check_is check_prep Assess Sample Preparation Consistency start->check_prep optimize_lc Optimize Chromatography check_peak->optimize_lc Poor Shape optimize_ms Optimize MS Parameters check_peak->optimize_ms Low S/N optimize_is Select Stable Isotope Labeled IS check_is->optimize_is High Variability optimize_prep Refine Extraction/Cleanup Method check_prep->optimize_prep Inconsistent Recovery validate Re-validate Method optimize_lc->validate optimize_ms->validate optimize_is->validate optimize_prep->validate

Caption: Troubleshooting workflow for inaccurate low concentration QC samples.

Bioanalytical_Method_Development Bioanalytical Method Development for this compound cluster_0 Method Development cluster_1 Method Validation lit_review Literature Review & Analyte Properties ms_opt MS Parameter Optimization (Infusion) lit_review->ms_opt lc_dev LC Method Development (Column & Mobile Phase) ms_opt->lc_dev sample_prep Sample Preparation Development (SPE, LLE, PP) lc_dev->sample_prep selectivity Selectivity & Matrix Effect sample_prep->selectivity cal_curve Calibration Curve (Linearity, LLOQ, ULOQ) selectivity->cal_curve accuracy_precision Accuracy & Precision cal_curve->accuracy_precision stability Stability (Freeze-Thaw, Bench-Top) accuracy_precision->stability

Caption: Key stages in bioanalytical method development and validation.

References

Validation & Comparative

A Comparative Analysis of Potency: 4-Hydroxyatomoxetine Versus Atomoxetine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the potency of atomoxetine (B1665822) and its major active metabolite, 4-hydroxyatomoxetine. The primary focus is on their inhibitory activity at the human norepinephrine (B1679862) transporter (NET), the principal target for the therapeutic effects of atomoxetine in Attention-Deficit/Hyperactivity Disorder (ADHD). Data on their selectivity for other monoamine transporters, such as the serotonin (B10506) transporter (SERT) and the dopamine (B1211576) transporter (DAT), are also presented to provide a comprehensive pharmacological profile.

Executive Summary

Atomoxetine is a selective norepinephrine reuptake inhibitor. Its clinical efficacy is attributed to its blockade of the norepinephrine transporter, leading to increased norepinephrine levels in the synaptic cleft. The primary oxidative metabolite of atomoxetine is this compound, formed mainly through the action of the cytochrome P450 2D6 (CYP2D6) enzyme.[1][2] This metabolite is pharmacologically active and is considered to be equipotent to the parent compound as an inhibitor of the norepinephrine transporter.[3] However, the circulating plasma concentrations of this compound are significantly lower than those of atomoxetine.

This guide summarizes the available quantitative data on the binding affinities of both compounds, details the experimental protocols used to determine these values, and provides a visual representation of the metabolic pathway of atomoxetine.

Quantitative Comparison of Transporter Binding Affinity

The following table summarizes the in vitro binding affinities (Ki) of atomoxetine for the human norepinephrine (NET), serotonin (SERT), and dopamine (DAT) transporters. While this compound is established to be equipotent to atomoxetine at the NET, specific Ki values for this compound are not consistently reported in the reviewed literature.

CompoundNET Ki (nM)SERT Ki (nM)DAT Ki (nM)SERT/NET Selectivity RatioDAT/NET Selectivity Ratio
Atomoxetine 5[4]77[4]145115.4290.2
This compound Equipotent to AtomoxetineNot ReportedNot ReportedNot ReportedNot Reported

Note: The selectivity ratio is calculated by dividing the Ki value for the respective transporter (SERT or DAT) by the Ki value for NET. A higher ratio indicates greater selectivity for the norepinephrine transporter over the other transporters.

Metabolic Pathway of Atomoxetine

Atomoxetine is primarily metabolized in the liver to its active metabolite, this compound. This conversion is predominantly catalyzed by the CYP2D6 enzyme. Individuals with genetic variations in the CYP2D6 gene can exhibit different rates of metabolism, leading to variations in plasma concentrations of atomoxetine and its metabolites.

Metabolic Pathway of Atomoxetine Metabolic Pathway of Atomoxetine Atomoxetine Atomoxetine Four_Hydroxyatomoxetine This compound (Active Metabolite) Atomoxetine->Four_Hydroxyatomoxetine Hydroxylation CYP2D6 CYP2D6 CYP2D6->Atomoxetine Catalyzes

Caption: Metabolic conversion of atomoxetine to this compound.

Experimental Protocols

The determination of the binding affinities of atomoxetine and this compound for monoamine transporters is typically conducted through in vitro radioligand binding assays and functional uptake inhibition assays.

Radioligand Binding Assay for Norepinephrine Transporter (NET)

This assay measures the ability of a test compound to displace a radiolabeled ligand that specifically binds to the norepinephrine transporter.

Experimental Workflow:

Radioligand Binding Assay Workflow Radioligand Binding Assay Workflow cluster_0 Preparation cluster_1 Incubation cluster_2 Separation & Detection cluster_3 Analysis Cell_Membranes Cell Membranes Expressing hNET Incubation Incubate Components Cell_Membranes->Incubation Radioligand Radioligand ([3H]Nisoxetine) Radioligand->Incubation Test_Compound Test Compound (Atomoxetine or this compound) Test_Compound->Incubation Filtration Rapid Filtration Incubation->Filtration Scintillation Scintillation Counting Filtration->Scintillation Data_Analysis Data Analysis (IC50 and Ki Determination) Scintillation->Data_Analysis

Caption: Workflow for a radioligand binding assay.

Detailed Methodology:

  • Preparation of Cell Membranes: Cell membranes are prepared from cell lines (e.g., HEK293) stably expressing the human norepinephrine transporter (hNET).

  • Assay Buffer: A suitable buffer, such as Tris-HCl with physiological salt concentrations, is used.

  • Incubation: A constant concentration of a radioligand (e.g., [³H]nisoxetine) is incubated with the cell membranes in the presence of varying concentrations of the test compound (atomoxetine or this compound).

  • Separation: The bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters.

  • Detection: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.

Norepinephrine Uptake Inhibition Assay

This functional assay measures the ability of a test compound to inhibit the uptake of radiolabeled norepinephrine into synaptosomes or cells expressing the norepinephrine transporter.

Experimental Workflow:

Norepinephrine Uptake Inhibition Assay Workflow Norepinephrine Uptake Inhibition Assay Workflow cluster_0 Preparation cluster_1 Incubation cluster_2 Termination & Lysis cluster_3 Detection & Analysis Synaptosomes Synaptosomes or hNET-expressing cells Preincubation Pre-incubate with Test Compound Synaptosomes->Preincubation Radiolabeled_NE Radiolabeled Norepinephrine ([3H]NE) Uptake_Initiation Add [3H]NE to initiate uptake Radiolabeled_NE->Uptake_Initiation Test_Compound Test Compound (Atomoxetine or this compound) Test_Compound->Preincubation Preincubation->Uptake_Initiation Termination Terminate uptake with ice-cold buffer Uptake_Initiation->Termination Cell_Lysis Lyse cells/synaptosomes Termination->Cell_Lysis Scintillation Scintillation Counting Cell_Lysis->Scintillation Data_Analysis Data Analysis (IC50 Determination) Scintillation->Data_Analysis

Caption: Workflow for a norepinephrine uptake inhibition assay.

Detailed Methodology:

  • Preparation of Synaptosomes or Cells: Synaptosomes are prepared from specific brain regions (e.g., cortex or hippocampus) of rodents, or cells expressing hNET are cultured.

  • Assay Buffer: A physiological buffer, such as Krebs-Ringer-HEPES, is used.

  • Pre-incubation: The synaptosomes or cells are pre-incubated with varying concentrations of the test compound.

  • Uptake Initiation: Radiolabeled norepinephrine (e.g., [³H]NE) is added to initiate the uptake process.

  • Termination: The uptake is terminated by rapid washing with ice-cold buffer.

  • Cell Lysis and Detection: The cells or synaptosomes are lysed, and the amount of radioactivity taken up is measured by scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific uptake of [³H]NE (IC50) is determined.

Conclusion

References

A Comparative Guide to the Bioanalytical Methods for 4-Hydroxyatomoxetine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of published analytical methods for the quantification of 4-Hydroxyatomoxetine, the primary active metabolite of the ADHD medication atomoxetine (B1665822). Understanding the nuances of these methods is critical for accurate pharmacokinetic and pharmacodynamic studies, as well as for therapeutic drug monitoring. This document outlines the experimental protocols of prominent LC-MS/MS methods and presents their validation data in a clear, comparative format to aid in the selection of the most appropriate method for your research needs.

Metabolic Pathway of Atomoxetine

Atomoxetine is extensively metabolized in the liver, primarily by the polymorphic enzyme Cytochrome P450 2D6 (CYP2D6). This enzyme catalyzes the aromatic hydroxylation of atomoxetine to form its major pharmacologically active metabolite, this compound.[1][2][3] This metabolite is subsequently glucuronidated to a significant extent before excretion.[1][2] The genetic polymorphism of CYP2D6 can lead to significant inter-individual variability in the plasma concentrations of atomoxetine and this compound, categorizing individuals as poor, intermediate, extensive, or ultrarapid metabolizers.

Atomoxetine Atomoxetine This compound This compound (Active Metabolite) Atomoxetine->this compound CYP2D6 (Primary Pathway) This compound-O-glucuronide This compound-O-glucuronide (Inactive Metabolite) This compound->this compound-O-glucuronide Glucuronidation

Metabolic conversion of atomoxetine.

Comparison of Analytical Methods

The following table summarizes the key validation parameters of several published liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of this compound in biological matrices. This allows for a side-by-side comparison of their performance characteristics.

ParameterMethod 1Method 2Method 3
Reference Marchei et al. (2012)Choi et al. (2013)Mullen et al. (2005)
Biological Matrix Plasma, Urine, Oral Fluid, SweatHuman PlasmaHuman Plasma and Urine
Sample Preparation Liquid-Liquid Extraction (LLE) with tert-butyl methyl etherLiquid-Liquid Extraction (LLE) with methyl t-butyl etherSolid-Phase Extraction (SPE)
Chromatography Column Reverse-phase columnReversed-phase Luna C18 column (2.0 mm × 100 mm, 3 µm)Brownlee Spheri-5 C18 polyfunctional column (4.6mm × 100 mm)
Mobile Phase Isocratic: 40% water and 60% 5mM ammonium (B1175870) acetate, 47.2 mM formic acid, 4 mM trifluoroacetic acid in acetonitrile-water (85:15, v/v)10mM ammonium formate (B1220265) buffer (pH 3.5)-methanol (10:90, v/v)Not specified in abstract
Lower Limit of Quantification (LLOQ) 0.5 ng/mL (Plasma and Oral Fluid), 10 ng/mL (Urine)0.05 ng/mLNot specified in abstract
Linearity Range Not explicitly stated, but r² > 0.990.05–20 ng/mLNot specified in abstract
Intra-day Precision (%RSD) < 20%Within acceptable limitsWithin 11%
Inter-day Precision (%RSD) < 20%Within acceptable limitsWithin 11%
Accuracy (%RE) < 20%Within acceptable limitsWithin 100+/-13%
Recovery > 65%Not specifiedNot specified

Experimental Protocols

Below are detailed methodologies for the key experiments cited in the comparison table.

Method 1: Marchei et al. (2012)
  • Sample Preparation (Plasma, Urine, Oral Fluid): To 0.5 mL of the biological fluid, an internal standard (duloxetine) is added. The analytes are then extracted with 2 mL of tert-butyl methyl ether. The organic layer is separated, evaporated to dryness, and the residue is reconstituted in the mobile phase.

  • Chromatographic Conditions:

    • Column: Reverse-phase column

    • Mobile Phase: Isocratic elution with a mixture of 40% water and 60% of a solution containing 5mM ammonium acetate, 47.2 mM formic acid, and 4 mM trifluoroacetic acid in acetonitrile-water (85:15, v/v).

    • Flow Rate: 0.5 mL/min

  • Mass Spectrometry:

    • Ionization: Positive electrospray ionization (ESI)

    • Detection: Multiple reaction monitoring (MRM)

Method 2: Choi et al. (2013)
  • Sample Preparation (Human Plasma): An internal standard (metoprolol) is added to 200 µL of human plasma. The sample is then subjected to liquid-liquid extraction using methyl t-butyl ether. The organic layer is separated and evaporated. The residue is reconstituted for injection.

  • Chromatographic Conditions:

    • Column: Reversed-phase Luna C18 (2.0 mm × 100 mm, 3 µm particles)

    • Mobile Phase: A mixture of 10mM ammonium formate buffer (pH 3.5) and methanol (B129727) (10:90, v/v).

    • Flow Rate: 250 µL/min

  • Mass Spectrometry:

    • Ionization: Positive electrospray ionization (ESI)

    • Detection: Tandem mass spectrometry (MS/MS)

Method 3: Mullen et al. (2005)
  • Sample Preparation (Human Plasma and Urine): Samples are prepared using solid-phase extraction (SPE). Stable-labeled internal standards are utilized for quantification.

  • Chromatographic Conditions:

    • Column: Brownlee Spheri-5 C18 polyfunctional column (4.6mm × 100 mm)

  • Mass Spectrometry:

    • Detection: Liquid chromatography-tandem mass spectrometry (LC/MS/MS)

General Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of this compound in biological samples using LC-MS/MS, based on the common steps identified in the reviewed methods.

cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) IS Add Internal Standard Sample->IS Extraction Extraction (LLE or SPE) IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection Reconstitution->Injection LC LC Separation Injection->LC MS MS/MS Detection LC->MS Quantification Quantification MS->Quantification Results Results Quantification->Results

A typical bioanalytical workflow.

This guide is intended to provide an objective comparison based on published data. The choice of the most suitable method will depend on specific laboratory capabilities, required sensitivity, and the nature of the study. Researchers are encouraged to perform their own method validation to ensure the selected method meets the specific requirements of their application.

References

Plasma Levels of 4-Hydroxyatomoxetine Show Significant Discrepancy Between CYP2D6 Poor and Extensive Metabolizers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of pharmacokinetic data reveals that individuals with a poor metabolizer phenotype for the cytochrome P450 2D6 (CYP2D6) enzyme exhibit markedly lower plasma concentrations of 4-hydroxyatomoxetine, the primary active metabolite of the ADHD medication atomoxetine (B1665822), compared to those with an extensive metabolizer phenotype. This difference underscores the critical role of CYP2D6 in the metabolic activation of atomoxetine and has significant implications for clinical efficacy and patient safety.

Atomoxetine is primarily metabolized in the liver to this compound, a process predominantly catalyzed by the CYP2D6 enzyme.[1][2][3] This metabolite is pharmacologically active and contributes to the therapeutic effects of the drug.[4] Individuals with genetic variations in the CYP2D6 gene can be classified into different metabolizer phenotypes, including poor metabolizers (PMs), who have little to no enzyme function, and extensive metabolizers (EMs), who have normal enzyme function.

Quantitative Comparison of Pharmacokinetic Parameters

Pharmacokinetic studies have consistently demonstrated a significant disparity in the systemic exposure of this compound between CYP2D6 PMs and EMs. A study in children with ADHD reported that the maximum plasma concentration (Cmax) of total this compound (including its glucuronidated form) was substantially lower in PMs compared to EMs.[5] While comprehensive pharmacokinetic parameters for unconjugated this compound are not consistently reported across studies, the available data clearly indicate a reduced formation of this active metabolite in individuals with impaired CYP2D6 activity.

Pharmacokinetic ParameterCYP2D6 Poor Metabolizers (PM)CYP2D6 Extensive Metabolizers (EM)Fold Difference (EM vs. PM)Reference
Total this compound Cmax (µM) 0.1 ± 0.011.6 - 1.9 ± 0.2 - 0.516-19x higher in EMs[5]
This compound-O-glucuronide t1/2 (hours) Data not available7-[4]

Experimental Protocols

The data presented are derived from clinical pharmacokinetic studies involving human subjects with predetermined CYP2D6 genotypes. A typical experimental design is as follows:

1. Subject Recruitment and Genotyping:

  • A cohort of healthy volunteers or patients diagnosed with ADHD is recruited for the study.

  • Inclusion and exclusion criteria are established to ensure a homogenous study population and minimize confounding factors.

  • Genomic DNA is extracted from blood samples, and subjects are genotyped for various CYP2D6 alleles to classify them as poor, intermediate, extensive, or ultrarapid metabolizers.

2. Drug Administration:

  • Following an overnight fast, subjects receive a single oral dose of atomoxetine. The dosage is often weight-based, particularly in pediatric studies.[5]

3. Pharmacokinetic Sampling:

  • Serial blood samples are collected at predetermined time points before and after drug administration (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours).[5] The extended sampling period for PMs is necessary due to the prolonged half-life of atomoxetine in this group.[5]

  • Plasma is separated from the blood samples by centrifugation and stored at low temperatures (e.g., -80°C) until analysis.

4. Bioanalytical Method:

  • Plasma concentrations of atomoxetine and its metabolites, including this compound and its glucuronide conjugate, are quantified using a validated analytical method, typically high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).

5. Pharmacokinetic Analysis:

  • Pharmacokinetic parameters such as Cmax, Tmax (time to reach Cmax), AUC (area under the plasma concentration-time curve), and t1/2 (elimination half-life) are calculated from the plasma concentration-time data using non-compartmental analysis.

Visualizing the Metabolic Pathway and Experimental Workflow

To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

cluster_key Metabolic Pathways Atomoxetine Atomoxetine Hydroxyatomoxetine This compound (Active Metabolite) Atomoxetine->Hydroxyatomoxetine CYP2D6 (Major Pathway) N_Desmethyl N-desmethylatomoxetine Atomoxetine->N_Desmethyl CYP2C19 (Minor Pathway) Glucuronide This compound-O-glucuronide (Inactive Metabolite) Hydroxyatomoxetine->Glucuronide UGT Major Major Pathway Minor Minor Pathway Conjugation Conjugation

Atomoxetine Metabolic Pathway

Start Subject Recruitment & Screening Genotyping CYP2D6 Genotyping Start->Genotyping Stratification Stratification by Genotype (PM vs. EM) Genotyping->Stratification Dosing Atomoxetine Administration Stratification->Dosing Sampling Serial Plasma Sampling Dosing->Sampling Analysis LC-MS/MS Analysis of This compound Sampling->Analysis PK_Analysis Pharmacokinetic Analysis Analysis->PK_Analysis Comparison Comparison of Plasma Concentrations PK_Analysis->Comparison

Experimental Workflow

References

Navigating the Analytical Maze: A Comparative Guide to LC-MS/MS Methods for Atomoxetine and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and simultaneous quantification of atomoxetine (B1665822) and its key metabolites is critical for pharmacokinetic studies, therapeutic drug monitoring, and metabolic profiling. This guide provides an objective comparison of various validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) methods, offering a comprehensive overview of their performance, supported by experimental data from published studies.

Atomoxetine (ATX), a selective norepinephrine (B1679862) reuptake inhibitor, is primarily metabolized in the liver by the polymorphic enzyme cytochrome P450 2D6 (CYP2D6).[1] This leads to the formation of two major pharmacologically active and inactive metabolites: 4-hydroxyatomoxetine (4-HAT) and N-desmethylatomoxetine (N-DAT).[2][3] Given the significant interindividual variability in drug response, robust analytical methods for the simultaneous determination of ATX, 4-HAT, and N-DAT in biological matrices are essential.

This guide delves into a comparative analysis of different LC-MS/MS methodologies, focusing on sample preparation, chromatographic separation, and mass spectrometric detection.

Comparative Analysis of Sample Preparation Techniques

The choice of sample preparation is a critical step that impacts the sensitivity, accuracy, and throughput of the entire analytical method. Three primary techniques have been successfully employed for the extraction of atomoxetine and its metabolites from biological matrices such as plasma and urine: Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Protein Precipitation (PPT).

Parameter Liquid-Liquid Extraction (LLE) Solid-Phase Extraction (SPE) Protein Precipitation (PPT)
Principle Partitioning of analytes between two immiscible liquid phases.[4]Selective retention of analytes on a solid sorbent followed by elution.[4]Removal of proteins by precipitation with an organic solvent or acid.
Reported Solvent Methyl tert-butyl etherOasis MCX SPE cartridgesNot explicitly detailed for all metabolites in the search results, but a general technique.
Advantages Cost-effective, high recovery for certain compounds.High selectivity, cleaner extracts, potential for automation.Simple, fast, and cost-effective.
Disadvantages Can be labor-intensive, may form emulsions, requires solvent evaporation and reconstitution.Can be more expensive, requires method development for optimal sorbent selection.May result in less clean extracts and matrix effects.
Typical Recovery >65%61.25% - 79.39% (for a similar drug, fluoxetine)Not explicitly detailed for all metabolites in the search results.

Chromatographic and Mass Spectrometric Conditions: A Side-by-Side Look

The separation of atomoxetine and its metabolites is typically achieved using reverse-phase liquid chromatography. The choice of column and mobile phase composition is crucial for achieving optimal resolution and peak shape. Detection is invariably performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.

Parameter Method 1 Method 2 Method 3
Analytes ATX, 4-OH-ATX, N-des-ATX4-HAT, N-DATATX
Internal Standard DuloxetineMetoprolold3-atomoxetine
LC Column Reverse-phase columnLuna C18 (2.0 mm × 100 mm, 3 µm)Not specified
Mobile Phase 40% water and 60% 5mM ammonium (B1175870) acetate, 47.2 mM formic acid, 4 mM trifluoroacetic acid in acetonitrile-water (85:15, v/v)10 mM ammonium formate (B1220265) buffer (pH 3.5)–methanol (10:90, v/v)Not specified
Flow Rate 0.5 mL/min250 µL/minNot specified
Ionization Mode Positive Electrospray Ionization (ESI+)ESI positive ion modeESI in the positive mode
MRM Transitions (m/z) ATX: Not specified4-HAT: Not specified, N-DAT: Not specifiedATX: 256 > 44, d3-ATX: 259 > 47

Performance Characteristics of Validated Methods

The validation of a bioanalytical method is paramount to ensure its reliability for intended applications. Key validation parameters include the Lower Limit of Quantification (LLOQ), linearity, precision, and accuracy.

Parameter Method A (Plasma) Method B (Plasma) Method C (Plasma)
Analytes ATX, 4-OH-ATX, N-des-ATX4-HAT, N-DATATX
LLOQ 0.5 ng/mL4-HAT: 0.05 ng/mL, N-DAT: 0.1 ng/mL3 ng/mL
Linearity Range Not explicitly stated, but r² > 0.994-HAT: 0.05–20 ng/mL, N-DAT: 0.1–20 ng/mL3 ng/ml to 900 ng/ml
Intra-day Precision (%RSD) Not explicitly statedWithin acceptable limits< 2.9%
Inter-day Precision (%RSD) Not explicitly statedWithin acceptable limitsNot explicitly stated
Accuracy Not explicitly statedWithin acceptable limits99.2% – 103.4%

Experimental Protocols

Method 1: Simultaneous Analysis of Atomoxetine and its Metabolites in Plasma, Urine, Oral Fluid, and Sweat
  • Sample Preparation (Liquid-Liquid Extraction):

    • To 0.5 mL of the biological fluid, add the internal standard (duloxetine).

    • Add 2 mL of tert-butyl methyl ether.

    • Vortex mix and centrifuge.

    • Transfer the organic layer to a new tube and evaporate to dryness.

    • Reconstitute the residue in the mobile phase.

  • Liquid Chromatography:

    • Column: Reverse-phase column.

    • Mobile Phase: Isocratic elution with 40% water and 60% of a solution containing 5mM ammonium acetate, 47.2 mM formic acid, and 4 mM trifluoroacetic acid in acetonitrile-water (85:15, v/v).

    • Flow Rate: 0.5 mL/min.

  • Mass Spectrometry:

    • Ionization: Positive Electrospray Ionization (ESI+).

    • Detection: Multiple Reaction Monitoring (MRM).

Method 2: Determination of this compound and N-Desmethylatomoxetine in Human Plasma
  • Sample Preparation (Liquid-Liquid Extraction):

    • To 200 µL of human plasma, add the internal standard (metoprolol).

    • Perform liquid-liquid extraction with methyl t-butyl ether.

    • Separate the organic phase and evaporate to dryness.

    • Reconstitute the residue for injection.

  • Liquid Chromatography:

    • Column: Luna C18 (2.0 mm × 100 mm, 3 µm particles).

    • Mobile Phase: 10 mM ammonium formate buffer (pH 3.5)–methanol (10:90, v/v).

    • Flow Rate: 250 µL/min.

  • Mass Spectrometry:

    • Ionization: ESI positive ion mode.

    • Detection: Multiple Reaction Monitoring (MRM).

Visualizing the Workflow and Metabolic Pathway

To better illustrate the experimental process and the metabolic fate of atomoxetine, the following diagrams were generated using Graphviz.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (Plasma, Urine, etc.) Add_IS Add Internal Standard Sample->Add_IS Extraction Extraction (LLE, SPE, or PPT) Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation Liquid Chromatography (Separation) Reconstitution->LC_Separation MS_Detection Mass Spectrometry (Detection & Quantification) LC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis

Caption: A generalized workflow for the LC-MS/MS analysis of atomoxetine and its metabolites.

metabolic_pathway cluster_metabolites Major Metabolites Atomoxetine Atomoxetine (ATX) This compound This compound (4-HAT) Atomoxetine->this compound CYP2D6 N-Desmethylatomoxetine N-Desmethylatomoxetine (N-DAT) Atomoxetine->N-Desmethylatomoxetine Glucuronidation Glucuronidation This compound->Glucuronidation 4-HAT-Glucuronide This compound-O-glucuronide Glucuronidation->4-HAT-Glucuronide

Caption: The primary metabolic pathways of atomoxetine.

References

A Comparative Pharmacological Guide: 4-Hydroxyatomoxetine vs. N-Desmethylatomoxetine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacological activities of two major metabolites of atomoxetine (B1665822): 4-hydroxyatomoxetine and N-desmethylatomoxetine. The data presented herein is curated from publicly available scientific literature to facilitate an objective evaluation of their respective pharmacological profiles.

Introduction

Atomoxetine, a selective norepinephrine (B1679862) reuptake inhibitor (SNRI), is a non-stimulant medication primarily used in the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD).[1] Its therapeutic effects are largely attributed to its action on the norepinephrine transporter (NET).[2][3] Atomoxetine is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2D6 and CYP2C19, leading to the formation of several metabolites, with this compound and N-desmethylatomoxetine being the most prominent.[4][5] The pharmacological activity of these metabolites can contribute to the overall clinical profile of atomoxetine, particularly in individuals with different CYP2D6 metabolic phenotypes (e.g., poor versus extensive metabolizers). Understanding the distinct pharmacological properties of this compound and N-desmethylatomoxetine is therefore crucial for a comprehensive understanding of atomoxetine's mechanism of action and for the development of novel therapeutics.

Metabolic Pathway of Atomoxetine

The metabolic fate of atomoxetine is significantly influenced by the genetic polymorphism of the CYP2D6 enzyme. The following diagram illustrates the primary metabolic pathways leading to the formation of this compound and N-desmethylatomoxetine.

Atomoxetine Atomoxetine N_Desmethylatomoxetine N_Desmethylatomoxetine Atomoxetine->N_Desmethylatomoxetine CYP2C19 (major) CYP1A1, CYP2B6, CYP2D6, CYP2J2, CYP3A4 (minor) Four_Hydroxyatomoxetine Four_Hydroxyatomoxetine Atomoxetine->Four_Hydroxyatomoxetine CYP2D6 (major) CYP1A2, CYP2B6, CYP2C19, CYP2E1, CYP3A4 (in PMs) Further_Metabolism Further Metabolism (e.g., Glucuronidation) Four_Hydroxyatomoxetine->Further_Metabolism

Figure 1. Metabolic conversion of atomoxetine to its primary active metabolites.

Quantitative Pharmacological Data

The following tables summarize the key in vitro pharmacological parameters for this compound and N-desmethylatomoxetine in comparison to the parent compound, atomoxetine.

Table 1: Monoamine Transporter Binding Affinity (Ki, nM)
CompoundNorepinephrine Transporter (NET)Serotonin (B10506) Transporter (SERT)Dopamine (B1211576) Transporter (DAT)
Atomoxetine 5771451
This compound 3.043Not Reported
N-Desmethylatomoxetine 92Not ReportedNot Reported

Lower Ki values indicate higher binding affinity.

Table 2: Functional Potency and Plasma Protein Binding
CompoundRelative Potency at NETPlasma Protein Binding (%)
Atomoxetine -98.7
This compound Equipotent to Atomoxetine66.6
N-Desmethylatomoxetine ~20-fold less potent than Atomoxetine99.1

Comparative Analysis

This compound:

This metabolite exhibits a high affinity for the norepinephrine transporter, with a Ki value of 3.0 nM, which is comparable to, and slightly more potent than, the parent drug atomoxetine (Ki = 5 nM). In terms of functional activity, it is considered equipotent to atomoxetine as an inhibitor of norepinephrine reuptake. Interestingly, this compound also displays a notable affinity for the serotonin transporter (Ki = 43 nM), suggesting a potential for serotonergic activity. A key differentiator is its significantly lower plasma protein binding (66.6%) compared to atomoxetine (98.7%). This lower binding could result in a higher fraction of unbound, pharmacologically active drug in the plasma. However, in extensive metabolizers of CYP2D6, the plasma concentrations of this compound are substantially lower than those of atomoxetine.

N-Desmethylatomoxetine:

In contrast, N-desmethylatomoxetine demonstrates a significantly lower affinity for the norepinephrine transporter (Ki = 92 nM) and is approximately 20-fold less potent as a norepinephrine reuptake inhibitor compared to atomoxetine. This suggests that its direct contribution to the therapeutic effects of atomoxetine, particularly in extensive metabolizers, is likely minimal. N-desmethylatomoxetine exhibits very high plasma protein binding at 99.1%. However, in individuals who are poor metabolizers of CYP2D6, the plasma concentrations of N-desmethylatomoxetine can be considerably higher than in extensive metabolizers, potentially reaching levels that could exert a pharmacological effect.

Experimental Protocols

The following are generalized protocols for the key experiments used to determine the pharmacological data presented in this guide.

Radioligand Binding Assay for Monoamine Transporters

This assay measures the affinity of a compound for a specific transporter by quantifying its ability to displace a radiolabeled ligand.

Workflow Diagram:

cluster_0 Preparation cluster_1 Incubation cluster_2 Separation & Counting cluster_3 Data Analysis A Prepare cell membranes expressing the target transporter (e.g., NET, SERT, DAT) D Incubate membranes, radioligand, and test compound at a specific temperature and duration A->D B Prepare radioligand solution (e.g., [3H]nisoxetine for NET) B->D C Prepare serial dilutions of test compounds C->D E Separate bound from free radioligand via rapid filtration D->E F Wash filters to remove non-specific binding E->F G Measure radioactivity on filters using a scintillation counter F->G H Plot percentage inhibition versus test compound concentration G->H I Calculate IC50 and Ki values H->I

Figure 2. Workflow for a radioligand binding assay.

Detailed Methodology:

  • Membrane Preparation: Cell membranes from cell lines stably expressing the human norepinephrine, serotonin, or dopamine transporter are prepared by homogenization and centrifugation. The final pellet is resuspended in an appropriate buffer.

  • Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the cell membrane preparation, a fixed concentration of a specific radioligand (e.g., [3H]nisoxetine for NET), and varying concentrations of the test compound (this compound or N-desmethylatomoxetine).

  • Incubation: The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a set period to allow the binding to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which trap the cell membranes with the bound radioligand.

  • Washing: The filters are washed with ice-cold buffer to remove unbound radioligand.

  • Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Neurotransmitter Uptake Inhibition Assay

This functional assay measures the ability of a compound to inhibit the uptake of a radiolabeled neurotransmitter into cells or synaptosomes.

Workflow Diagram:

cluster_0 Preparation cluster_1 Incubation cluster_2 Separation & Counting cluster_3 Data Analysis A Prepare synaptosomes from rat brain tissue or cultured cells expressing the target transporter D Pre-incubate synaptosomes/cells with test compound A->D B Prepare [3H]-neurotransmitter solution (e.g., [3H]norepinephrine) E Initiate uptake by adding [3H]-neurotransmitter and incubate B->E C Prepare serial dilutions of test compounds C->D D->E F Terminate uptake by rapid filtration and washing E->F G Lyse cells/synaptosomes F->G H Measure intracellular radioactivity via scintillation counting G->H I Plot percentage inhibition of uptake versus test compound concentration H->I J Calculate IC50 value I->J

Figure 3. Workflow for a neurotransmitter uptake inhibition assay.

Detailed Methodology:

  • Synaptosome/Cell Preparation: Synaptosomes (nerve terminals) are prepared from specific brain regions (e.g., rat cortex or hypothalamus) by homogenization and differential centrifugation. Alternatively, cultured cells expressing the transporter of interest are used.

  • Assay Setup: The assay is conducted in a temperature-controlled environment (typically 37°C). Synaptosomes or cells are pre-incubated with varying concentrations of the test compound.

  • Uptake Initiation: The uptake reaction is initiated by the addition of a radiolabeled neurotransmitter (e.g., [3H]norepinephrine).

  • Incubation: The mixture is incubated for a short period, during which the transporter actively uptakes the radiolabeled neurotransmitter.

  • Termination and Filtration: The uptake is stopped by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular radiolabel.

  • Lysis and Scintillation Counting: The cells or synaptosomes on the filter are lysed, and the intracellular radioactivity is measured using a liquid scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the neurotransmitter uptake (IC50) is determined from the dose-response curve.

Conclusion

This compound and N-desmethylatomoxetine, the two primary metabolites of atomoxetine, exhibit distinct pharmacological profiles. This compound is a potent inhibitor of the norepinephrine transporter, with an affinity and functional potency comparable to the parent drug. It also shows significant affinity for the serotonin transporter. In contrast, N-desmethylatomoxetine is a substantially weaker inhibitor of the norepinephrine transporter. The relative contribution of these metabolites to the overall clinical effects of atomoxetine is dependent on an individual's CYP2D6 metabolic status, which dictates their plasma concentrations. For researchers and drug development professionals, these findings highlight the importance of considering the pharmacological activity of metabolites in understanding the complete mechanism of action of a drug and in the design of new chemical entities with improved therapeutic profiles.

References

Confirming the Identity of 4-Hydroxyatomoxetine: A Comparative Guide to High-Resolution Mass Spectrometry and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of high-resolution mass spectrometry (HRMS) and alternative analytical techniques for the definitive identification of 4-Hydroxyatomoxetine, the primary active metabolite of the medication atomoxetine (B1665822). The following sections detail experimental protocols, present comparative data, and illustrate the underlying metabolic and analytical workflows.

Superiority of High-Resolution Mass Spectrometry for Metabolite Identification

High-resolution mass spectrometry has emerged as the gold standard for the structural elucidation and confirmation of drug metabolites like this compound. Its key advantages over traditional methods, such as High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), include unparalleled specificity and sensitivity. HRMS provides highly accurate mass measurements, typically with errors of less than 5 parts per million (ppm), enabling the confident determination of a molecule's elemental composition. Furthermore, tandem mass spectrometry (MS/MS) capabilities allow for the fragmentation of the parent molecule, generating a unique "fingerprint" of product ions that provides definitive structural information.

Comparative Analysis of Analytical Methods

The table below summarizes the key performance characteristics of high-resolution mass spectrometry compared to a typical HPLC-UV method for the analysis of this compound.

ParameterHigh-Resolution Mass Spectrometry (LC-HRMS)High-Performance Liquid Chromatography (HPLC-UV)
Specificity Very High (based on accurate mass and fragmentation)Moderate (relies on retention time and UV absorbance)
Sensitivity (Lower Limit of Quantification) Typically low ng/mL to pg/mLTypically µg/mL
Confidence in Identification Very HighModerate to Low
Linear Dynamic Range WideModerate
Qualitative Information Rich (elemental composition, structural fragments)Limited (retention time)
Quantitative Accuracy HighGood
Matrix Effect Susceptibility Can be significant, requires careful method developmentGenerally lower than MS

Experimental Data for this compound Identification

The definitive identification of this compound using HRMS is based on the accurate mass measurement of its protonated molecule ([M+H]⁺) and the characteristic fragmentation pattern observed in MS/MS analysis.

Ion TypeTheoretical m/zObserved m/zMass Error (ppm)
Precursor Ion ([M+H]⁺) 272.1645272.1642-1.1
Product Ion 1 74.060074.0598-2.7
Product Ion 2 109.0648109.0645-2.8
Product Ion 3 135.0441135.0438-2.2

Note: Observed m/z and Mass Error are representative values and may vary slightly between different high-resolution mass spectrometers.

Experimental Protocols

High-Resolution Mass Spectrometry (LC-HRMS) Protocol

A robust LC-HRMS method for the confirmation of this compound involves the following steps:

1. Sample Preparation (Human Plasma)

  • To 100 µL of human plasma, add 300 µL of acetonitrile (B52724) containing an internal standard (e.g., d3-4-Hydroxyatomoxetine).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. Liquid Chromatography

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: Start with 5% B, increase to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

3. High-Resolution Mass Spectrometry

  • Instrument: A high-resolution mass spectrometer such as an Orbitrap or Q-TOF.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Mode: Full scan MS followed by data-dependent MS/MS of the most intense ions.

  • Full Scan Mass Range: m/z 100-500.

  • Resolution: > 70,000 FWHM.

  • MS/MS Fragmentation: Collision-Induced Dissociation (CID) with normalized collision energy of 20-40 eV.

Alternative Method: HPLC-UV Protocol

1. Sample Preparation (Human Plasma)

  • To 500 µL of human plasma, add 50 µL of an internal standard solution and 2 mL of methyl tert-butyl ether.

  • Vortex for 5 minutes.

  • Centrifuge at 4,000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under nitrogen at 40°C.

  • Reconstitute the residue in 150 µL of the mobile phase.

2. High-Performance Liquid Chromatography

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A mixture of phosphate (B84403) buffer (pH 3.0) and acetonitrile (60:40, v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • UV Detection Wavelength: 270 nm.

Visualizing the Workflow and Metabolic Pathway

To better understand the processes involved, the following diagrams, generated using the DOT language, illustrate the atomoxetine metabolic pathway and the analytical workflow for confirming the identity of this compound.

Atomoxetine Atomoxetine CYP2D6 CYP2D6 Atomoxetine->CYP2D6 Hydroxylation Four_Hydroxyatomoxetine This compound CYP2D6->Four_Hydroxyatomoxetine Glucuronidation Glucuronidation Four_Hydroxyatomoxetine->Glucuronidation Phase II Metabolism Conjugate This compound-O-glucuronide Glucuronidation->Conjugate Excretion Excretion Conjugate->Excretion

Caption: Metabolic pathway of atomoxetine to this compound.

cluster_SamplePrep Sample Preparation cluster_Analysis LC-HRMS Analysis cluster_Data_Analysis Data Analysis Plasma_Sample Plasma Sample Protein_Precipitation Protein Precipitation Plasma_Sample->Protein_Precipitation Extraction Extraction Protein_Precipitation->Extraction Reconstitution Reconstitution Extraction->Reconstitution LC_Separation Liquid Chromatography Separation Reconstitution->LC_Separation HRMS_Detection High-Resolution MS Detection LC_Separation->HRMS_Detection MSMS_Fragmentation MS/MS Fragmentation HRMS_Detection->MSMS_Fragmentation Accurate_Mass Accurate Mass Determination HRMS_Detection->Accurate_Mass Fragmentation_Pattern Fragmentation Pattern Analysis MSMS_Fragmentation->Fragmentation_Pattern Identity_Confirmation Identity Confirmation Accurate_Mass->Identity_Confirmation Fragmentation_Pattern->Identity_Confirmation

Atomoxetine and its Active Metabolite: A Comparative Analysis of Norepinephrine Transporter Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of treatments for Attention-Deficit/Hyperactivity Disorder (ADHD), atomoxetine (B1665822) stands as a selective norepinephrine (B1679862) reuptake inhibitor (SNRI). Its therapeutic effects are largely attributed to its interaction with the presynaptic norepinephrine transporter (NET). However, upon administration, atomoxetine is metabolized in the liver, primarily by the cytochrome P450 2D6 (CYP2D6) enzyme, into its major active metabolite, 4-hydroxyatomoxetine. This guide provides a detailed comparison of the binding affinities of atomoxetine and this compound for the norepinephrine transporter, supported by experimental data and protocols.

Comparative Binding Affinity Data

The binding affinity of a compound to its target is a critical determinant of its potency. For atomoxetine and its metabolite, their affinity for the norepinephrine transporter (NET), as well as for other monoamine transporters like the serotonin (B10506) transporter (SERT) and the dopamine (B1211576) transporter (DAT), dictates their selectivity and potential side-effect profile.

While direct side-by-side comparative studies with identical experimental conditions are limited, the available data indicates that this compound is a potent inhibitor of the norepinephrine transporter, with an affinity that is comparable to the parent compound, atomoxetine.[1] One study highlights that this compound is equipotent to atomoxetine as an inhibitor of the norepinephrine transporter.[1]

The following table summarizes the available quantitative data for the binding affinities (Ki) of atomoxetine for human monoamine transporters. The Ki value represents the inhibition constant, where a lower value indicates a higher binding affinity.

CompoundTransporterKᵢ (nM)
Atomoxetine NET (Norepinephrine Transporter)5
SERT (Serotonin Transporter)77
DAT (Dopamine Transporter)1451
This compound NET (Norepinephrine Transporter)Equipotent to Atomoxetine

Data for Atomoxetine from MedChemExpress.[2]

It is also noteworthy that this compound exhibits a significantly lower plasma protein binding (66.6%) compared to atomoxetine (98.7%).[3][4] This suggests that a larger fraction of this compound may be unbound and pharmacologically active in the plasma.

Experimental Protocols

The determination of binding affinities for neurotransmitter transporters is typically conducted through in vitro radioligand binding assays. This technique measures the ability of a test compound (e.g., atomoxetine or this compound) to displace a radioactively labeled ligand that is known to bind to the target transporter.

Radioligand Binding Assay for Norepinephrine Transporter (NET)

Objective: To determine the binding affinity (Ki) of atomoxetine and this compound for the human norepinephrine transporter.

Materials:

  • Cell Membranes: Membranes prepared from cells recombinantly expressing the human norepinephrine transporter (hNET).

  • Radioligand: [³H]Nisoxetine, a selective radioligand for the norepinephrine transporter.

  • Test Compounds: Atomoxetine hydrochloride and this compound.

  • Non-specific Binding Control: Desipramine (B1205290) or another high-affinity NET inhibitor.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Filtration Apparatus: A cell harvester to separate bound and unbound radioligand.

  • Scintillation Counter: To measure the radioactivity of the bound radioligand.

Procedure:

  • Membrane Preparation: Thaw the frozen cell membranes expressing hNET on ice and resuspend them in the assay buffer to a final protein concentration of 20-40 µ g/well .

  • Assay Setup: In a 96-well plate, add the following components in triplicate:

    • Total Binding: Cell membranes and [³H]Nisoxetine.

    • Non-specific Binding: Cell membranes, [³H]Nisoxetine, and a high concentration of desipramine (e.g., 10 µM).

    • Test Compound Wells: Cell membranes, [³H]Nisoxetine, and varying concentrations of the test compound (atomoxetine or this compound).

  • Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 4°C) for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing the Process and Pathway

To better understand the experimental workflow and the underlying biological pathway, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membranes Cell Membranes (with hNET) Plate 96-well Plate Setup (Total, Non-specific, Test) Membranes->Plate Radioligand [³H]Nisoxetine Radioligand->Plate Compounds Test Compounds (Atomoxetine / 4-OH-Atomoxetine) Compounds->Plate Incubation Incubation Plate->Incubation Filtration Filtration & Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting Data_Analysis Data Analysis (IC₅₀ & Ki Calculation) Counting->Data_Analysis NET_Signaling_Pathway cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron NE Norepinephrine (NE) NET Norepinephrine Transporter (NET) NE->NET Reuptake Adrenergic_Receptor Adrenergic Receptor NE->Adrenergic_Receptor Binding Vesicle Synaptic Vesicle Vesicle->NE Release Signaling Downstream Signaling Adrenergic_Receptor->Signaling Activation Atomoxetine Atomoxetine or This compound Atomoxetine->NET Inhibition

References

A Comparative Guide to the Stability of 4-Hydroxyatomoxetine Under Various Conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the stability of 4-Hydroxyatomoxetine, a primary active metabolite of atomoxetine (B1665822), under different stress conditions. Due to the limited availability of direct stability studies on this compound, this document leverages data from forced degradation studies of its parent compound, atomoxetine, to infer its stability profile. The data presented herein is crucial for understanding the potential degradation pathways and for the development of stable pharmaceutical formulations.

Executive Summary

Forced degradation studies on atomoxetine hydrochloride (HCl) reveal its susceptibility to degradation under acidic, basic, oxidative, and thermal stress conditions.[1][2][3][4] Conversely, the drug substance has demonstrated stability under photolytic conditions.[1] The primary analytical method for assessing stability is Reverse Phase High-Performance Liquid Chromatography (RP-HPLC), which effectively separates the parent drug from its degradation products. This stability-indicating method is essential for accurate quantification and impurity profiling.

Comparative Stability Data

The following table summarizes the findings from forced degradation studies conducted on atomoxetine HCl. This data provides a baseline for understanding the potential stability of this compound, which shares a core chemical structure.

Stress ConditionReagent/MethodDuration & TemperatureObservationsExtent of DegradationReference
Acid Hydrolysis 0.5 N Hydrochloric Acid (HCl)-Considerable degradation observed.Significant
Base Hydrolysis 0.5 N Sodium Hydroxide (NaOH)-Considerable degradation observed.Significant
Oxidation 3.0% v/v Hydrogen Peroxide (H₂O₂)-Considerable degradation observed.Significant
Thermal Degradation 60°C-Mild degradation observed.Mild
Photolytic Degradation UV light-Stable.Negligible
Wet Heat --Susceptible to degradation.-
Dry Heat --Susceptible to degradation.-

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the stability assessment of atomoxetine, which can be adapted for this compound.

Forced Degradation Study Protocol

Forced degradation studies are essential to establish the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.

1. Preparation of Stock Solution:

  • A stock solution of atomoxetine HCl is prepared in a suitable solvent, typically methanol (B129727) or a mixture of the mobile phase used for HPLC analysis.

2. Stress Conditions:

  • Acid Hydrolysis: The stock solution is treated with 0.5 N HCl and refluxed or kept at a specific temperature for a defined period.

  • Base Hydrolysis: The stock solution is treated with 0.5 N NaOH and refluxed or kept at a specific temperature for a defined period.

  • Oxidative Degradation: The stock solution is treated with 3.0% v/v H₂O₂ and kept at room temperature or heated.

  • Thermal Degradation: The drug substance (solid-state) or a solution is exposed to dry heat at a temperature such as 60°C.

  • Photolytic Degradation: The drug substance is exposed to UV light in a photostability chamber.

3. Sample Analysis:

  • After exposure to the stress conditions, the samples are diluted appropriately and analyzed using a validated stability-indicating RP-HPLC method. The peak area of the parent drug and any degradation products are monitored.

Stability-Indicating RP-HPLC Method

A validated RP-HPLC method is crucial for separating and quantifying atomoxetine from its degradation products.

  • Column: Phenomenex C18 (250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A mixture of acetonitrile, methanol, and 0.032 M ammonium (B1175870) acetate (B1210297) (55:05:40, v/v/v) or trimethylamine (B31210) (pH 3):Acetonitrile (50:50 v/v)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 271 nm or 275 nm

  • Injection Volume: 20 µL

  • Column Temperature: 40°C

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for conducting forced degradation studies and developing a stability-indicating method.

G cluster_0 Forced Degradation Studies cluster_1 Sample Analysis cluster_2 Data Evaluation Drug_Substance Drug Substance (e.g., this compound) Acid Acid Hydrolysis (e.g., 0.5 N HCl) Drug_Substance->Acid Base Base Hydrolysis (e.g., 0.5 N NaOH) Drug_Substance->Base Oxidation Oxidation (e.g., 3% H2O2) Drug_Substance->Oxidation Thermal Thermal Stress (e.g., 60°C) Drug_Substance->Thermal Photolytic Photolytic Stress (UV/Vis light) Drug_Substance->Photolytic HPLC_Analysis Stability-Indicating RP-HPLC Analysis Acid->HPLC_Analysis Base->HPLC_Analysis Oxidation->HPLC_Analysis Thermal->HPLC_Analysis Photolytic->HPLC_Analysis Method_Validation Method Validation (ICH Guidelines) HPLC_Analysis->Method_Validation Degradation_Profile Degradation Profile & Pathway Identification Method_Validation->Degradation_Profile Stability_Assessment Overall Stability Assessment Degradation_Profile->Stability_Assessment

References

Assessing the Clinical Relevance of 4-Hydroxyatomoxetine Plasma Levels: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the clinical relevance of 4-hydroxyatomoxetine plasma levels relative to its parent drug, atomoxetine (B1665822). It is intended to support research, clinical trial design, and drug development efforts by offering a consolidated overview of their pharmacokinetic profiles, the influence of genetic factors, and methodologies for their quantification.

Introduction

Atomoxetine is a selective norepinephrine (B1679862) reuptake inhibitor primarily used in the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD).[1] Its clinical efficacy and safety are influenced by its metabolism, which is predominantly mediated by the cytochrome P450 2D6 (CYP2D6) enzyme.[2] This process leads to the formation of two major metabolites: this compound and N-desmethylatomoxetine.[3] this compound is the principal active metabolite and is equipotent to atomoxetine as an inhibitor of the norepinephrine transporter.[4][5] However, its plasma concentrations are significantly lower than the parent drug. The clinical relevance of this compound plasma levels is a subject of ongoing research, particularly in the context of varying CYP2D6 metabolic capacities within the patient population.

Comparative Pharmacokinetic Profiles

The plasma concentrations of atomoxetine and this compound are highly dependent on the individual's CYP2D6 genotype, which determines their metabolizer phenotype: Poor Metabolizers (PM), Intermediate Metabolizers (IM), Extensive Metabolizers (EM), and Ultrarapid Metabolizers (UM).

Table 1: Comparative Pharmacokinetics of Atomoxetine and this compound in Different CYP2D6 Phenotypes

ParameterAtomoxetineThis compoundCYP2D6 PhenotypeReference(s)
Half-life (t½) ~5 hours-Extensive Metabolizers
~20 hours-Poor Metabolizers
Peak Plasma Concentration (Cmax) LowerSignificantly LowerExtensive Metabolizers
2- to 5-fold higher than EMs-Poor Metabolizers
Plasma Concentration Relative to Atomoxetine -0.1% - 1% of AtomoxetineExtensive Metabolizers
Systemic Exposure (AUC) Lower-Extensive Metabolizers
8- to 10-fold higher than EMs-Poor Metabolizers
Oral Bioavailability ~63%-Extensive Metabolizers
~94%-Poor Metabolizers

Clinical Relevance and Considerations

The significant variability in plasma concentrations of atomoxetine and this compound due to CYP2D6 polymorphism has important clinical implications.

  • Poor Metabolizers (PMs): Individuals in this group exhibit significantly higher plasma concentrations and a longer half-life of atomoxetine. This can lead to an increased risk of adverse effects, such as elevated heart rate and blood pressure. While this compound is still formed, its contribution to the overall clinical effect in PMs is likely minimal due to the overwhelming exposure to the parent drug.

  • Extensive Metabolizers (EMs): This is the most common phenotype. In EMs, atomoxetine is rapidly converted to this compound, which is then quickly glucuronidated to an inactive form. Although this compound is pharmacologically active, its low plasma concentrations and rapid inactivation suggest that atomoxetine is the primary contributor to the therapeutic effect in this group.

  • Therapeutic Drug Monitoring (TDM): The wide inter-individual variability in atomoxetine and this compound plasma levels supports the potential utility of TDM to optimize dosing and minimize adverse effects, particularly in patients with unexpected responses or those co-administered with CYP2D6 inhibitors.

Signaling Pathway and Metabolism

Atomoxetine exerts its therapeutic effect by selectively inhibiting the norepinephrine transporter (NET), leading to increased levels of norepinephrine in the synaptic cleft. Its metabolism is a critical determinant of its pharmacokinetic profile.

Atomoxetine Atomoxetine This compound This compound Atomoxetine->this compound CYP2D6 (Major) N-Desmethylatomoxetine N-Desmethylatomoxetine Atomoxetine->N-Desmethylatomoxetine CYP2C19 (Minor) NET NET Atomoxetine->NET Inhibits This compound-O-glucuronide (Inactive) This compound-O-glucuronide (Inactive) This compound->this compound-O-glucuronide (Inactive) Glucuronidation This compound->NET Inhibits Increased Norepinephrine Increased Norepinephrine NET->Increased Norepinephrine Leads to

Metabolic pathway of atomoxetine.

Experimental Protocols

Accurate quantification of atomoxetine and this compound in plasma is crucial for pharmacokinetic studies and clinical monitoring. The most common method is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Protocol: Quantification of Atomoxetine and this compound in Human Plasma by LC-MS/MS

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma, add an internal standard solution (e.g., deuterated atomoxetine).

  • Add 200 µL of acetonitrile (B52724) to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube for analysis.

2. Chromatographic Conditions

  • HPLC System: A standard high-performance liquid chromatography system.

  • Column: A C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of an aqueous solution (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5-10 µL.

3. Mass Spectrometric Conditions

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM).

    • Atomoxetine transition: e.g., m/z 256.2 → 148.1

    • This compound transition: e.g., m/z 272.2 → 164.1

    • Internal Standard transition: (specific to the standard used)

  • Data Analysis: Quantify the analytes by comparing the peak area ratios of the analyte to the internal standard against a standard curve.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Sample Plasma Sample Add Internal Standard Add Internal Standard Plasma Sample->Add Internal Standard Protein Precipitation Protein Precipitation Add Internal Standard->Protein Precipitation Centrifugation Centrifugation Protein Precipitation->Centrifugation Supernatant Collection Supernatant Collection Centrifugation->Supernatant Collection HPLC Separation HPLC Separation Supernatant Collection->HPLC Separation Mass Spectrometry Detection Mass Spectrometry Detection HPLC Separation->Mass Spectrometry Detection Data Analysis Data Analysis Mass Spectrometry Detection->Data Analysis

Experimental workflow for plasma analysis.

Conclusion

The clinical relevance of this compound plasma levels is intrinsically linked to the patient's CYP2D6 genotype. While it is an active metabolite with potency comparable to atomoxetine, its low plasma concentrations in most individuals suggest that the parent drug is the primary driver of the therapeutic effect. However, in the context of personalized medicine, understanding the pharmacokinetic variability of both compounds is essential for optimizing treatment outcomes and ensuring patient safety. The provided experimental protocol offers a reliable method for the simultaneous quantification of atomoxetine and this compound, enabling further research into their respective clinical contributions.

References

Unveiling 4-Hydroxyatomoxetine: A Comparative Analysis Across Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the quantitative analysis of 4-Hydroxyatomoxetine, a primary active metabolite of atomoxetine (B1665822). This document provides a comparative overview of analytical methodologies and performance in various biological matrices, supported by experimental data and detailed protocols.

This compound, the major oxidative metabolite of the norepinephrine (B1679862) reuptake inhibitor atomoxetine, is pharmacologically active and plays a significant role in the therapeutic effects and overall pharmacokinetic profile of its parent drug.[1][2] Accurate quantification of this metabolite in different biological matrices is crucial for therapeutic drug monitoring, pharmacokinetic and pharmacodynamic studies, and in the broader context of drug development. This guide offers a comparative analysis of validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the determination of this compound in human plasma, urine, oral fluid, and sweat.

Comparative Analysis of Method Performance

The following table summarizes the key performance parameters of a validated LC-MS/MS method for the simultaneous determination of atomoxetine and its metabolites, including this compound, in various biological fluids.[3][4] This allows for a direct comparison of the method's efficacy across different sample types.

Biological MatrixLimit of Quantification (LOQ) (ng/mL)Linearity RangeRecovery (%)
Plasma0.50.5 - 100> 65
Urine1010 - 1000> 65
Oral Fluid0.50.5 - 100> 65
Sweat (ng/patch)11 - 100> 65

Experimental Protocols

The methodologies outlined below are based on a robust and validated LC-MS/MS procedure for the quantification of this compound.[3][4]

Sample Preparation: Liquid-Liquid Extraction

A liquid-liquid extraction (LLE) protocol is employed to isolate this compound and other analytes from the biological matrix.

  • Sample Aliquoting: Take 0.5 mL of the biological fluid (plasma, urine, or oral fluid) or one sweat patch.

  • Internal Standard Addition: Add an appropriate internal standard (e.g., duloxetine) to each sample.

  • Extraction: Add 2 mL of tert-butyl methyl ether to the sample.

  • Vortexing: Vortex the mixture to ensure thorough mixing and facilitate the transfer of the analyte to the organic phase.

  • Centrifugation: Centrifuge the samples to separate the organic and aqueous layers.

  • Evaporation: Transfer the organic layer to a clean tube and evaporate it to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in the mobile phase for LC-MS/MS analysis.

Chromatographic and Mass Spectrometric Conditions

The separation and detection of this compound are achieved using a reverse-phase high-performance liquid chromatography (HPLC) system coupled with a tandem mass spectrometer.

  • Chromatographic Column: A reverse-phase column is used for separation.[3]

  • Mobile Phase: An isocratic mobile phase consisting of 40% water and 60% of a solution containing 5mM ammonium (B1175870) acetate, 47.2 mM formic acid, and 4 mM trifluoroacetic acid in an acetonitrile-water (85:15, v/v) mixture is used.[3]

  • Flow Rate: The mobile phase is delivered at a flow rate of 0.5 mL/min.[3]

  • Ionization: Positive electrospray ionization (ESI) is utilized to generate ions.[3]

  • Detection: The analytes are detected using tandem mass spectrometry in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity.[3]

Visualizing the Workflow and Mechanism

To further elucidate the experimental process and the pharmacological context of this compound, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Matrix (Plasma, Urine, Oral Fluid, Sweat) Add_IS Add Internal Standard Sample->Add_IS LLE Liquid-Liquid Extraction (tert-butyl methyl ether) Add_IS->LLE Evaporate Evaporation LLE->Evaporate Reconstitute Reconstitution in Mobile Phase Evaporate->Reconstitute LC Liquid Chromatography (Reverse-Phase Separation) Reconstitute->LC MS Tandem Mass Spectrometry (ESI+, MRM) LC->MS Data Data Acquisition & Quantification MS->Data

Analytical Workflow for this compound

signaling_pathway Atomoxetine Atomoxetine CYP2D6 CYP2D6 Enzyme Atomoxetine->CYP2D6 Metabolism Metabolite This compound (Active Metabolite) CYP2D6->Metabolite NET Norepinephrine Transporter (NET) Metabolite->NET Inhibits Reuptake Norepinephrine Norepinephrine Norepinephrine->NET Normal Reuptake Synaptic_Cleft Synaptic Cleft Postsynaptic_Neuron Postsynaptic Neuron

Simplified Mechanism of Action

References

Ensuring Assay Specificity for 4-Hydroxyatomoxetine in the Presence of its Glucuronide: A Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

The validation of bioanalytical methods is guided by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), with the International Council for Harmonisation (ICH) M10 guideline providing a harmonized framework.[1][2][3][4][5] A key aspect of this validation is ensuring the assay's specificity, which is its ability to unequivocally measure the analyte of interest in the presence of other components, including metabolites.[6]

Comparative Performance of Analytical Methods

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the predominant technique for the quantification of atomoxetine (B1665822) and its metabolites due to its high sensitivity and selectivity.[7][8][9] The performance of a well-validated LC-MS/MS assay should demonstrate minimal interference from the glucuronide metabolite.

Table 1: Comparison of LC-MS/MS Assay Performance for 4-Hydroxyatomoxetine

ParameterMethod A (Published Literature)Method B (Alternative)Acceptance Criteria (ICH M10)
Lower Limit of Quantification (LLOQ) 0.05 ng/mL[8]3 ng/mL[10]Clearly defined and reproducible
Linearity (r²) > 0.999[10]> 0.99[7]≥ 0.99
Intra-day Precision (%RSD) < 11%[7]< 4.3%[10]≤ 15% (≤ 20% at LLOQ)
Inter-day Precision (%RSD) < 11%[7]< 3.5%[10]≤ 15% (≤ 20% at LLOQ)
Intra-day Accuracy (%RE) Within ±13%[7]96.0% to 102.3%[10]Within ±15% (±20% at LLOQ)
Inter-day Accuracy (%RE) Within ±13%[7]96.0% to 100.8%[10]Within ±15% (±20% at LLOQ)
Recovery Not explicitly statedSuccessfully demonstrated[10]Consistent, precise, and reproducible

Note: The data presented is a synthesis from multiple sources to illustrate typical performance characteristics. Actual performance may vary based on specific laboratory conditions and instrumentation.

Experimental Protocols

To validate the specificity of an assay for this compound in the presence of its glucuronide, the following key experiments are mandatory.

1. Specificity and Selectivity Assessment

  • Objective: To demonstrate that the assay can differentiate this compound from its glucuronide and other potential interferences.

  • Protocol:

    • Analyze blank matrix samples from at least six different sources to assess for endogenous interferences.

    • Spike blank matrix with this compound-O-glucuronide at its highest expected physiological concentration.

    • Analyze the spiked samples to ensure that no peak is detected at the retention time and mass transition of this compound. The response of any interfering component should not be more than 20% of the analyte response at the LLOQ.[11]

    • Spike blank matrix with this compound at the LLOQ and the glucuronide at a high concentration to confirm that the presence of the metabolite does not affect the quantification of the analyte.

2. Back-Conversion Evaluation

  • Objective: To investigate the potential for the in-vitro conversion of this compound-O-glucuronide back to this compound during sample collection, storage, and processing.[12]

  • Protocol:

    • Spike blank biological matrix with this compound-O-glucuronide at a high concentration.

    • Divide the spiked sample into aliquots.

    • Subject these aliquots to the various conditions they would experience during the entire analytical process (e.g., freeze-thaw cycles, bench-top stability, autosampler stability).

    • Process and analyze the samples at different time points to quantify the amount of this compound formed.

    • The extent of back-conversion should be documented, and its impact on the study results discussed.[12] If significant back-conversion is observed, modifications to the sample handling and processing procedures may be necessary.

Visualizing the Process

To better understand the relationships and workflows, the following diagrams have been generated.

cluster_0 Metabolic Pathway of Atomoxetine Atomoxetine Atomoxetine This compound This compound Atomoxetine->this compound CYP2D6 This compound-O-glucuronide This compound-O-glucuronide This compound->this compound-O-glucuronide UGT

Caption: Metabolic pathway of Atomoxetine.

cluster_1 Assay Specificity Validation Workflow A Prepare Blank Matrix Samples B Spike with this compound-O-glucuronide (High Conc.) A->B C Spike with this compound (LLOQ) + Glucuronide (High Conc.) A->C D Sample Processing (e.g., Protein Precipitation, SPE) B->D C->D E LC-MS/MS Analysis D->E F Evaluate Chromatograms for Interference E->F G Assess Analyte Quantification Accuracy E->G

Caption: Experimental workflow for specificity validation.

cluster_2 Logical Relationship of Validation Start Start Define_Analyte Define Analyte: this compound Start->Define_Analyte Identify_Metabolite Identify Potential Interference: Glucuronide Define_Analyte->Identify_Metabolite Select_Method Select Analytical Method (LC-MS/MS) Identify_Metabolite->Select_Method Develop_Method Develop Method Select_Method->Develop_Method Validate_Specificity Validate Specificity Develop_Method->Validate_Specificity Validate_Back_Conversion Validate for Back-Conversion Develop_Method->Validate_Back_Conversion Method_Fit Is Method Specific? Validate_Specificity->Method_Fit Validate_Back_Conversion->Method_Fit Proceed Proceed with Study Samples Method_Fit->Proceed Yes Optimize Optimize Method Method_Fit->Optimize No Optimize->Develop_Method

Caption: Logical flow of the validation process.

References

Safety Operating Guide

Navigating the Safe Disposal of 4-Hydroxyatomoxetine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 4-Hydroxyatomoxetine, a primary active metabolite of Atomoxetine. Adherence to these guidelines is crucial to mitigate potential health risks and prevent environmental contamination.

Hazard Profile and Safety Data

This compound is classified with specific health hazards that necessitate careful handling during disposal procedures.[1] It is harmful if swallowed, causes skin and serious eye irritation, and is suspected of damaging fertility or the unborn child.[1][2]

PropertyValueSource
Chemical Name (R)-3-Methyl-4-(3-(methylamino)-1-phenylpropoxy)phenol[3]
CAS Number 435293-66-6[1][3][4]
Molecular Formula C17H21NO2[3]
Molecular Weight 271.4 g/mol [3][4]
GHS Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH361: Suspected of damaging fertility or the unborn child[1]
Signal Word Warning[1][2]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with institutional, local, and national regulations for hazardous waste. The following protocol outlines the necessary steps for its safe management and disposal from a laboratory setting.

1. Personal Protective Equipment (PPE) and Engineering Controls:

  • Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[3]

  • Handle the compound in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of any dust or aerosols.

2. Waste Segregation and Collection:

  • Do not dispose of this compound down the drain or in regular trash. [1][5][6] This practice can lead to the contamination of water supplies.[5][7]

  • Designate a specific, clearly labeled, and sealed container for this compound waste. The container should be compatible with the chemical's properties.

  • Collect all materials contaminated with this compound, including unused product, solutions, and contaminated labware (e.g., pipette tips, vials), in this designated waste container.

3. Waste Labeling and Storage:

  • Label the hazardous waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (Health Hazard, Exclamation Mark).

  • Store the sealed waste container in a designated, secure, and well-ventilated secondary containment area away from incompatible materials.

4. Final Disposal:

  • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed medical waste contractor.[6]

  • Follow all institutional procedures for waste pickup, including completing any necessary waste manifests or documentation.

  • The primary method for the disposal of pharmaceutical waste is typically incineration at a permitted treatment facility.[8][9]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

This compound Disposal Workflow cluster_0 This compound Disposal Workflow A Waste Generation (e.g., unused compound, contaminated labware) B Is the material contaminated with this compound? A->B C Segregate as Hazardous Chemical Waste B->C Yes D Dispose in appropriate non-hazardous waste stream B->D No E Package in a designated, sealed, and labeled container C->E F Store in a secure secondary containment area E->F G Arrange for pickup by licensed hazardous waste contractor via EHS F->G H Final Disposal (e.g., Incineration) G->H

Caption: Disposal workflow for this compound.

Regulatory Framework

The disposal of pharmaceutical waste, including this compound, is governed by stringent regulations to protect public health and the environment.[7][9] In the United States, the primary regulatory bodies are:

  • Environmental Protection Agency (EPA): The EPA regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[7][8][9] Specific rules, such as Subpart P, provide healthcare-specific requirements for managing hazardous waste pharmaceuticals, including a ban on flushing them down the drain.[8]

  • Drug Enforcement Administration (DEA): The DEA has regulations pertaining to the disposal of controlled substances, which may be relevant depending on the specific research context.[7][8]

  • State and Local Regulations: Many states have their own, often more stringent, regulations for pharmaceutical waste disposal.[7]

It is imperative for all laboratory personnel to be trained on these regulations and the specific disposal procedures established by their institution.[8] By following these guidelines, researchers can ensure the safe and compliant disposal of this compound, thereby fostering a culture of safety and environmental stewardship.

References

Essential Safety and Operational Guide for Handling 4-Hydroxyatomoxetine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety protocols, personal protective equipment (PPE) recommendations, and operational procedures for the handling and disposal of 4-Hydroxyatomoxetine in a laboratory setting. The information is intended for researchers, scientists, and drug development professionals to ensure a safe working environment and proper management of this chemical compound.

Hazard Identification and Risk Assessment

This compound is the primary active metabolite of atomoxetine (B1665822) and requires careful handling due to its potential health hazards.[1][2][3] Based on available Safety Data Sheets (SDS), the compound is classified with the following hazards:

  • Acute Oral Toxicity: Harmful if swallowed.[4][5]

  • Skin Irritation: Causes skin irritation.

  • Eye Irritation: Causes serious eye irritation.

  • Reproductive Toxicity: Suspected of damaging fertility or the unborn child.

  • Acute Inhalation Toxicity: Harmful if inhaled.

  • Chronic Aquatic Toxicity: Harmful to aquatic life with long-lasting effects.

A thorough risk assessment should be conducted before any handling of this compound to identify specific hazards associated with the planned experimental procedures and to implement appropriate control measures.

Personal Protective Equipment (PPE)

The following table summarizes the required and recommended personal protective equipment for handling this compound. The selection of appropriate PPE is critical to minimize exposure and ensure personal safety.

Protection Type Required PPE Specifications and Recommendations
Hand Protection Chemical-resistant gloves (double gloving recommended)Nitrile or neoprene gloves are preferred. Change gloves immediately if contaminated. Wash hands thoroughly after removing gloves.
Eye and Face Protection Safety goggles with side shields or a face shieldMust be worn at all times when handling the compound to protect against splashes.
Respiratory Protection NIOSH-approved respirator (e.g., N95 or higher)Required when there is a risk of generating airborne particles (dust) or aerosols. A full face-piece respirator may be necessary for significant vapor or splash risk.
Body Protection Protective clothing (e.g., lab coat, gown)A disposable gown or a clean lab coat with full sleeves is mandatory. Ensure it is resistant to chemical permeation.

Operational Plan: Handling Procedures

Adherence to a strict operational plan is essential for the safe handling of this compound. The following step-by-step guidance outlines the key procedures for working with this compound in a laboratory setting.

1. Preparation and Precautionary Measures:

  • Obtain and review the Safety Data Sheet (SDS) for this compound before starting any work.

  • Ensure a calibrated analytical balance is available if weighing the solid compound.

  • Prepare all necessary equipment and reagents in advance.

  • Work in a well-ventilated area, preferably within a chemical fume hood or a biological safety cabinet, especially when handling the powdered form.

2. Weighing and Aliquoting:

  • When weighing the solid compound, do so in a ventilated enclosure to minimize the risk of inhalation.

  • Use appropriate tools (e.g., spatulas) to handle the powder and avoid creating dust.

  • If preparing stock solutions, add the solvent to the pre-weighed compound slowly to prevent splashing.

3. Experimental Use:

  • Clearly label all containers with the compound name, concentration, date, and hazard symbols.

  • Use Luer-lock fittings for any intravenous tubing to prevent accidental disconnection and leakage.

  • Keep containers with this compound sealed when not in use.

4. Post-Handling and Decontamination:

  • Decontaminate all work surfaces with an appropriate cleaning agent after each use.

  • Clean all non-disposable equipment thoroughly.

  • Remove PPE in the correct order to avoid cross-contamination and dispose of it as hazardous waste.

Diagram: Experimental Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Review SDS prep2 Don PPE prep1->prep2 prep3 Prepare Workspace (Fume Hood) prep2->prep3 handling1 Weigh Compound prep3->handling1 Proceed to handling handling2 Prepare Solution handling1->handling2 handling3 Perform Experiment handling2->handling3 cleanup1 Decontaminate Workspace handling3->cleanup1 Experiment complete cleanup2 Dispose of Waste cleanup1->cleanup2 cleanup3 Doff PPE cleanup2->cleanup3

Caption: A flowchart illustrating the key stages of handling this compound.

Emergency Procedures

In the event of an accidental exposure or spill, immediate action is crucial.

Exposure Type First Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
Skin Contact Remove contaminated clothing and wash the affected area with soap and water. Seek medical advice if irritation persists.
Inhalation Move the individual to fresh air. If not breathing, provide artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Spill Response:

  • Evacuate the area and prevent access.

  • Wear appropriate PPE, including respiratory protection.

  • For small spills, absorb the material with an inert substance (e.g., vermiculite, sand) and place it in a sealed container for disposal.

  • For large spills, contact your institution's environmental health and safety department.

  • Avoid allowing the substance to enter drains or waterways.

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste: Unused or waste this compound should be disposed of as hazardous chemical waste. It should be placed in a clearly labeled, sealed container.

  • Contaminated Materials: All disposable PPE (gloves, gowns, masks), absorbent materials from spills, and any other items that have come into contact with the compound must be disposed of as hazardous waste.

  • Disposal Method: Do not dispose of this compound down the drain or in the regular trash. Follow all local, state, and federal regulations for hazardous waste disposal. Consult with your institution's environmental health and safety office for specific procedures.

Diagram: Hazard and PPE Relationship

G cluster_hazards Hazards of this compound cluster_ppe Required Personal Protective Equipment hazard1 Skin Irritation ppe1 Gloves hazard1->ppe1 ppe2 Gown/Lab Coat hazard1->ppe2 hazard2 Eye Irritation ppe3 Safety Goggles/ Face Shield hazard2->ppe3 hazard3 Inhalation Hazard ppe4 Respirator hazard3->ppe4 hazard4 Reproductive Toxin hazard4->ppe1 hazard4->ppe2 hazard4->ppe4

Caption: The relationship between the hazards of this compound and the corresponding PPE.

By adhering to these safety and operational guidelines, researchers can minimize the risks associated with handling this compound and maintain a safe laboratory environment.

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Hydroxyatomoxetine
Reactant of Route 2
Reactant of Route 2
4-Hydroxyatomoxetine

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